Tetrahydropyrimidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
64890-89-7 |
|---|---|
分子式 |
C4H8N2 |
分子量 |
84.12 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydropyrimidine |
InChI |
InChI=1S/C4H8N2/c1-2-5-4-6-3-1/h1-2,5-6H,3-4H2 |
InChI 键 |
OTPDWCMLUKMQNO-UHFFFAOYSA-N |
规范 SMILES |
C1C=CNCN1 |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of Novel Tetrahydropyrimidine Derivatives: A Technical Guide
Introduction
Tetrahydropyrimidines (THPs) represent a crucial class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Their synthesis has been a subject of considerable interest, with the Biginelli reaction, a one-pot multicomponent reaction, being a cornerstone methodology.[4][5][6] This technical guide provides an in-depth overview of contemporary methods for the synthesis of novel tetrahydropyrimidine derivatives, focusing on detailed experimental protocols, comparative data analysis, and visual representations of synthetic workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Synthetic Methodologies
The synthesis of this compound derivatives is predominantly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds in a single step.[7] The Biginelli reaction and its variations remain the most prominent MCRs for this purpose.
Classical Biginelli Reaction
The Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793).[5][6] This reaction provides a straightforward route to functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione
A mixture of ethyl benzoylacetate (1 mmol), an aromatic aldehyde (1 mmol), and thiourea (1 mmol) is prepared in ethanol (B145695) (15 mL). A catalytic amount of concentrated hydrochloric acid or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol) is added to the mixture.[5] The reaction mixture is then heated under reflux for an appropriate time, with the progress monitored by Thin-Layer Chromatography (TLC) using a water-ethanol (1:1) eluent.[5] Upon completion, the mixture is cooled to room temperature. The resulting solid product is filtered, washed sequentially with water and ethanol, and then dried. Recrystallization from ethanol is performed to yield the purified product.[5]
Characterization Data
The synthesized compounds are typically characterized using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H, C=O, and C=S functional groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra confirm the presence of protons in the this compound ring, while 13C NMR is used to identify the carbon skeleton.[4][5]
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.[4]
Microwave-Assisted Synthesis
To enhance reaction rates and yields, microwave irradiation has been successfully applied to the Biginelli reaction.[8][9] This method often leads to shorter reaction times and cleaner product formation compared to conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives
The synthesis involves the Biginelli condensation of a 1,3,4-oxadiazole-based aldehyde, a substituted acetoacetanilide, and N,N'-dimethyl urea under microwave irradiation.[9] The reaction is optimized using different polar protic and aprotic solvents and various catalysts like HCl and triphenylphosphine.[9] After the reaction, the mixture is filtered, and the crude product is purified by column chromatography using a 30% ethyl acetate/n-hexane mobile phase to obtain the pure compounds.[9]
Comparative Data of Conventional vs. Microwave Synthesis
| Compound | Method | Catalyst | Solvent | Time | Yield (%) |
| 4a | Conventional | HCl | Ethanol | 8-10 h | 60-65 |
| 4a | Microwave | HCl | Ethanol | 5-10 min | 80-85 |
| 4a | Conventional | PPh3 | Acetonitrile | 10-12 h | 55-60 |
| 4a | Microwave | PPh3 | Acetonitrile | 10-15 min | 75-80 |
Table based on data from Folia Medica.[9]
Catalyst-Free Multicomponent Synthesis
Recent advancements have led to the development of catalyst-free multicomponent reactions for the synthesis of tetrahydropyrimidines, offering a more environmentally friendly approach.[7]
Experimental Protocol: Catalyst-Free Synthesis of Diethyl 1-benzyl-3-phenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate
But-2-ynedioic acid diethyl ester (1 mmol), aniline (B41778) (2.1 mmol), formaldehyde (B43269) (4 mmol), and benzylamine (B48309) are reacted in DMF (2 mL) at 100 °C.[7] The order of addition of the amines can selectively direct the substitution at the 1- and 3-positions of the this compound ring. The reaction proceeds smoothly to give the product in good to excellent yields with a simple workup procedure.[7]
Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of novel this compound derivatives is depicted below.
Caption: General workflow for synthesis and characterization.
Reaction Mechanism: Biginelli Condensation
The Biginelli reaction is believed to proceed through a series of steps involving the formation of key intermediates.
Caption: Simplified mechanism of the Biginelli reaction.
Summary of Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using different catalysts.
| Product | Ar | Catalyst | Time (h) | Yield (%) |
| 1 | C6H5 | DABCO | 4 | 70 |
| 1 | C6H5 | HCl | 7 | 45 |
| 2 | 4-Cl-C6H4 | DABCO | 5 | 72 |
| 2 | 4-Cl-C6H4 | HCl | 7 | 63 |
Table based on data from the Iranian Journal of Pharmaceutical Research.[5]
Conclusion
The synthesis of novel this compound derivatives continues to be an active area of research, driven by their significant therapeutic potential. Multicomponent reactions, particularly the Biginelli reaction and its modern variations utilizing microwave assistance or catalyst-free conditions, provide efficient and versatile routes to a wide range of these heterocyclic compounds. The methodologies and data presented in this guide offer a comprehensive overview for researchers engaged in the design and synthesis of new drug candidates based on the this compound scaffold. Future efforts will likely focus on the development of even more sustainable and diversity-oriented synthetic strategies.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Synthesis of Novel Substituted this compound Derivatives and Evaluation of Their Pharmacological and Antimicrobi… [ouci.dntb.gov.ua]
- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on Synthesis and Bio-activities of this compound-2-one derivatives - ProQuest [proquest.com]
- 5. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjstonline.com [rjstonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Microwave-assisted synthesis of bioactive this compound derivatives as antidiabetic agents [foliamedica.bg]
The Diverse Biological Activities of Tetrahydropyrimidine Compounds: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrimidine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide array of biological activities. These compounds, often synthesized through the robust and versatile Biginelli reaction, have demonstrated potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents, as well as enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Synthesis of this compound Derivatives
The most common and efficient method for synthesizing tetrahydropyrimidines is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative.[1][2] This reaction can be catalyzed by various acids, including Brønsted and Lewis acids, and can be performed under conventional heating or microwave irradiation to improve yields and reduce reaction times.[2]
Experimental Protocol: General Procedure for the Biginelli Synthesis of Tetrahydropyrimidines
This protocol outlines a general method for the synthesis of this compound derivatives.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.2 mmol)
-
Catalyst (e.g., HCl, 2-3 drops; or a Lewis acid like FeCl₃, 10 mol%)
-
Solvent (e.g., ethanol (B145695), 10 mL)
-
Reflux apparatus or microwave reactor
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea/thiourea (1.2 mmol) in the chosen solvent (10 mL).
-
Add the catalyst to the reaction mixture.
-
Conventional Heating: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Microwave Irradiation: Heat the reaction mixture in a sealed microwave vial at a specified temperature (e.g., 100-120 °C) for 10-30 minutes.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Biginelli Synthesis
Caption: Workflow for the Biginelli synthesis of tetrahydropyrimidines.
Antibacterial and Antifungal Activities
Numerous this compound derivatives have exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference(s) |
| THPM-1 | Staphylococcus aureus | 1.56 | Candida albicans | 32-128 | [4] |
| THPM-2 | Bacillus subtilis | 1.56 | Aspergillus niger | 32-128 | [4] |
| THPM-3 | Escherichia coli | 100 | Trichophyton mentagrophytes | 0.20 (mg/mL) | [3] |
| THPM-4 | Pseudomonas aeruginosa | 128 | - | - | [4] |
| THPM-5 | Staphylococcus epidermidis | 3.12 | - | - | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final microbial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, the absorbance can be read using a microplate reader.
Anticancer Activity
This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| AC-THPM-1 | HeLa (Cervical Cancer) | 43.63 | [6] |
| AC-THPM-2 | K562 (Leukemia) | >100 | [6] |
| AC-THPM-3 | MDA-MB-231 (Breast Cancer) | 5-10 times more potent than ONC201 | [7] |
| AC-THPM-4 | PC-3 (Prostate Cancer) | - | [7] |
| AC-THPM-5 | T47-D (Breast Cancer) | 78 (nM) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways in Cancer Modulated by Tetrahydropyrimidines
Several studies have indicated that the anticancer effects of this compound derivatives are mediated through the inhibition of key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[7] These pathways are critical for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways
Caption: Tetrahydropyrimidines can inhibit cancer cell growth by targeting the PI3K/Akt/mTOR and MAPK/ERK pathways.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated potent anti-inflammatory properties.[8] The evaluation of this activity is often conducted using in vivo models such as the carrageenan-induced paw edema assay and in vitro assays that measure the inhibition of inflammatory mediators like nitric oxide (NO).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for screening acute anti-inflammatory activity.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compound suspension/solution
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Divide the rats into groups (e.g., control, standard, and test compound groups).
-
Administer the test compound or standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% H₃PO₄)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Antiviral Activity
This compound derivatives have also been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[9][10][11] The antiviral efficacy is typically determined by measuring the reduction in viral replication or cytopathic effect (CPE).
Quantitative Data: Antiviral Activity of this compound Derivatives
| Compound ID | Virus | Assay | EC₅₀ (µM) | Reference(s) |
| AV-THPM-1 | HIV-1 | Syncytium formation | 0.1 - 1 | [12] |
| AV-THPM-2 | Influenza B virus | CPE reduction | 0.19 | [13] |
| AV-THPM-3 | Herpes Simplex Virus-1 (HSV-1) | Plaque reduction | - | [10] |
| AV-THPM-4 | Influenza A (H1N1) | Plaque reduction | 2.07 - 11.3 | [11] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Test compound
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
In separate tubes, pre-incubate a known titer of the virus with each concentration of the test compound for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Acetylcholinesterase Inhibition
Certain this compound derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests their potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition by this compound Derivatives
| Compound ID | IC₅₀ (µM) | Reference(s) |
| AChE-THPM-1 | 0.11 | [1] |
| AChE-THPM-2 | 0.19 | [1] |
| AChE-THPM-3 | 0.75 | [1] |
| AChE-THPM-4 | 1.05 | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory effect of compounds.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (ATCI) to each well.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC₅₀ value of the test compound.
Acetylcholinesterase Inhibition Mechanism
Caption: Tetrahydropyrimidines can inhibit acetylcholinesterase, preventing the breakdown of acetylcholine.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
-
Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., halogens) on the aromatic ring at the C4 position often enhances antibacterial activity.[4]
-
Anticancer Activity: Modifications at the C4 and C5 positions of the this compound ring have been shown to significantly influence cytotoxic activity. The nature of the ester group at C5 and the substitution pattern on the C4-aryl ring are critical for potency and selectivity.[7]
-
Anti-inflammatory Activity: The substitution pattern on the aryl group at the C4 position and the nature of the functional group at the C5 position play a crucial role in the anti-inflammatory activity.[8]
-
Antiviral Activity: For anti-HIV activity, specific substitutions on the aryl ring at the C4 position have been found to be important.[9]
-
Acetylcholinesterase Inhibition: The presence of a heteroaryl ring at the C4 position can enhance the inhibitory activity against AChE.[1]
Conclusion
This compound compounds represent a versatile and promising class of bioactive molecules with a broad spectrum of pharmacological activities. The straightforward and adaptable Biginelli synthesis allows for the generation of diverse libraries of these compounds for biological screening. The accumulated data on their antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties, coupled with an increasing understanding of their mechanisms of action and structure-activity relationships, provide a solid foundation for the rational design and development of novel therapeutic agents based on the this compound scaffold. This technical guide serves as a valuable resource for researchers and drug development professionals, offering detailed methodologies and a comprehensive overview of the current state of knowledge in this exciting field of medicinal chemistry.
References
- 1. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New anti-HIV derivatives: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dapt.us [dapt.us]
The Tetrahydropyrimidine Scaffold: A Comprehensive Analysis of Structure-Activity Relationships
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimicrobial, and antidiabetic properties. Through a systematic review of quantitative data, experimental methodologies, and relevant signaling pathways, this document aims to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.
Synthetic Strategies: The Biginelli Reaction
The majority of biologically active this compound derivatives are synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative.[1][2][3][4][5][6] This reaction offers a straightforward and efficient route to a diverse range of substituted tetrahydropyrimidines.
General Experimental Protocol for the Biginelli Reaction
A typical procedure involves the acid-catalyzed condensation of equimolar amounts of the three components in a suitable solvent, such as ethanol.[1]
Materials:
-
Aromatic or aliphatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1 mmol)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid) (catalytic amount)
-
Solvent (e.g., Ethanol)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst in the chosen solvent is refluxed for a specified period.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.
-
The crude product is washed and recrystallized from a suitable solvent to yield the purified this compound derivative.
Anticancer Activity of this compound Derivatives
This compound derivatives have emerged as a promising class of anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[7][8][9] The primary mechanism of action for many of these compounds involves the inhibition of key proteins involved in mitosis and cell signaling.
Inhibition of Mitotic Kinesin Eg5
One of the most well-characterized anticancer mechanisms of tetrahydropyrimidines is the inhibition of the mitotic kinesin Eg5.[7][10] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells. Monastrol is a well-known example of a this compound-based Eg5 inhibitor.[7]
References
- 1. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjstonline.com [rjstonline.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of bioactive this compound derivatives as antidiabetic agents [foliamedica.bg]
The Natural Occurrence of Tetrahydropyrimidine Alkaloids: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropyrimidine alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with a wide array of biological activities. Their natural occurrence is predominantly documented in microorganisms, particularly in bacteria thriving in extreme environments, as well as in marine invertebrates. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and inherent bioactivities of these alkaloids. Emphasis is placed on quantitative data, detailed experimental protocols for isolation and characterization, and the elucidation of key signaling and biosynthetic pathways. This document serves as a foundational resource for the exploration and development of this compound-based therapeutic agents.
Introduction to this compound Alkaloids
Tetrahydropyrimidines are a class of organic compounds featuring a partially saturated pyrimidine (B1678525) ring. In nature, these structures are often found as part of more complex alkaloid scaffolds. Their biological significance stems from their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] A notable and extensively studied subgroup of naturally occurring tetrahydropyrimidines are the compatible solutes known as ectoines, which are produced by a wide range of extremophilic bacteria. These molecules play a crucial role in protecting cells from osmotic stress, temperature extremes, and desiccation.[3][5] Beyond the well-documented ectoines, other this compound derivatives have been identified in various microbial sources, such as Streptomyces species, indicating a broader distribution and functional diversity than previously understood.[6][7] The unique chemical structures and potent biological activities of these natural products make them attractive starting points for drug discovery and development programs.
Natural Sources and Quantitative Data
The primary natural producers of this compound alkaloids are microorganisms, particularly bacteria. Halophilic and halotolerant bacteria are prolific sources of ectoine (B1671093) and its hydroxylated derivatives.[8][9] Additionally, species of the genus Streptomyces, known for their production of a vast array of secondary metabolites, have been shown to synthesize unique this compound compounds, especially in response to environmental stressors like high salinity and temperature.[6][7] While marine sponges are a rich source of various alkaloid classes, specific examples of this compound alkaloids from these organisms are less commonly reported in the literature compared to their microbial counterparts.[10][11]
The following tables summarize the quantitative data available for the natural occurrence of key this compound alkaloids.
Table 1: Quantitative Analysis of Ectoine and Hydroxyectoine (B191498) in Halophilic Bacteria
| Organism | Compound | Salinity (NaCl) | Cultivation Time (h) | Intracellular Concentration (mg/g CDW*) | Reference |
| Nocardiopsis gilva YIM 90087T | Ectoine | 15% | 96 | 33.14 | [8] |
| Nocardiopsis gilva YIM 90087T | Hydroxyectoine | 15% | 96 | 1.17 | [8] |
| Chromohalobacter salexigens | Ectoine | 2.5 M | Exponential Phase | ~150 µmol/g protein | [9] |
| Chromohalobacter salexigens | Hydroxyectoine | 2.5 M | Exponential Phase | ~50 µmol/g protein | [9] |
*CDW: Cell Dry Weight
Table 2: Occurrence of this compound Derivatives in Streptomyces
| Organism | Compound | Stress Condition | Relative Abundance | Reference |
| Streptomyces spp. | THP(A)* | 0.5 M NaCl | Major component | [6][7] |
| Streptomyces spp. | THP(B)** | 0.5 M NaCl | Minor component | [6][7] |
*THP(A): 2-methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine (B38989) **THP(B): 2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine
Biosynthesis of this compound Alkaloids
The biosynthetic pathways of this compound alkaloids are best understood through the example of ectoine. The synthesis of ectoine is a conserved pathway in many bacteria and involves a three-step enzymatic conversion from the precursor L-aspartate-β-semialdehyde.
Ectoine Biosynthetic Pathway
The biosynthesis of ectoine is encoded by the ectABC gene cluster.[3][5]
-
L-2,4-diaminobutyrate (DABA) formation: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyrate by the enzyme L-2,4-diaminobutyrate transaminase, encoded by the ectB gene.[5]
-
Acetylation of DABA: The DABA is then acetylated to form Nγ-acetyl-L-2,4-diaminobutyrate, a reaction catalyzed by L-2,4-diaminobutyrate acetyltransferase (ectA).[3]
-
Cyclization to Ectoine: Finally, the cyclic condensation of Nγ-acetyl-L-2,4-diaminobutyrate to form ectoine is carried out by L-ectoine synthase (ectC).[3]
In some organisms, ectoine can be further hydroxylated to hydroxyectoine by the enzyme ectoine hydroxylase (ectD).[4]
Biological Activities and Signaling Pathways
Naturally occurring this compound alkaloids exhibit a range of biological activities. Ectoine and hydroxyectoine are primarily known for their cytoprotective effects.
Mechanism of Action of Ectoine
Ectoine's protective mechanism is largely physical, involving its interaction with water molecules to form a stable hydration shell around biomolecules such as proteins and cell membranes.[1][2] This "preferential hydration" effect stabilizes the native conformation of proteins and protects cells from damage induced by osmotic stress, UV radiation, and temperature fluctuations.
Recent studies have also indicated that ectoine can modulate cellular signaling pathways. For instance, in human skin fibroblasts, ectoine has been shown to counteract oxidative stress by upregulating the PI3K/AKT signaling pathway, which is a key pathway involved in cell survival and proliferation.[1]
Experimental Protocols
The extraction and isolation of this compound alkaloids from natural sources require specific methodologies tailored to their chemical properties and the source matrix.
Extraction and Isolation of Ectoines from Halophilic Bacteria
This protocol is a representative method for the extraction and purification of ectoine and hydroxyectoine from bacterial cell biomass.
1. Cell Culture and Harvesting:
-
Cultivate the halophilic bacterial strain (e.g., Halomonas elongata) in a suitable medium with high salinity (e.g., 10-15% NaCl) to induce ectoine production.
-
Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a buffer of the same salinity as the growth medium.
2. Extraction (Bacterial Milking):
-
Resuspend the cell pellet in a low-salinity medium or deionized water to induce hypoosmotic shock. This causes the cells to release intracellular compatible solutes.
-
Incubate for 1-2 hours with gentle agitation.
-
Separate the cells from the ectoine-containing supernatant by centrifugation.
3. Purification:
-
Remove high molecular weight contaminants from the supernatant by ultrafiltration (e.g., using a 10 kDa cutoff membrane).
-
Apply the filtrate to a cation-exchange chromatography column (e.g., Dowex 50W-X8).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the ectoines with an ammonia (B1221849) solution (e.g., 2 M NH₄OH).
-
Collect the fractions and monitor for the presence of ectoines using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Characterization and Quantification:
-
Pool the positive fractions and remove the solvent by rotary evaporation.
-
Analyze the purified compounds by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm their identity and purity.
-
Quantify the yield of ectoine and hydroxyectoine using a calibrated HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV or refractive index).
General Protocol for Alkaloid Extraction from Marine Invertebrates
This protocol provides a general framework for the extraction of alkaloids from marine sponges, which can be adapted for the discovery of novel this compound compounds.
1. Sample Preparation:
-
Collect the marine sponge and freeze-dry the specimen to remove water.
-
Grind the dried sponge tissue into a fine powder.
2. Solvent Extraction:
-
Perform an exhaustive extraction of the powdered sponge material with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 1:1 v/v) at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in an aqueous methanol solution (e.g., 90% MeOH) and partition it against a non-polar solvent like hexane (B92381) to remove lipids.
-
Further partition the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate compounds based on polarity.
-
For basic alkaloids, an acid-base partitioning can be employed. Dissolve the extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. Wash with an organic solvent to remove neutral and acidic compounds. Then, basify the aqueous layer and extract the free alkaloids with an organic solvent like DCM.
4. Chromatographic Separation:
-
Subject the fraction containing the alkaloids to column chromatography on silica (B1680970) gel or a reversed-phase material (e.g., C18).
-
Elute with a gradient of solvents of increasing polarity (e.g., from hexane to ethyl acetate to methanol).
-
Monitor the fractions by TLC and pool those with similar profiles.
-
Further purify the pooled fractions using preparative or semi-preparative HPLC to isolate pure compounds.
5. Structure Elucidation:
-
Determine the chemical structure of the isolated alkaloids using spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
The natural world, particularly the microbial domain, is a proven reservoir of structurally novel and biologically active this compound alkaloids. The well-characterized ectoines serve as a prime example of their potential, with established applications in biotechnology and cosmetics. The discovery of other this compound derivatives in Streptomyces suggests that a wider diversity of these compounds awaits discovery.
Future research should focus on several key areas:
-
Bioprospecting: A more targeted exploration of marine microorganisms and invertebrates for novel this compound alkaloids is warranted.
-
Biosynthetic Engineering: Understanding the biosynthetic pathways of these alkaloids will enable their heterologous expression and the production of novel derivatives through synthetic biology approaches.
-
Pharmacological Evaluation: A thorough investigation of the mechanisms of action and signaling pathways affected by these compounds will be crucial for identifying new therapeutic targets and developing novel drug candidates.
This guide provides a solid foundation for researchers to build upon in the exciting and promising field of naturally occurring this compound alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of synthesis of this compound derivatives in Streptomyces strains and their effect on Escherichia coli in response to osmotic and heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of synthesis of this compound derivatives in Streptomyces strains and their effect on Escherichia coli in response to osmotic and heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Mechanism of Action of Tetrahydropyrimidine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrimidines (THPs) are a class of heterocyclic organic compounds that form the core structure of a diverse range of pharmacologically active agents. The versatility of the THP scaffold has led to the development of drugs with a wide spectrum of therapeutic applications, from anthelmintics to anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the mechanisms of action for distinct classes of tetrahydropyrimidine-based drugs, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Anthelmintic Tetrahydropyrimidines: Nicotinic Acetylcholine (B1216132) Receptor Agonists
The primary anthelmintic tetrahydropyrimidines—pyrantel (B1679900), morantel (B1676740), and oxantel (B1663009)—exert their effects by targeting the neuromuscular system of nematodes. Their principal mechanism of action is the agonism of nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis and subsequent expulsion of the worms from the host.[1][2][3] These drugs exhibit selectivity for nematode nAChRs over those of their mammalian hosts, which is a cornerstone of their therapeutic efficacy.
Molecular Mechanism
This compound anthelmintics act as potent agonists at the nAChRs located on the somatic muscle cells of nematodes.[4][5] Unlike the endogenous neurotransmitter acetylcholine, which is rapidly degraded by acetylcholinesterase, these drugs are poor substrates for this enzyme. This resistance leads to a persistent activation of nAChRs, causing a sustained influx of cations (primarily Na+ and Ca2+) into the muscle cells.[6] The resulting prolonged depolarization of the muscle membrane leads to an irreversible state of muscle contraction, known as spastic paralysis.[6][7] This paralysis incapacitates the worm, preventing it from maintaining its position within the host's gastrointestinal tract, ultimately leading to its expulsion.[6]
Different this compound derivatives exhibit varying selectivity for the diverse subtypes of nematode nAChRs.[8][9][10] For instance, pyrantel and morantel are potent agonists of the L-subtype nAChR, while oxantel shows selectivity for the N-subtype.[3][11]
Signaling Pathway
Caption: Signaling pathway of anthelmintic tetrahydropyrimidines at the nematode neuromuscular junction.
Quantitative Data
| Compound | nAChR Subtype | Species | Effect | Potency (EC50/IC50) |
| Pyrantel | L-subtype | Ascaris suum | Agonist | ~10 µM[11] |
| Morantel | L-subtype | Ascaris suum | Agonist | - |
| Oxantel | N-subtype | Trichuris suis | Agonist | - |
| Pyrantel | Mammalian nAChRs | Rat | Low efficacy agonist / Open-channel blocker | -[11] |
Experimental Protocols
1.4.1. Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes
This technique is used to characterize the pharmacological properties of nematode nAChRs expressed heterologously in Xenopus laevis oocytes.
-
Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the specific nematode nAChR subunits.
-
Electrophysiological Recording: Two to seven days post-injection, oocytes are placed in a recording chamber and perfused with a saline solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording. The holding potential is typically set to -60 mV.
-
Drug Application: Test compounds (e.g., pyrantel, morantel, oxantel) are dissolved in the perfusion solution and applied to the oocyte. The resulting currents are recorded and analyzed to determine the potency (EC50) and efficacy of the compounds.[10][12]
1.4.2. Nematode Motility Assay
This assay assesses the effect of anthelmintic compounds on the motility of whole nematodes.
-
Nematode Culture: Nematodes (e.g., Caenorhabditis elegans or parasitic species) are cultured on appropriate media.[13][14]
-
Assay Setup: A suspension of nematodes is prepared in a suitable buffer. The suspension is then distributed into the wells of a multi-well plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Motility Measurement: Nematode movement is quantified over time using an automated tracking system, such as the WMicrotracker ONE, which detects interruptions of infrared microbeams caused by worm movement.[14][15][16] The reduction in motility is used to determine the efficacy of the anthelmintic.
Synthetic Tetrahydropyrimidines: Diverse Pharmacological Activities
A wide array of synthetic this compound derivatives (THPMs) have been developed and investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[13][17][18]
Anticancer Tetrahydropyrimidines: Monastrol (B14932)
Monastrol is a well-characterized THPM that acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[19][20] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.
2.1.1. Molecular Mechanism
Monastrol allosterically binds to a loop (L5) adjacent to the ATP-binding site of the Eg5 motor domain.[20] This binding induces a conformational change that prevents the proper interaction of Eg5 with microtubules and inhibits its ATPase activity. The inhibition of Eg5 leads to the collapse of the bipolar spindle, resulting in the formation of a monoastral spindle where a radial array of microtubules is surrounded by a ring of chromosomes.[3][21] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptosis in cancer cells.[22]
2.1.2. Mechanism of Action Workflow
Caption: Workflow of Monastrol-induced mitotic arrest and apoptosis.
2.1.3. Quantitative Data
| Compound | Target | Cell Line | Effect | Potency (IC50) |
| Monastrol | Kinesin-5 (Eg5) | - | Inhibition of ATPase activity | 14 µM[19] |
| Monastrol | - | HeLa | Cytotoxicity | 6.1 µM[19] |
2.1.4. Experimental Protocols
2.1.4.1. Kinesin Eg5 ATPase Activity Assay
This assay measures the inhibition of the microtubule-stimulated ATPase activity of Eg5.
-
Reagents: Purified recombinant Eg5 protein, microtubules (polymerized from tubulin and stabilized with taxol), ATP, and a phosphate (B84403) detection reagent (e.g., malachite green).
-
Procedure: The reaction is initiated by adding ATP to a mixture containing Eg5, microtubules, and the test compound (monastrol) in a suitable buffer. The reaction is incubated at a controlled temperature.
-
Measurement: The amount of inorganic phosphate released from ATP hydrolysis is quantified colorimetrically using a phosphate detection reagent. The ATPase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value.[20]
2.1.4.2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of monastrol on cell cycle progression.
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa) are cultured and treated with monastrol at various concentrations for a specific duration.
-
Cell Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population indicates mitotic arrest.[22]
Antimicrobial Tetrahydropyrimidines
Certain synthetic THPMs have demonstrated promising activity against a range of bacteria and fungi. Their mechanisms of action are not as well-defined as those for the anthelmintic and anticancer THPMs but are thought to involve disruption of essential cellular processes.
2.2.1. Quantitative Data
| Compound ID | Organism | MIC (mg/mL) |
| 4e | Trichophyton mentagrophytes | 0.20 |
| 4f | Trichophyton mentagrophytes | 0.20 |
| 4k | Trichophyton mentagrophytes | 0.20 |
2.2.2. Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][17][23][24][25]
-
Preparation of Antimicrobial Agent: The THPM compound is dissolved in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Ectoine (B1671093): A Natural this compound with Biophysical and Anti-inflammatory Actions
Ectoine is a naturally occurring amino acid derivative belonging to the this compound family. It is produced by extremophilic microorganisms to protect them from harsh environmental conditions. Ectoine's mechanism of action is primarily biophysical, based on the principle of "preferential exclusion" or "preferential hydration."
Molecular Mechanism
Ectoine molecules strongly interact with water molecules, forming stable hydration shells around biomolecules such as proteins, nucleic acids, and cell membranes. This organized water layer, known as the "ectoine hydrocomplex," effectively excludes ectoine from the immediate vicinity of the biomolecule's surface. This "preferential hydration" stabilizes the native conformation of proteins and the structure of lipid membranes, protecting them from denaturation and damage caused by stressors like high temperature, dehydration, and osmotic stress.
This biophysical stabilization also underlies ectoine's anti-inflammatory properties. By stabilizing cell membranes and membrane-associated receptors, ectoine can prevent the activation of pro-inflammatory signaling cascades.[18][26][27] For example, it has been shown to downregulate the expression of pro-inflammatory cytokines like IL-6 and IL-8 in response to inflammatory stimuli.[28][29]
Mode of Action Diagram
Caption: The biophysical mechanism of action of Ectoine.
Quantitative Data
Quantitative data for Ectoine's effects are often presented as percentage reduction of inflammatory markers or changes in biophysical parameters.
| Experimental Model | Inflammatory Stimulus | Measured Parameter | Effect of Ectoine |
| Human Keratinocytes | Lipopolysaccharide (LPS) | IL-6, IL-8 expression | Downregulation[18] |
| Human Skin Fibroblasts (HSF) | Lipopolysaccharide (LPS) | IL-6, IL-8 expression | Inhibition[28] |
Experimental Protocols
3.4.1. Cytokine Expression Analysis by ELISA
This method quantifies the amount of specific cytokines released by cells in response to an inflammatory stimulus.
-
Cell Culture and Treatment: Cells (e.g., human keratinocytes) are cultured and pre-treated with Ectoine before being stimulated with an inflammatory agent like LPS.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of a specific cytokine (e.g., IL-6 or IL-8) in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and quantifying the signal.[18][28]
3.4.2. Differential Scanning Calorimetry (DSC) for Protein Stabilization
DSC is used to measure the thermal stability of a protein in the presence and absence of a stabilizing agent like Ectoine.
-
Sample Preparation: A solution of the target protein is prepared in a suitable buffer, with and without the addition of Ectoine.
-
DSC Measurement: The samples are heated at a constant rate in a differential scanning calorimeter. The instrument measures the heat capacity of the sample as a function of temperature.
-
Data Analysis: The temperature at which the protein unfolds (the melting temperature, Tm) is determined from the peak of the heat capacity curve. An increase in the Tm in the presence of Ectoine indicates that it stabilizes the protein against thermal denaturation.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to drugs with remarkably different mechanisms of action. The anthelmintic THPs function as selective agonists of nematode nAChRs, leading to paralysis. Synthetic THPMs, such as monastrol, can target specific cellular machinery like the mitotic kinesin Eg5, making them valuable anticancer agents. Furthermore, naturally occurring THPs like Ectoine employ a unique biophysical mechanism to stabilize biomolecules, resulting in protective and anti-inflammatory effects. A thorough understanding of these diverse mechanisms is crucial for the rational design and development of novel and more effective this compound-based therapeutics.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. monastrol-mitosis-inhibitor [timtec.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Determinants of Oxantel Analogs Reveal Modulatory Selectivity of α3β2 and α4β2 Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The narrow-spectrum anthelmintic oxantel is a potent agonist of a novel acetylcholine receptor subtype in whipworms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-off-pick Assay to Measure Caenorhabditis elegans Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Advanced Screening Methods for Assessing Motility and Hatching in Plant- Parasitic Nematodes. - Phylumtech [phylumtech.com]
- 16. Advanced screening methods for assessing motility and hatching in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Ectoine from halophilic microorganisms induces the expression of hsp70 and hsp70B′ in human keratinocytes modulating the proinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. researchgate.net [researchgate.net]
- 26. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Compatible Solute Ectoine Reduces the Exacerbating Effect of Environmental Model Particles on the Immune Response of the Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Reduction of Skin Photodamage by the Ectoine– Thermus thermophilus Cofermentation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ectoines as novel anti-inflammatory and tissue protective lead compounds with special focus on inflammatory bowel disease and lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Design of Novel Tetrahydropyrimidine Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and the targeting of a wide array of biological macromolecules. In recent years, in silico drug design has emerged as a powerful tool to accelerate the discovery and optimization of novel this compound-based inhibitors. This technical guide provides an in-depth overview of the computational strategies, experimental validation, and key signaling pathways involved in the rational design of these promising therapeutic agents.
Core Computational Design Strategies
The in silico design of novel this compound inhibitors typically follows a structured workflow that integrates various computational techniques to identify and optimize lead compounds. This process, from target identification to hit validation, significantly reduces the time and cost associated with traditional drug discovery.
Caption: A typical workflow for the in silico design of novel inhibitors.
Pharmacophore Modeling
Pharmacophore modeling is a crucial first step in identifying novel scaffolds. It involves defining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[1][2][3] This model can be generated based on the structure of a known ligand (ligand-based) or the active site of the target protein (structure-based).
Virtual Screening
Once a pharmacophore model is established, it is used as a 3D query to screen large compound libraries for molecules that match the defined features.[1][2] This process, known as virtual screening, rapidly filters millions of compounds to a manageable number of potential hits for further investigation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][5][6][7] This technique is used to refine the hits from virtual screening by evaluating their binding affinity and interaction patterns within the target's active site. The scoring functions used in docking algorithms provide a semi-quantitative prediction of binding strength.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico models are employed to predict these properties early in the design process, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.
Key Signaling Pathways Targeted by this compound Inhibitors
This compound derivatives have shown inhibitory activity against a range of therapeutically relevant targets. Understanding the signaling pathways in which these targets are involved is essential for rational drug design.
Dihydrofolate Reductase (DHFR) Pathway
Dihydrofolate reductase is a key enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9][10] THF is an essential cofactor in the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies.[8][9][11] DHFR inhibitors block this pathway, leading to the depletion of THF and subsequent inhibition of DNA synthesis and cell proliferation.[8][9]
Caption: Inhibition of the DHFR pathway by this compound inhibitors.
Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of various cancers. The G protein-coupled receptor Smoothened (SMO) is a key transducer of the Hh signal.[12][13][14][15] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO.[15] Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of Gli transcription factors and target gene expression.[12][13][14]
Caption: Inhibition of the Hedgehog signaling pathway at the level of Smoothened.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets as reported in the literature.
Table 1: Anticancer Activity of this compound Inhibitors
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 4d | Fascin (B1174746) | 4T1 | 193.70 | [1] |
| 4a | Fascin | 4T1 | 248.75 | [1] |
| 4k | - | HeLa | 43.63 | [16] |
| 4b | - | HeLa | 52.59 | [16] |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| 6d | AChE | 0.082 | [11] |
| Donepezil (Standard) | AChE | 0.079 | [11] |
| 6a | AChE | 0.108 | [11] |
| Synthesized Derivatives | BChE | < 0.1 | [11] |
| Donepezil (Standard) | BChE | > 0.1 | [11] |
Table 3: BACE1 Inhibitory Activity
| Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| AMG-8718 | BACE1 | Enzyme Activity | - | [17] |
| BACE1-IN-9 | BACE1 | Cell-Based (Aβ40) | 50 nM | [18] |
| BACE1-IN-9 | BACE1 | Cell-Based (Aβ42) | 45 nM | [18] |
| FAH65 | BACE1 | P5-P5' Substrate | - | [19] |
Experimental Protocols
General Synthesis of this compound Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that is widely used for the synthesis of tetrahydropyrimidines.[16][20]
Materials:
-
An appropriate aldehyde (1 mmol)
-
A β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (B124793) (1.5 mmol)
-
Catalyst (e.g., HCl, Yb(OTf)3, or a Lewis acid)
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst in the chosen solvent is refluxed for a specified time (typically 2-12 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol (B145695) or water), and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.[21]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add the phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.
-
Add the AChE enzyme solution to each well to initiate the reaction, except for the blank wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Add the ATCI substrate solution to all wells to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at different time points using a microplate reader.
-
The rate of increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
BACE1 Enzyme Inhibition Assay (Fluorogenic)
This assay measures the in vitro potency of a compound to inhibit the enzymatic activity of BACE1 using a fluorogenic substrate.[17][22]
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Dilute the BACE1 enzyme and the fluorogenic substrate in the assay buffer.
-
Serially dilute the test compounds in a suitable solvent (e.g., DMSO) and then in the assay buffer.
-
In a 96-well black plate, add the BACE1 enzyme to each well (except for no-enzyme controls).
-
Add the serially diluted test compounds or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.
-
The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percentage of inhibition for each concentration of the test compound.
Fascin-1 Actin-Bundling Assay
This assay determines the ability of a compound to inhibit the actin-bundling activity of fascin.[23][24][25]
Materials:
-
Purified fascin-1 protein
-
Purified actin
-
Polymerization buffer
-
Test compounds
-
Ultracentrifuge
Procedure:
-
Actin is polymerized to form F-actin filaments in the polymerization buffer.
-
The test compound at various concentrations is pre-incubated with fascin-1.
-
The fascin-inhibitor mixture is then added to the F-actin solution and incubated to allow for bundle formation.
-
The reaction mixture is centrifuged at a low speed to pellet the actin bundles.
-
The supernatant and pellet fractions are separated and analyzed by SDS-PAGE.
-
The amount of fascin and actin in the pellet is quantified by densitometry.
-
A decrease in the amount of fascin and actin in the pellet in the presence of the inhibitor indicates inhibition of the bundling activity.
Conclusion
The in silico design of novel this compound inhibitors represents a highly promising avenue for the development of new therapeutics. By leveraging computational tools for pharmacophore modeling, virtual screening, and molecular docking, researchers can efficiently identify and optimize potent and selective inhibitors against a variety of biological targets. The integration of these computational approaches with robust experimental validation is crucial for advancing these promising compounds through the drug discovery pipeline. This technical guide provides a foundational framework for researchers and scientists to navigate the key aspects of this exciting and rapidly evolving field.
References
- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ÐокÑÐ¾Ñ Ð½Ð° ÑабоÑе [doktornarabote.ru]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Small Molecule Docking – Meiler Lab [meilerlab.org]
- 8. benchchem.com [benchchem.com]
- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. novita-pharm.com [novita-pharm.com]
- 25. biorxiv.org [biorxiv.org]
The Pharmacological Potential of Tetrahydropyrimidine Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrimidine (THPM) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Synthesis of this compound Scaffolds
The most prominent and widely employed method for the synthesis of this compound derivatives is the Biginelli reaction .[1][2] This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions.[1][2] The versatility of the Biginelli reaction allows for the introduction of a wide range of substituents at various positions of the this compound ring, enabling the generation of diverse chemical libraries for pharmacological screening.
Key Experimental Protocol: Biginelli Reaction
A representative experimental protocol for the synthesis of this compound derivatives via the Biginelli reaction is as follows:
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (B145695) (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and ethanol is taken in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent to afford the pure this compound derivative.
Workflow for Biginelli Reaction:
Caption: General workflow for the synthesis of this compound derivatives via the Biginelli reaction.
Pharmacological Activities of this compound Scaffolds
This compound derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Anticancer Activity
A significant number of this compound derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[3] One of the most well-known examples is Monastrol , a selective inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the formation of the bipolar spindle during mitosis.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Quantitative Data for Anticancer Activity:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Monastrol | Various | Varies | [3] |
| Dihydropyrimidinone Derivative 1 | NCI-H460 | 0.64 (mTOR), 1.97 (VEGFR-2) | [4] |
| Dihydropyrimidinone Derivative 2 | SK-MEL-5 | Growth Inhibition 86% | [4] |
| Dihydropyrimidinone Derivative 3 | HL-60 (TB) | Growth Inhibition 85% | [4] |
| Dihydropyrimidinone Derivative 4 | U87 | 9.72 ± 0.29 | [5] |
| Dihydropyrimidinone Derivative 5 | U251 | 13.91 ± 0.86 | [5] |
| Dihydropyrimidinone Derivative 6 | A549 | <10 | [6] |
Mechanism of Action: Inhibition of Mitotic Kinesin Eg5 by Monastrol
Monastrol allosterically binds to the Eg5 motor domain, inhibiting its ATPase activity and preventing the separation of centrosomes, which is essential for the formation of a bipolar spindle.[7] This leads to the formation of monoastral spindles, mitotic arrest, and ultimately, apoptosis.
Caption: Signaling pathway of Monastrol-induced mitotic arrest and apoptosis.
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cell viability assay.
Antimicrobial Activity
This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][9] Their mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.
Quantitative Data for Antimicrobial Activity:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyrimidinone Derivative A | Enterococcus faecium | 0.16 - 80 | [8][9] |
| Dihydropyrimidinone Derivative B | Staphylococcus aureus | 0.16 - 80 | [8][9] |
| Dihydropyrimidinone Derivative C | Gram-negative bacilli | 23.2 - 80 | [8][9] |
| Dihydropyrimidinone Derivative D | Escherichia coli | 32 - 64 | [7] |
| Dihydropyrimidinone Derivative E | Pseudomonas aeruginosa | 32 - 64 | [7] |
| Dihydropyrimidinone Derivative F | Candida albicans | 32 | [7] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth
-
This compound compounds
-
Bacterial/fungal inoculum
Procedure:
-
Prepare serial two-fold dilutions of the this compound compounds in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Several this compound derivatives have been investigated for their antiviral properties, with some showing activity against viruses such as influenza and HIV.[3][10]
Quantitative Data for Antiviral Activity:
| Compound | Virus | EC50 (µM) | Reference |
| Pyrimidine (B1678525) Derivative 1 | Influenza A virus | 0.1 - 0.01 | [10] |
| Pyrimidine Derivative 2 | Influenza B virus | 0.1 - 0.01 | [10] |
| 1,2,3,4-THPM Derivative A | HIV-1 | 71.65% inhibition at 100 µM | [3] |
| 1,2,3,4-THPM Derivative B | HIV-1 | 61.43% inhibition at 100 µM | [3] |
Key Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[11][12]
Materials:
-
Susceptible host cell line
-
Virus stock
-
6-well or 12-well plates
-
This compound compounds
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet solution
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the this compound compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
This compound derivatives have also been explored for their anti-inflammatory potential.[13] A common in vivo model to assess this activity is the carrageenan-induced paw edema model in rodents.
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound compounds
-
Plethysmometer
Procedure:
-
Administer the this compound compounds orally or intraperitoneally to the animals.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Mechanism of Action: Anthelmintic Tetrahydropyrimidines
Certain this compound derivatives, such as pyrantel (B1679900) and morantel, are used as anthelmintic drugs. Their mechanism of action involves acting as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[14] This leads to spastic paralysis of the worms, causing them to be expelled from the host's gastrointestinal tract.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [sigmaaldrich.com]
- 3. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydropyrimidinones Against Multiresistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Tetrahydropyrimidine Synthesis via the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, collectively known as tetrahydropyrimidines (THPMs).[1] This multicomponent reaction, first reported by Italian chemist Pietro Biginelli in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[2][3] The resulting tetrahydropyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antihypertensive properties.[4][5] The operational simplicity and the ability to generate molecular diversity make the Biginelli reaction a powerful tool in drug discovery and development.[1]
This document provides detailed experimental protocols, a summary of various reaction conditions, and a mechanistic overview for the synthesis of tetrahydropyrimidines.
Reaction Mechanism
The precise mechanism of the Biginelli reaction can be influenced by the specific reactants and catalysts employed. However, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate. The key steps are outlined below:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion.
-
Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone carbonyl, followed by dehydration to yield the this compound ring.
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Protocols
Several protocols for the Biginelli reaction have been developed, utilizing different catalysts and reaction conditions to optimize yields and reaction times. Below are two representative protocols.
Protocol 1: Classical Acid-Catalyzed Synthesis
This protocol describes the traditional Biginelli synthesis using a strong acid catalyst under reflux conditions.[6]
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Ethanol (B145695) (95%)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (B1235776) (15 mmol), and urea (10 mmol).[6]
-
Add 15 mL of 95% ethanol to the flask.[4]
-
Add a catalytic amount of concentrated HCl (e.g., 0.2 mL) to the reaction mixture.[6]
-
Heat the mixture to reflux and maintain for 1.5 to 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4][6]
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath to facilitate precipitation.[6]
-
Collect the solid product by vacuum filtration and wash with cold 95% ethanol.[6]
-
Dry the product and recrystallize from ethanol to obtain the pure this compound.
Protocol 2: DABCO-Catalyzed Synthesis
This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a milder and often more efficient catalyst.[4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde (B42025) derivative)
-
β-dicarbonyl compound (e.g., ethyl benzoylacetate)
-
Thiourea
-
Ethanol
-
DABCO
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and thiourea (1 mmol) in 15 mL of ethanol, add DABCO (0.1 mmol).[4]
-
Heat the mixture under reflux for the appropriate time (typically shorter than with HCl catalysis, see Table 2).[4]
-
Monitor the reaction progress using TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with water and ethanol, and then dry.[4]
-
Recrystallize the crude product from ethanol to afford the pure this compound derivative.[4]
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 4. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. theochem.mercer.edu [theochem.mercer.edu]
Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrimidine (THPM) derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5] The Biginelli reaction, a one-pot multicomponent reaction, is the most common method for synthesizing these derivatives.[1][6][7] Traditional synthesis methods often require long reaction times and harsh conditions, leading to lower yields.[8] Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations, offering advantages such as significantly reduced reaction times, higher yields, and milder reaction conditions, aligning with the principles of green chemistry.[8][9][10]
These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives and highlight their potential applications in drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several advantages over conventional heating methods:
-
Accelerated Reaction Rates: Dramatic reduction in reaction times from hours to minutes.[9]
-
Higher Yields: Improved conversion of reactants to products.[9][10]
-
Enhanced Purity: Reduced formation of byproducts.
-
Energy Efficiency: Lower energy consumption compared to conventional heating.
-
Solvent-Free Conditions: Many reactions can be performed without a solvent, reducing environmental impact.[9]
Experimental Protocols
The following protocols are generalized methods for the microwave-assisted Biginelli condensation to synthesize this compound derivatives. Researchers should optimize the conditions for their specific substrates.
Protocol 1: General Microwave-Assisted Synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives
This protocol is adapted from a study on the synthesis of this compound derivatives with potential antidiabetic activity.[3]
Materials:
-
4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl) methoxy) benzaldehyde (B42025) (1 mmol)
-
N,N'-Dimethylurea (1 mmol)
-
Substituted acetoacetanilide (B1666496) (1 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl) methoxy) benzaldehyde (1 mmol), N,N'-Dimethylurea (1 mmol), and the desired substituted acetoacetanilide (1 mmol).
-
Add a minimal amount of ethanol to wet the reactants.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 22-24 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (B1210297) (7:3).
-
After completion, cool the reaction mixture and pour it into crushed ice water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent if necessary.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Dihydropyrimidin-2-(1H)-ones
This protocol is a green chemistry approach that eliminates the need for a solvent.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Urea (B33335) or Thiourea (B124793) (1.5 mmol)
-
Catalyst (e.g., sulfamic acid, as described in some studies)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a suitable catalyst.
-
Place the open vessel inside the microwave reactor.
-
Irradiate the mixture at a power and time optimized for the specific reactants (e.g., 300-600 W for 2-5 minutes). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mass and stir.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the product from ethanol or another suitable solvent.
Data Presentation
The following tables summarize representative quantitative data from studies on the microwave-assisted synthesis of this compound derivatives, comparing it with conventional heating methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Dihydropyrimidin-2(1H)-ones [9]
| Aldehyde | Method | Time | Yield (%) |
| Benzaldehyde | Microwave | 3 min | 95 |
| Conventional | 4 h | 80 | |
| 4-Chlorobenzaldehyde | Microwave | 2 min | 98 |
| Conventional | 3 h | 85 | |
| 4-Methoxybenzaldehyde | Microwave | 4 min | 92 |
| Conventional | 5 h | 78 | |
| 4-Nitrobenzaldehyde | Microwave | 2 min | 96 |
| Conventional | 3 h | 88 |
Table 2: Microwave-Assisted Synthesis of N-(substituted phenyl)-...-tetrahydropyrimidine-5-carboxamide Derivatives [3][11]
| Compound | Substituent (on acetoacetanilide) | Time (min) | Yield (%) |
| 4a | H | 22 | 85 |
| 4b | 4-CH3 | 24 | 82 |
| 4c | 4-OCH3 | 23 | 80 |
| 4d | 4-Cl | 22 | 88 |
| 4e | 4-Br | 23 | 86 |
Visualizations
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.
Plausible Signaling Pathway Inhibition
Many this compound derivatives, such as Monastrol, have been identified as potent anticancer agents.[4][10] One of their key mechanisms of action is the inhibition of the motor protein Kinesin Eg5, which is crucial for the formation of the bipolar mitotic spindle during cell division.[12][13] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of Kinesin Eg5 by this compound derivatives leading to mitotic arrest.
Applications in Drug Development
The diverse biological activities of this compound derivatives make them attractive candidates for drug development.
-
Anticancer Agents: As discussed, their ability to inhibit proteins like Kinesin Eg5 makes them promising for cancer chemotherapy.[4][12][13]
-
Antimicrobial Agents: Various derivatives have shown potent activity against a range of bacteria and fungi.[4][14]
-
Antidiabetic Agents: Certain this compound analogs have demonstrated in vitro antidiabetic activity, such as α-glucosidase inhibition.[3][4]
-
Calcium Channel Blockers: Some derivatives exhibit calcium channel blocking activity, relevant for cardiovascular diseases.[6]
-
Anti-inflammatory Agents: The this compound scaffold is also found in compounds with anti-inflammatory properties.[1][15]
The efficiency and green credentials of microwave-assisted synthesis facilitate the rapid generation of libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.[16]
References
- 1. rjstonline.com [rjstonline.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Microwave-assisted synthesis of bioactive this compound derivatives as antidiabetic agents [foliamedica.bg]
- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 9. asianpubs.org [asianpubs.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 14. benthamscience.com [benthamscience.com]
- 15. oaji.net [oaji.net]
- 16. studylib.net [studylib.net]
Application of Tetrahydropyrimidines as Enzyme Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of tetrahydropyrimidine derivatives as enzyme inhibitors, a field of growing interest in drug discovery. Tetrahydropyrimidines are a class of heterocyclic compounds that have demonstrated inhibitory activity against a range of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. These notes offer detailed experimental protocols for key assays, a summary of quantitative inhibition data, and visualizations of relevant signaling pathways to facilitate further research and development in this area.
Introduction to Tetrahydropyrimidines as Enzyme Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its ability to interact with various biological targets. The Biginelli reaction, a one-pot multicomponent reaction, provides a straightforward method for the synthesis of a diverse library of this compound derivatives. These compounds have been shown to inhibit several classes of enzymes, including kinases, reductases, and esterases, by competing with endogenous substrates or by binding to allosteric sites. Their therapeutic potential is currently being explored for a multitude of diseases.
Featured Enzyme Targets and Inhibition Data
This section details the inhibitory activity of various this compound derivatives against key enzyme targets. The quantitative data, primarily half-maximal inhibitory concentrations (IC50), are summarized in the following tables for ease of comparison.
Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition can lead to the disruption of DNA replication and cell death, making it a key target for antimicrobial and anticancer therapies.
| Compound ID | R-Group Substitutions | Target Organism/Cell Line | IC50 (µM) | Reference |
| Compound 4d | 4-(4-chlorophenyl) | S. aureus | 4.10 | [1] |
| Compound 4f | 4-(4-fluorophenyl) | S. aureus | 4.77 | [1] |
| Compound 4g | 4-(4-bromophenyl) | S. aureus | 4.55 | [1] |
| Compound 6d | Fused Pyrimidine | S. aureus | 4.33 | [1] |
| Compound 6f | Fused Pyrimidine | S. aureus | 4.25 | [1] |
| Trimethoprim | (Reference) | S. aureus | >50 | [1] |
LIM Kinase (LIMK) Inhibitors
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a pivotal role in the regulation of actin dynamics. Their dysregulation is implicated in cancer metastasis and neurological disorders, making them attractive targets for therapeutic intervention.
| Compound ID | R-Group Substitutions | Target Kinase | IC50 (nM) | Reference |
| LIMKi3 | N/A | LIMK1 | 7 | [2] |
| LIMKi3 | N/A | LIMK2 | 8 | [2] |
| CRT0105446 | N/A | LIMK1 | <10 | [3] |
| CRT0105446 | N/A | LIMK2 | <10 | [3] |
| CRT0105950 | N/A | LIMK1 | <10 | [3] |
| CRT0105950 | N/A | LIMK2 | <10 | [3] |
Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.
| Compound ID | R-Group Substitutions | Target Enzyme | IC50 (µM) | Reference |
| Compound 4l | Pyrazinamide condensed | Eel AChE | 0.11 | |
| Compound 4k | Pyrazinamide condensed | Eel AChE | 0.23 | |
| Compound 4j | Pyrazinamide condensed | Eel AChE | 0.31 | |
| Donepezil | (Reference) | Eel AChE | 0.02 |
BRAF Kinase Inhibitors
BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell proliferation.
| Compound ID | R-Group Substitutions | Target Kinase | % Inhibition @ 10 µM | IC50 (µM) | Reference |
| Compound S1 | Oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrid | BRAFV600E | 87% | N/A | |
| Compound S4 | Oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrid | BRAFV600E | 91% | N/A | |
| Sorafenib | (Reference) | BRAFV600E | 94% | N/A |
Thymidylate Kinase (TMPK) Inhibitors
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application of this compound inhibitors. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of tetrahydropyrimidines and for key enzyme inhibition assays.
Synthesis of this compound Derivatives via Biginelli Reaction
This protocol describes a general procedure for the synthesis of this compound derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid) (catalytic amount)
-
Ethanol (B145695) (10-15 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and ethanol (10-15 mL).
-
Add a catalytic amount of the chosen acid catalyst to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the flask to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
-
DHFR enzyme (e.g., from S. aureus or human)
-
DHFR Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dihydrofolate (DHF) solution (100 µM in assay buffer)
-
NADPH solution (100 µM in assay buffer)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., methotrexate)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DHFR Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 2 µL of the diluted test compound or control to the appropriate wells.
-
Add 178 µL of a master mix containing DHFR Assay Buffer, 10 µL of 100 µM NADPH, and the DHFR enzyme to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 100 µM DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
LIM Kinase (LIMK) Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures LIMK activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
Recombinant LIMK1 or LIMK2 enzyme
-
Cofilin (substrate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., a known LIMK inhibitor)
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the Kinase Reaction Buffer.
-
In a white-walled multi-well plate, add 5 µL of the diluted compound or control.
-
Add 10 µL of a master mix containing the LIMK enzyme and cofilin substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 values as described for the DHFR assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity based on the reaction of thiocholine (B1204863) (produced from acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at 412 nm
-
AChE enzyme (e.g., from electric eel)
-
Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0
-
DTNB solution (10 mM in assay buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)
-
Test compounds dissolved in a suitable solvent (e.g., buffer or DMSO)
-
Positive control inhibitor (e.g., donepezil)
Procedure:
-
Prepare serial dilutions of the test compounds and positive control.
-
In a 96-well plate, add the following to each well:
-
140 µL of Assay Buffer
-
20 µL of test compound or control solution
-
10 µL of DTNB solution
-
10 µL of AChE solution
-
-
Mix gently and incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction and determine the percent inhibition and IC50 values as described previously.
BRAF Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available luminescent kinase assay kits and measures the amount of ATP remaining after the kinase reaction.
Materials:
-
White, opaque 96-well plates
-
Luminometer
-
Recombinant BRAF enzyme (e.g., V600E mutant)
-
MEK1 (substrate)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Kinase-Glo® Max Reagent (Promega)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Dabrafenib)
Procedure:
-
Prepare serial dilutions of the test compounds and positive control.
-
Add 5 µL of the diluted compound or control to the wells of a white 96-well plate.
-
Add 20 µL of a master mix containing BRAF enzyme and MEK1 substrate in Kinase Buffer to each well.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 45 minutes.
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence. A lower luminescent signal corresponds to higher kinase activity.
-
Calculate the percent inhibition and determine the IC50 values.
Conclusion
This compound derivatives represent a versatile and promising class of enzyme inhibitors with significant potential for the development of new therapeutics. The synthetic accessibility via the Biginelli reaction allows for the rapid generation of diverse chemical libraries for screening. The detailed protocols and compiled data in these application notes provide a valuable resource for researchers to explore the therapeutic potential of tetrahydropyrimidines against a range of clinically relevant enzyme targets. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in advancing these promising molecules towards clinical applications.
References
- 1. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New this compound-1,2,3-triazole clubbed compounds: Antitubercular activity and Thymidine Monophosphate Kinase (TMPKmt) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Tetrahydropyrimidine (Ectoine) as a Cryoprotectant in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of valuable cell lines in research, biotechnology, and pharmaceutical development. The process, however, can induce significant cellular stress, primarily due to the formation of intracellular ice crystals and osmotic imbalances, leading to reduced cell viability and functionality upon thawing.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) has traditionally been the cryoprotectant of choice, but its inherent cytotoxicity necessitates the development of safer and more effective alternatives.[4][5]
This document provides detailed application notes and protocols for the use of a tetrahydropyrimidine derivative, Ectoine (B1671093) (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) , as a non-toxic and highly effective cryoprotectant in cell culture. Ectoine, a natural osmolyte found in extremophilic microorganisms, protects cellular structures by forming a stable hydration shell, preventing ice crystal formation, and mitigating osmotic stress.[4][6] Its biocompatibility makes it an ideal candidate for the cryopreservation of sensitive cell types, including primary cells and stem cells.[3][7]
Mechanism of Action
Ectoine's cryoprotective properties stem from its ability to stabilize biological macromolecules and membranes. During the freezing process, ectoine molecules are preferentially excluded from the immediate vicinity of proteins and lipid membranes. This "preferential exclusion" leads to an increase in the hydration of these biological structures, effectively creating a protective water shell that prevents denaturation and aggregation.[6]
Furthermore, ectoine's interaction with water molecules lowers the freezing point of the cytoplasm and reduces the formation of damaging intracellular ice crystals.[4] By maintaining cellular integrity and reducing cryoinjury-induced apoptosis and oxidative stress, ectoine significantly enhances post-thaw cell viability and recovery.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of ectoine as a cryoprotectant compared to traditional methods.
Table 1: Post-Thaw Viability of Various Cell Types with Ectoine-Based Cryopreservation Media
| Cell Type | Cryopreservation Medium | Post-Thaw Viability (%) | Reference |
| Human Endothelial Cells (HPMEC-ST1.6R) | 2.5% DMSO + 50 mM Ectoine | Comparable to 10% DMSO | [3] |
| Human Endothelial Cells (HPMEC-ST1.6R) | 2.5% DMSO + 100 mM Ectoine + 20 mM Proline | Comparable to 10% DMSO | [3] |
| Human Mononuclear Cells | Hydroxyl ethyl starch + Ectoine + Co-enzyme Q10 | 93% | [3] |
| Human Mesenchymal Stem Cells | 1% Proline + 10% Ectoine | Promising results | [2] |
| Lactic Acid Bacteria (S. thermophilus) | Ectoine | Highest preservation vs. Trehalose & Sucrose | [1][7] |
| NK-92 Cells | Poly-L-lysine + Dextran + Ectoine | Comparable to DMSO-containing media | [5] |
Table 2: Comparison of Ectoine and DMSO in Cryopreservation
| Parameter | Ectoine | DMSO | Reference |
| Toxicity | Non-toxic | Cytotoxic, requires thorough removal post-thaw | [4] |
| Efficacy | High cell viability, comparable to or exceeding DMSO in some cases | Standard, effective for many cell lines | [3][5] |
| Mechanism | Stabilizes macromolecules, forms hydration shell, prevents ice crystal formation | Lowers freezing point, increases membrane permeability | [4][10] |
| Applications | Ideal for sensitive cells (stem cells, primary cells), serum-free protocols | Widely used for various cell lines | [3][4][7] |
Experimental Protocols
General Guidelines for Ectoine-Based Cryopreservation
-
Cell Condition: Use cells in the logarithmic growth phase with high viability (>90%).
-
Freezing Rate: A slow, controlled cooling rate of approximately -1°C per minute is crucial for optimal results.[11] This can be achieved using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty).
-
Storage: For long-term storage, transfer cryovials to the vapor phase of liquid nitrogen (-135°C to -196°C).[11]
-
Thawing: Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[12]
Protocol 1: Cryopreservation of Adherent Mammalian Cells (e.g., Human Endothelial Cells) with Ectoine and Reduced DMSO
This protocol is adapted from studies on human endothelial cells and aims to reduce the cytotoxic effects of DMSO.[3]
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
Ectoine powder
-
DMSO, cell culture grade
-
Sterile cryovials
-
Controlled-rate freezing container
Cryopreservation Medium Formulation (prepare fresh):
-
Basal medium (e.g., DMEM, RPMI-1640)
-
10-20% FBS
-
2.5% (v/v) DMSO
-
50-100 mM Ectoine
Procedure:
-
Cell Harvest:
-
Aspirate the culture medium from a confluent flask of adherent cells.
-
Wash the cell monolayer once with PBS.
-
Add Trypsin-EDTA solution to cover the cell layer and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium containing FBS.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
-
Cell Counting and Resuspension:
-
Discard the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cells again and discard the supernatant.
-
-
Freezing:
-
Gently resuspend the cell pellet in the freshly prepared, chilled (4°C) cryopreservation medium at a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
Thawing Protocol:
-
Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal is left.
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile hood.
-
Slowly add the thawed cell suspension to a tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.[12]
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a new culture flask.
-
Incubate at 37°C and 5% CO2. Change the medium after 24 hours to remove any remaining cryoprotectant and cellular debris.
Protocol 2: DMSO-Free Cryopreservation of Sensitive Cells (e.g., Mesenchymal Stem Cells)
This protocol is based on findings suggesting the potential for DMSO-free cryopreservation of stem cells using a combination of natural cryoprotectants.[2]
Materials:
-
Complete stem cell culture medium
-
Cell detachment solution (e.g., TrypLE™)
-
Ectoine powder
-
L-Proline
-
Human Serum Albumin (HSA) or FBS
-
Sterile cryovials
-
Controlled-rate freezing container
Cryopreservation Medium Formulation (prepare fresh):
-
Basal stem cell medium
-
10% (v/v) Human Serum Albumin (HSA) or FBS
-
10% (w/v) Ectoine
-
1% (w/v) L-Proline
Procedure:
Follow the same steps for cell harvest, counting, and freezing as in Protocol 1, using the DMSO-free cryopreservation medium. The thawing procedure is also identical.
Visualizations
Signaling Pathways
// Relationships Ice_Crystal -> Membrane_Damage; Osmotic_Stress -> Membrane_Damage; Recrystallization -> Membrane_Damage; Membrane_Damage -> Oxidative_Stress; Oxidative_Stress -> Apoptosis; Membrane_Damage -> Apoptosis [style=dashed];
Ectoine -> Hydration_Shell; Ectoine -> Membrane_Stabilization; Ectoine -> Protein_Stabilization;
Hydration_Shell -> Ice_Crystal [label="Inhibits", arrowhead=tee, color="#EA4335"]; Membrane_Stabilization -> Membrane_Damage [label="Prevents", arrowhead=tee, color="#EA4335"]; Protein_Stabilization -> Apoptosis [label="Reduces", arrowhead=tee, color="#EA4335"]; Ectoine -> Oxidative_Stress [label="Reduces", arrowhead=tee, color="#EA4335", style=dashed];
Apoptosis -> Cell_Death [shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Membrane_Damage -> Cell_Death [style=dashed]; Cell_Death [label="Cell Death"]; } .dot Caption: Cryoinjury pathways and the protective mechanisms of Ectoine.
Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low post-thaw viability | - Suboptimal cell health pre-freezing- Incorrect freezing rate- Improper thawing technique- Inappropriate ectoine concentration | - Ensure cells are in log phase with >90% viability.- Use a controlled-rate freezer or validated freezing container.- Thaw rapidly and dilute slowly.- Optimize ectoine concentration for your specific cell type. |
| Cell clumping after thawing | - High cell density in cryovial- Incomplete removal of cryoprotectant | - Freeze cells at the recommended density.- Ensure thorough washing of cells after thawing. Consider adding DNase I to the post-thaw medium. |
| Poor cell attachment (for adherent cells) | - Membrane damage during freeze-thaw- Residual cryoprotectant toxicity | - Handle cells gently during thawing and resuspension.- Ensure complete removal of the cryopreservation medium by washing. |
Conclusion
Ectoine presents a compelling alternative to traditional cryoprotectants like DMSO, offering high efficacy with minimal cytotoxicity. Its unique mechanism of action provides robust protection against the primary stressors of cryopreservation. By following the detailed protocols and guidelines presented in these application notes, researchers, scientists, and drug development professionals can enhance the viability and functional recovery of a wide range of cultured cells, particularly those sensitive to conventional cryopreservation methods. Further optimization of ectoine concentrations and combinations with other cryoprotective agents may yield even greater improvements in post-thaw outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryostorage of Mesenchymal Stem Cells and Biomedical Cell-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bio-inspired Solute Enables Preservation of Human Oocytes using Minimum Volume Vitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryopreservation of NK and T cells without DMSO for adoptive cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Usage of ectoine as a cryoprotectant for cryopreservation of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Feasibility of Antioxidants Avoiding Oxidative Damages from Reactive Oxygen Species in Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting cryopreservation-induced cell death: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iifiir.org [iifiir.org]
- 11. stemcell.com [stemcell.com]
- 12. cellculturecompany.com [cellculturecompany.com]
Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Tetrahydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the structural characterization of tetrahydropyrimidine derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Tetrahydropyrimidines are a significant class of N-heterocyclic compounds with a wide range of pharmacological activities, making their precise characterization crucial in drug discovery and development.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including tetrahydropyrimidines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry.[1][3]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A meticulously prepared sample is fundamental to acquiring high-quality NMR spectra. The following protocol outlines the standard procedure for preparing a this compound sample for NMR analysis.
Materials:
-
This compound sample (1-25 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Filter (e.g., glass wool or a syringe filter)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Weighing and Dissolution:
-
For ¹H NMR, weigh approximately 1-5 mg of the purified this compound sample into a clean, dry vial.[4]
-
For ¹³C NMR, a higher concentration of 5-25 mg is typically required due to the lower natural abundance of the ¹³C isotope.[4]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
-
Filtration:
-
To remove any particulate matter that could degrade the spectral quality, filter the solution.
-
This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.
-
-
Transfer to NMR Tube:
-
Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Ensure the final sample height in the tube is approximately 4-5 cm.
-
-
Addition of Internal Standard (Optional but Recommended):
-
Add a small amount of an internal reference standard, such as TMS (0 ppm for both ¹H and ¹³C NMR), directly to the sample. This allows for accurate calibration of the chemical shift axis.
-
-
Capping and Labeling:
-
Cap the NMR tube securely and label it clearly.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Proton decoupling is typically used during ¹³C NMR acquisition to simplify the spectrum and improve signal-to-noise.
-
Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts
The chemical shifts of protons and carbons in tetrahydropyrimidines are influenced by the electronic environment, which is dictated by the nature and position of substituents on the ring. The following tables summarize typical chemical shift ranges for various protons and carbons in substituted this compound derivatives.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Tetrahydropyrimidines
| Proton | Chemical Shift Range (ppm) | Notes |
| NH (Ring) | 9.5 - 10.5 | Broad singlet, position can vary with solvent and concentration.[4] |
| Ar-H | 6.5 - 8.0 | Multiplet, depends on the substitution pattern of the aromatic ring. |
| C4-H | 5.0 - 5.4 | Doublet or singlet, benzylic proton.[2] |
| C6-CH ₃ | 2.1 - 2.3 | Singlet.[5][6] |
| O-CH ₂-CH₃ | 3.7 - 4.2 | Quartet.[4] |
| O-CH₂-CH ₃ | 0.7 - 1.2 | Triplet.[4] |
| N-CH ₃ | 2.9 - 3.1 | Singlet. |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Tetrahydropyrimidines
| Carbon | Chemical Shift Range (ppm) | Notes |
| C =S (Thione) | 174 - 178 | [2] |
| C =O (Urea/Amide) | 164 - 174 | [4][6] |
| Aromatic C | 110 - 150 | |
| C 6 (Ring) | 143 - 146 | [4] |
| C 5 (Ring) | 101 - 102 | [4] |
| C 4 (Ring) | 53 - 55 | [4][6] |
| C6-C H₃ | 17 - 22 | [6] |
| O-C H₂-CH₃ | 59 - 67 | [4][6] |
| O-CH₂-C H₃ | 13 - 15 | [4] |
| N-C H₃ | 30 - 35 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.[7][8] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques for the analysis of tetrahydropyrimidines.[2][8]
Experimental Protocol: Mass Spectrometry Sample Preparation and Data Acquisition
Proper sample preparation is crucial for obtaining high-quality mass spectra. The following is a general protocol for preparing this compound samples for MS analysis.
Materials:
-
This compound sample (typically < 1 mg)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Vials suitable for the mass spectrometer's autosampler
-
Micropipettes
Procedure:
-
Sample Dissolution:
-
Prepare a stock solution of the this compound sample by dissolving a small amount in a suitable high-purity solvent to a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in an appropriate solvent for injection into the mass spectrometer. The choice of solvent will depend on the ionization technique (e.g., methanol/water for ESI).
-
-
Filtration (if necessary):
-
If the solution contains any particulate matter, it must be filtered to prevent clogging of the instrument's tubing.
-
-
Transfer to Autosampler Vial:
-
Transfer the final diluted solution into a clean autosampler vial.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
For Electron Ionization (EI-MS) , the sample is typically introduced via a direct insertion probe or gas chromatography. A standard electron energy of 70 eV is used.[8]
-
For Electrospray Ionization (ESI-MS) , the sample is introduced via liquid chromatography or direct infusion. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.[2]
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.
-
Data Presentation: Common Fragmentation Patterns in Mass Spectrometry
The fragmentation of tetrahydropyrimidines in the mass spectrometer provides valuable structural information. The observed fragment ions can help to identify the different substituents and their positions on the heterocyclic ring.
Table 3: Common Fragmentation Pathways for this compound Derivatives (EI-MS)
| Fragmentation Process | Description | Resulting Fragment |
| Loss of C4-substituent | Cleavage of the bond between the C4 carbon and its substituent is a common fragmentation pathway, leading to a stable pyrimidinium cation.[9] | [M - R]⁺ |
| Loss of side chains from substituents | Fragmentation of ester or other functional groups attached to the ring. | e.g., [M - OR]⁺, [M - COOR]⁺ |
| Retro-Diels-Alder Reaction | Cleavage of the this compound ring itself can occur, although it is less common for the molecular ion. | Varies with substitution pattern. |
| Elimination of small neutral molecules | Loss of molecules like H₂O, NH₃, or CO from the molecular ion or fragment ions. | e.g., [M - H₂O]⁺ |
Note: The relative abundance of the molecular ion and fragment ions will depend on the stability of the compound and the specific substituents present.
Visualization of Workflows
Synthesis of Tetrahydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that is widely used for the synthesis of tetrahydropyrimidines.[1][3]
References
- 1. Recent Progress on Synthesis and Bio-activities of this compound-2-one derivatives - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. rjstonline.com [rjstonline.com]
- 4. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
Tetrahydropyrimidine Derivatives in Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyrimidine (THPM) derivatives have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Their structural resemblance to the pyrimidine (B1678525) bases of DNA and RNA makes them promising scaffolds for the development of novel therapeutic agents.[2] In recent years, extensive research has highlighted the potent anticancer properties of various THPM derivatives, positioning them as valuable leads in cancer drug discovery.[3][4]
These compounds are primarily synthesized through the versatile Biginelli one-pot multicomponent reaction, which allows for facile structural modifications to explore structure-activity relationships (SAR).[2][5] The anticancer effects of THPMs are attributed to diverse mechanisms of action, including the induction of cell cycle arrest, inhibition of key signaling pathways, and targeting of specific cellular components like microtubules.[4][6] This document provides detailed application notes, experimental protocols, and a summary of the anticancer activity of selected this compound derivatives to aid researchers in this promising area of oncology drug development.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison of their potency.
Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | K562 (Chronic Myelogenous Leukemia) | 1.76 ± 0.09 | [7] |
| 4b | K562 (Chronic Myelogenous Leukemia) | 1.66 ± 0.05 | [7] |
| 4b | HeLa (Cervical Cancer) | 52.59 | [6] |
| 4e | HeLa (Cervical Cancer) | IC50 in range 15-100 µg/mL | [8] |
| 4e | MCF-7 (Breast Cancer) | IC50 in range 45-80 µg/mL | [8] |
| 4k | HeLa (Cervical Cancer) | 43.63 | [6] |
| 4k | MCF-7 (Breast Cancer) | IC50 in range 45-80 µg/mL | [8] |
| B-4 | A549 (Lung Cancer) | 20.49 ± 2.71 | [9] |
| B-4 | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | [9] |
Table 2: Activity of Indazol-pyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | MCF-7 (Breast Cancer) | 2.958 | [10] |
| 4d | MCF-7 (Breast Cancer) | 4.798 | [10] |
| 4f | MCF-7 (Breast Cancer) | 1.629 | [10] |
| 4g | MCF-7 (Breast Cancer) | 4.680 | [10] |
| 4i | MCF-7 (Breast Cancer) | 1.841 | [10] |
| 4i | A549 (Lung Cancer) | 2.305 | [10] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Biginelli Reaction
This protocol describes a general method for the synthesis of this compound derivatives using the one-pot Biginelli condensation reaction.[2][5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-keto ester (e.g., ethyl acetoacetate) or other active methylene (B1212753) compound (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
Catalyst (e.g., HCl, Co(HSO4)2, lanthanum triflate)[2][8][11]
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), the β-keto ester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of the chosen acid or Lewis acid catalyst.
-
Add ethanol (B145695) as the solvent to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically a few hours), cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Characterize the final product using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[8]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of this compound derivatives in a xenograft mouse model.[14][15]
Materials:
-
Athymic nude mice
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal or oral route) at a predetermined dose and schedule. The control group should receive the vehicle alone.[15]
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study to assess treatment efficacy and toxicity.[15]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze the statistical significance of the results.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and screening of this compound derivatives.
Caption: Proposed mechanism of action involving cell cycle arrest.
Caption: Proposed mechanism of action involving EGFR pathway inhibition.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Tetrahydropyrimidines as Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for researchers interested in the synthesis, screening, and characterization of tetrahydropyrimidine (THPM) derivatives as potential calcium channel blockers. The information compiled herein is based on a review of current and foundational scientific literature.
Introduction
Tetrahydropyrimidines, and their closely related dihydropyrimidines (DHPMs), have emerged as a promising class of heterocyclic compounds with a diverse range of pharmacological activities.[1] Notably, their structural similarity to dihydropyridine (B1217469) (DHP) calcium channel blockers like nifedipine (B1678770) has spurred significant interest in their potential as cardiovascular drugs. These compounds primarily target L-type voltage-gated calcium channels, playing a crucial role in regulating calcium influx into smooth muscle cells, which is fundamental in processes such as muscle contraction and blood pressure regulation.[2] The synthesis of THPMs is often achieved through the multicomponent Biginelli reaction, a versatile and efficient method for generating molecular diversity.[1][3][4][5] This document outlines the synthesis, in vitro screening, and mechanistic studies of THPMs as calcium channel blockers.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the in vitro efficacy of various this compound and dihydropyrimidine (B8664642) derivatives as calcium channel blockers, with IC50 values indicating the concentration required for 50% inhibition of a specific biological or biochemical function.
Table 1: IC50 Values of Dihydropyrimidine Derivatives in Rat Aorta [6]
| Compound | Structure | IC50 (nM) |
| SQ 32,547 | 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester | 5.5 |
| SQ 32,926 | (Structure not fully specified in abstract) | 8.1 |
| Nifedipine (Reference) | 2.9 |
Table 2: IC50 Values of Dihydropyrimidine Metabolites [7]
| Compound | Structure | IC50 |
| Compound 5 | (Parent Compound) | 3.2 µM |
| Metabolite 6 | (Structure not specified) | 16 nM |
| Metabolite 7 | (Structure not specified) | 12 nM |
Table 3: IC50 Values of Novel Pyrimidine (B1678525) Derivatives [2]
| Compound ID | R Group | IC50 (µg/mL) |
| 4c | 1,3-Diphenyl-1H-pyrazol-4-yl | 22.15 ± 1.85 |
| 7a | 4-(1H-indol-3-yl)...-N-phenyl... | 21.89 ± 2.15 |
| 7b | 4-(2-Chloroquinolin-3-yl)...-N-phenyl... | 21.55 ± 1.75 |
| 7c | 4-(1,3-Diphenyl-1H-pyrazol-4-yl)...-N-phenyl... | 20.15 ± 1.15 |
| 8c | 4-(1,3-Diphenyl-1H-pyrazol-4-yl)...-N-p-tolyl... | 19.83 ± 1.35 |
| 9a | 4-(1H-indol-3-yl)...-N-(4-nitrophenyl)... | 21.15 ± 1.45 |
| 9b | 4-(2-Chloroquinolin-3-yl)...-N-(4-nitrophenyl)... | 20.45 ± 1.25 |
| 9c | 4-(1,3-Diphenyl-1H-pyrazol-4-yl)...-N-(4-nitrophenyl)... | 19.57 ± 1.55 |
| Nifedipine (Reference) | 21.00 ± 1.20 |
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound derivatives as calcium channel blockers is significantly influenced by the nature and position of substituents on the heterocyclic ring.
-
C4-Aryl Substitution: The presence of an aromatic or heterocyclic ring at the C4 position is a common feature of active compounds. The nature of the substituents on this aryl ring can modulate activity.
-
N3 and C2 Modifications: Modifications at the N3 and C2 positions of the pyrimidine ring have been shown to be critical for vasorelaxant activity. For instance, a 1-(phenylmethyl)-4-piperidinyl carbamate (B1207046) moiety at N3 and a sulfur atom at C2 are considered optimal for in vitro activity and contribute to potent and long-acting antihypertensive effects in vivo.[8]
-
Stereochemistry: Chirality at the C4 position is a significant determinant of biological activity. Often, one enantiomer is significantly more active than the other, highlighting the importance of stereoselective synthesis or chiral separation.[8]
-
Hydrophobic and Electronic Effects: The overall lipophilicity and electronic properties of the molecule, influenced by various substituents, play a role in its interaction with the calcium channel binding site. The presence of hydrophobic rings, for example, can contribute to binding affinity.[2]
Experimental Protocols
Synthesis of this compound Derivatives via Biginelli Reaction
This protocol describes a general one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a core structure of many this compound-based calcium channel blockers.[1][9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
Catalyst (e.g., HCl, Yb(OTf)3, or other Lewis acids) (catalytic amount)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Add the solvent and a catalytic amount of the chosen acid catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent may be removed under reduced pressure.
-
Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol).
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Screening using Isolated Tissue Preparations
This protocol outlines a method for evaluating the calcium channel blocking activity of synthesized compounds using isolated rat ileum, a smooth muscle preparation.
Materials:
-
Wistar rats
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5)
-
High potassium (K+) solution (e.g., 60 mM KCl in Tyrode's solution)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Nifedipine (as a standard reference drug)
-
Organ bath with an isometric transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize a Wistar rat and isolate a segment of the ileum.
-
Mount a small section of the ileum (1-2 cm) in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Allow the tissue to equilibrate for at least 30 minutes under a resting tension of approximately 1 gram.
-
Induce sustained contraction of the ileum by replacing the normal Tyrode's solution with a high K+ solution.
-
Once a stable contraction is achieved, add the test compounds in a cumulative concentration-dependent manner.
-
Record the relaxation of the ileal strip after each addition of the compound.
-
Generate concentration-response curves for each test compound and the standard drug, nifedipine.
-
Calculate the IC50 value for each compound, which represents the concentration that causes 50% relaxation of the pre-contracted tissue.
Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade
This protocol provides a general framework for studying the effects of this compound derivatives on L-type calcium channels using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents.[10][11][12]
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary vascular smooth muscle cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (in mM): e.g., 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): e.g., 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH)
-
Test compounds and reference blockers (e.g., nifedipine)
-
Data acquisition and analysis software
Procedure:
-
Culture the cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette under positive pressure.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline calcium currents.
-
Perfuse the cell with the external solution containing the test this compound derivative at various concentrations.
-
Record the calcium currents in the presence of the compound.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.
Calcium Imaging for High-Throughput Screening
This protocol describes a fluorescent-based calcium imaging assay suitable for screening a library of this compound compounds for their ability to block calcium influx.[13][14][15][16][17]
Materials:
-
Cells expressing voltage-gated calcium channels (e.g., a stable cell line or primary neurons/cardiomyocytes)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Depolarizing agent (e.g., high potassium solution)
-
Test compounds and reference blockers
-
Fluorescence plate reader with an injection system or a high-content imaging system
Procedure:
-
Seed the cells into the microplates and culture them to form a confluent monolayer.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate in the dark at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing the test compounds at various concentrations to the wells and incubate for a predetermined time.
-
Place the microplate in the fluorescence reader.
-
Measure the baseline fluorescence.
-
Inject the depolarizing agent (high K+ solution) to open the voltage-gated calcium channels.
-
Immediately begin recording the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an influx of calcium. Calcium channel blockers will inhibit this fluorescence increase.
-
Analyze the data to determine the inhibitory effect of each compound and calculate IC50 values.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of tetrahydropyrimidines as calcium channel blockers.
Caption: Drug discovery workflow for this compound-based calcium channel blockers.
References
- 1. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch Clamp Protocol [labome.com]
- 13. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
Application Notes and Protocols for the Synthesis of Tetrahydropyrimidine-Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various tetrahydropyrimidine-fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline key synthetic methodologies, present quantitative data for comparative analysis, and provide step-by-step experimental procedures for the preparation of these important compounds.
I. Introduction to this compound-Fused Systems
This compound-fused heterocycles are a class of compounds that feature a this compound ring fused to another heterocyclic or carbocyclic ring system. This structural motif is present in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2] The synthesis of these complex scaffolds is often achieved through efficient and atom-economical multi-component reactions (MCRs), which allow for the rapid construction of molecular diversity from simple starting materials.[3] This document focuses on practical and reproducible synthetic methods for obtaining key this compound-fused systems, such as pyrimido[1,2-a]benzimidazoles and pyrimido[4,5-d]pyrimidines.
II. Synthetic Methodologies and Data Presentation
Multi-component reactions are a cornerstone in the synthesis of this compound-fused heterocycles. These one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity.[4] Various catalytic systems, including novel nanocatalysts and ionic liquids, have been developed to further improve yields and reaction conditions.[5][6]
A. Synthesis of Pyrimido[1,2-a]benzimidazoles via Three-Component Reaction
A highly efficient method for the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives involves a one-pot, three-component condensation of an aldehyde, 2-aminobenzimidazole (B67599), and malononitrile (B47326). The use of a ZnO@SO3H@Tropine nanocatalyst under solvent-free conditions provides excellent yields in short reaction times.[5]
Table 1: Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives using ZnO@SO3H@Tropine Catalyst [5]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Cl-C6H4CHO | 10 | 98 |
| 2 | 4-Me-C6H4CHO | 15 | 95 |
| 3 | 4-NO2-C6H4CHO | 8 | 99 |
| 4 | 3-NO2-C6H4CHO | 10 | 97 |
| 5 | C6H5CHO | 15 | 95 |
| 6 | 4-MeO-C6H4CHO | 20 | 95 |
| 7 | 2-Cl-C6H4CHO | 12 | 96 |
B. Synthesis of Pyrimido[4,5-d]pyrimidines
The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be achieved through various multi-component strategies. Two notable methods include a microwave-assisted reaction using an ionic liquid and a multi-step synthesis of tetrasubstituted derivatives.
1. Microwave-Assisted Synthesis using Tetrabutylammonium (B224687) Bromide (TBAB)
An environmentally benign approach for the synthesis of pyrimido[4,5-d]pyrimidines involves the three-component condensation of an aromatic aldehyde, urea (B33335)/thiourea (B124793), and barbituric acid using aqueous tetrabutylammonium bromide (TBAB) under microwave irradiation. This method significantly reduces reaction times and improves yields compared to conventional heating.
Table 2: Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
| Entry | Aldehyde | R | Time (s) | Power (W) | Yield (%) |
| 1 | C6H5 | H | 30 | 300 | 90 |
| 2 | 4-Me-C6H4 | H | 35 | 300 | 92 |
| 3 | 4-MeO-C6H4 | H | 40 | 300 | 94 |
| 4 | 4-Cl-C6H4 | H | 30 | 300 | 95 |
| 5 | 4-NO2-C6H4 | H | 25 | 300 | 98 |
| 6 | C6H5 | Ph | 40 | 300 | 88 |
| 7 | 4-Me-C6H4 | Ph | 45 | 300 | 90 |
| 8 | 4-MeO-C6H4 | Ph | 50 | 300 | 92 |
| 9 | 4-Cl-C6H4 | Ph | 40 | 300 | 94 |
| 10 | 4-NO2-C6H4 | Ph | 35 | 300 | 96 |
2. Synthesis of 1,3,5,7-Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-diones
A multi-step synthetic route allows for the preparation of structurally diverse 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, which are of interest for their potential antitumor activity. The key step involves a hydrazine-induced cyclization.[7]
Table 3: Yields for the Synthesis of a 1,3,5,7-Tetrasubstituted Pyrimido[4,5-d]pyrimidine-2,4-dione Derivative [7]
| Step | Product | Yield (%) |
| 1 | Ethyl 1-isobutyl-3-methyl-6-(2-(naphthalene-1-yl)acetamido)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified |
| 2 | 1-Isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione | 38 (two steps) |
| 3 | 8-Isobutyl-6-methyl-2-(naphthalen-1-ylmethyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl trifluoromethanesulfonate | 64 |
| 4 | Thioether derivatives | 67-77 |
III. Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of representative this compound-fused heterocyclic systems.
A. Protocol 1: General Procedure for the Three-Component Synthesis of Pyrimido[1,2-a]benzimidazoles using ZnO@SO3H@Tropine[5]
Materials:
-
Aldehyde (1 mmol)
-
2-Aminobenzimidazole (1 mmol)
-
Malononitrile (1.2 mmol)
-
ZnO@SO3H@Tropine catalyst (30 mg)
-
n-Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), malononitrile (1.2 mmol), and ZnO@SO3H@Tropine catalyst (30 mg).
-
Heat the reaction mixture under solvent-free conditions at 120 °C for the appropriate time (refer to Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.
-
Upon completion of the reaction, add ethanol to the flask and filter the mixture to separate the catalyst.
-
Evaporate the ethanol from the filtrate to obtain the precipitated product in high purity.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
B. Protocol 2: General Procedure for the Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines using TBAB[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Barbituric acid (1 mmol)
-
Aqueous Tetrabutylammonium bromide (TBAB) (1:1, 3 mL)
-
Water
Procedure:
-
In a microwave-safe vessel, mix the aromatic aldehyde (1 mmol), urea or thiourea (1 mmol), and barbituric acid (1 mmol).
-
Add 3 mL of aqueous TBAB (1:1) to the mixture.
-
Irradiate the reaction mixture in a microwave synthesizer at the specified power and for the appropriate time (refer to Table 2).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the solid product by filtration.
-
Wash the solid with water and dry to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
C. Protocol 3: Synthesis of 8-isobutyl-6-methyl-2-(naphthalen-1-ylmethyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl trifluoromethanesulfonate[8]
Materials:
-
1-Isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione (20 mg, 0.051 mmol)
-
Dichloromethane (DCM) (3 mL)
-
Triethylamine (B128534) (Et3N) (15 mg, 0.15 mmol)
-
Triflic anhydride (B1165640) (Tf2O) (26 mg, 0.092 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for flash chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 1-isobutyl-3-methyl-7-(naphthalen-1-ylmethyl)pyrimido[4,5-d]pyrimidine-2,4,5(1H,3H,6H)-trione (20 mg, 0.051 mmol) in DCM (3 mL) in a suitable flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (15 mg, 0.15 mmol) followed by triflic anhydride (26 mg, 0.092 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with DCM.
-
Combine the organic extracts, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate (9:1) as the eluent to afford the title compound as a white solid.
IV. Visualized Workflows and Signaling Pathways
The synthesis and subsequent evaluation of this compound-fused heterocyclic systems often follow a logical workflow. The diagrams below, generated using Graphviz, illustrate these processes.
Caption: General workflow for the synthesis and biological evaluation of this compound-fused heterocycles.
Caption: Reaction scheme for the three-component synthesis of pyrimido[1,2-a]benzimidazoles.
References
- 1. Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. oiccpress.com [oiccpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oiccpress.com [oiccpress.com]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylates, a class of compounds with significant pharmacological interest. The primary method detailed is the Biginelli reaction, a multicomponent reaction known for its simplicity and efficiency.
Introduction
1,2,3,4-Tetrahydropyrimidine-5-carboxylates and their derivatives are a core scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, antitumor, antibacterial, and anti-inflammatory activities. The one-pot synthesis, particularly through the Biginelli reaction, offers a streamlined and atom-economical approach to constructing this heterocyclic system from simple starting materials. This method involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793).
Application Notes
The one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylates is a versatile reaction applicable to a wide range of substrates. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and environmental footprint.
Catalyst Selection: A variety of catalysts can be employed to promote the Biginelli reaction. Lewis acids, Brønsted acids, and even some ionic liquids have proven effective. The selection of the catalyst can be critical for achieving high yields and short reaction times.
-
Lewis Acids: Catalysts such as lanthanum triflate (La(OTf)₃) and copper(II) chloride dihydrate (CuCl₂·2H₂O) are highly effective. La(OTf)₃, for instance, has been shown to catalyze the reaction efficiently, leading to high yields of the desired products.
-
Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TSA) are commonly used and offer a cost-effective option.
-
Ionic Liquids: Room-temperature ionic liquids like diisopropylethylammonium acetate (B1210297) (DIPEAc) can act as both a solvent and a catalyst, offering a greener alternative to traditional volatile organic solvents.
Solvent Conditions: The reaction can be performed under various solvent conditions, including solvent-free (grindstone chemistry), conventional reflux, and microwave irradiation. Ethanol (B145695) is a commonly used solvent that generally provides good yields. Solvent-less methods are advantageous for their reduced environmental impact and often shorter reaction times.
Reaction Scope: The Biginelli reaction is compatible with a diverse range of aromatic, aliphatic, and heterocyclic aldehydes. Similarly, variations in the β-ketoester and the urea/thiourea component allow for the generation of a large library of substituted tetrahydropyrimidines, which is highly valuable in drug discovery and development.
Experimental Protocols
Protocol 1: Lanthanum Triflate Catalyzed Synthesis in Ethanol
This protocol describes a general procedure for the one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxamides using lanthanum triflate as a catalyst in ethanol.[1][2]
Materials:
-
Substituted benzaldehyde (B42025) (1 mmol)
-
Acetoacetanilide (B1666496) derivative (1.1 mmol)
-
Urea or thiourea (1.2 mmol)
-
Lanthanum triflate (La(OTf)₃) (10 mol%)
-
Ethanol (0.5 mL)
-
50 mL round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the substituted benzaldehyde (1 mmol), acetoacetanilide derivative (1.1 mmol), urea or thiourea (1.2 mmol), and lanthanum triflate (0.1 mmol, 10 mol%).
-
Add ethanol (0.5 mL) to the mixture.
-
Stir the reaction mixture at 100 °C for 35 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 15-20 minutes.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of ethanol.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Protocol 2: Solvent-less Synthesis using Copper(II) Chloride
This protocol details a solvent-less, environmentally friendly approach for the synthesis of ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates using a grindstone method with CuCl₂·2H₂O as a catalyst.[3][4][5]
Materials:
-
Substituted benzaldehyde (e.g., fluorobenzaldehyde, 0.2 M, 6.2 g)
-
Ethyl acetoacetate (B1235776) (6.5 g)
-
Urea (3 g) or thiourea (3.8 g)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (catalytic amount)
-
A few drops of concentrated HCl
-
Mortar and pestle
-
Methanol for purification
Procedure:
-
In a mortar, combine the substituted benzaldehyde, ethyl acetoacetate, and urea or thiourea.
-
Add a catalytic amount of CuCl₂·2H₂O to the mixture.
-
Grind the mixture using a pestle for 7-10 minutes.
-
Add a few drops of concentrated HCl and continue grinding for another 10 minutes.
-
Allow the reaction mixture to stand overnight at room temperature.
-
The resulting solid product is then purified by dissolving it in a minimal amount of hot methanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature to induce recrystallization.
-
Collect the purified crystals by filtration and dry them.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [6]
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | DIPEAc | - | 0.5 | 95 |
| 2 | PTSA | Ethanol | 5 | 70 |
| 3 | H₂SO₄ | Ethanol | 6 | 65 |
| 4 | Acetic Acid | Ethanol | 8 | 50 |
| 5 | No Catalyst | Ethanol | 12 | Trace |
Reaction conditions: aldehyde (3 mmol), ethyl cyanoacetate (B8463686) (3 mmol), thiourea (3.2 mmol), stirred at room temperature.
Table 2: Lanthanum Triflate Catalyzed Synthesis of Dihydropyrimidinone Derivatives [1]
| Entry | Aldehyde | Acetoacetanilide | Time (h) | Yield (%) |
| 1 | 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Acetoacetanilide | 1 | 97 |
| 2 | 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | 3,4-(CF₃)₂ substituted acetoacetanilide | 1.5 | 79 |
Reaction conditions: Aldehyde (1 mmol), acetoacetanilide derivative (1.1 mmol), urea (1.2 mmol), La(OTf)₃ (10 mol%), ethanol (0.5 mL), 100 °C.
Visualizations
Reaction Workflow
Caption: General workflow for the one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylates.
Plausible Reaction Mechanism
Caption: Plausible mechanism of the Biginelli reaction for tetrahydropyrimidine synthesis.[1]
References
- 1. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydropyrimidines as Anthelmintic Agents in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyrimidines, a class of synthetic anthelmintics developed in the 1960s, remain a cornerstone in the control of gastrointestinal nematode infections in a variety of animal species. This class primarily includes three key compounds: pyrantel (B1679900), morantel (B1676740), and oxantel. Their continued relevance in veterinary medicine is attributed to their specific mechanism of action, efficacy against important parasitic nematodes, and generally wide safety margin.
These application notes provide a comprehensive overview of the use of tetrahydropyrimidines as anthelmintic agents, with a focus on their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and application of anthelmintic drugs.
Mechanism of Action
Tetrahydropyrimidines exert their anthelmintic effect by acting as potent and selective agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) on the somatic muscle cells of nematodes.[1][2] This binding mimics the action of the neurotransmitter acetylcholine but is not readily reversible, leading to a persistent depolarization of the muscle membrane.[3] The resulting influx of cations causes a sustained contraction of the musculature, leading to spastic paralysis of the worm.[4][5][6] This paralysis prevents the helminth from maintaining its position within the host's gastrointestinal tract, and the paralyzed parasites are subsequently expelled from the host's body through normal peristaltic action.[4][5][6]
Interestingly, subtle structural differences between the tetrahydropyrimidine compounds influence their receptor subtype selectivity and, consequently, their spectrum of activity. For instance, pyrantel and morantel are particularly effective against ascarids and hookworms, while oxantel, a meta-oxyphenol analogue of pyrantel, demonstrates superior activity against whipworms (Trichuris spp.).[7][8]
Data Presentation: Quantitative Efficacy
The efficacy of tetrahydropyrimidines has been extensively evaluated against a range of gastrointestinal nematodes in various host species. The following tables summarize the quantitative data from selected studies, presenting efficacy as the percentage reduction in either fecal egg count (FEC) or worm burden.
Table 1: Efficacy of Pyrantel Pamoate in Dogs
| Target Parasite | Dosage | Efficacy (% Reduction) | Host | Reference |
| Toxocara canis | 5 mg/kg | 94.2 - 100% | Dog | [3][9] |
| Toxascaris leonina | 5 mg/kg | 92.0 - 99.9% | Dog | [3][10] |
| Ancylostoma caninum | 5 mg/kg | 93.8 - 99.3% | Dog | [3][10] |
| Uncinaria stenocephala | 5 mg/kg | 93.5 - 98.8% | Dog | [3][10] |
| Trichuris vulpis | 5 mg/kg (in combination with Oxantel) | 97.2 - 98.4% | Dog | [10] |
Table 2: Efficacy of Morantel Tartrate in Ruminants
| Target Parasite | Dosage | Efficacy (% Reduction) | Host | Reference |
| Haemonchus spp. | Sustained-release bolus | Significant reduction in FEC | Cattle | [9] |
| Ostertagia spp. | Sustained-release bolus | Significant reduction in FEC | Cattle | [5] |
| Cooperia spp. | Sustained-release bolus | Significant reduction in FEC | Cattle | [5] |
| Trichostrongylus spp. | Sustained-release bolus | Significant reduction in FEC | Cattle | [11] |
| Nematodirus spp. | Sustained-release bolus | Significant reduction in FEC | Cattle | [11] |
Table 3: Efficacy of Oxantel Pamoate in Dogs (in combination with Pyrantel Pamoate)
| Target Parasite | Dosage (Oxantel/Pyrantel) | Efficacy (% Reduction) | Host | Reference |
| Trichuris vulpis | 20 mg/kg / 5 mg/kg | 97.2 - 98.4% | Dog | [10] |
| Toxocara canis | 20 mg/kg / 5 mg/kg | 98.8 - 99.1% | Dog | [10] |
| Ancylostoma caninum | 20 mg/kg / 5 mg/kg | 99.2 - 99.3% | Dog | [10] |
Table 4: Efficacy of Pyrantel Embonate in Horses
| Target Parasite | Dosage | Efficacy (% FEC Reduction) | Host | Reference |
| Cyathostomins | 19 mg/kg | 91.0 - 99.4% (in susceptible populations) | Horse | [12] |
| Cyathostomins (Benzimidazole-resistant) | 19 mg/kg | 93.6 - 98.2% | Horse | [8] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of anthelmintic efficacy. The following sections provide methodologies for key in vitro and in vivo experiments.
In Vitro Assays
Protocol 1: Larval Motility Assay
This assay assesses the ability of a compound to inhibit the movement of nematode larvae, indicating a paralytic or lethal effect.
Materials:
-
Third-stage infective larvae (L3) of the target nematode
-
Test compounds (e.g., pyrantel pamoate) and appropriate solvent (e.g., DMSO)
-
Culture medium (e.g., RPMI-1640)
-
24-well or 96-well microtiter plates
-
Incubator (e.g., 16°C or 37°C, depending on the parasite)
-
Inverted microscope
Procedure:
-
Larvae Preparation: Obtain L3 larvae from fecal cultures and wash them several times with sterile culture medium.
-
Assay Setup: Add approximately 50-100 L3 larvae suspended in 100 µL of culture medium to each well of a microtiter plate.[6][10]
-
Compound Application: Prepare serial dilutions of the test compounds in the culture medium. Add the appropriate dilutions to the test wells. Include negative controls (medium with solvent) and positive controls (a known effective anthelmintic). Ensure the final solvent concentration does not adversely affect larval motility.
-
Incubation: Incubate the plates at the appropriate temperature for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Motility Assessment: Observe larval motility under an inverted microscope. Larvae are considered immotile if they do not exhibit spontaneous movement or movement upon gentle probing.
-
Data Analysis: Calculate the percentage of immotile larvae for each concentration. Determine the EC50 (half-maximal effective concentration) value using appropriate statistical software.
Protocol 2: Egg Hatch Assay (EHA)
The EHA is used to determine the ovicidal activity of anthelmintic compounds. Note that tetrahydropyrimidines are generally not considered ovicidal.[13] This assay is more relevant for other classes of anthelmintics like benzimidazoles.
Materials:
-
Freshly recovered nematode eggs (e.g., from feces of infected animals)
-
Test compounds and solvent
-
Saturated salt solution for egg flotation
-
96-well microtiter plates
-
Incubator (e.g., 27-28°C)
-
Inverted microscope
Procedure:
-
Egg Recovery: Recover nematode eggs from fecal samples using a flotation method with a saturated salt solution. Wash the collected eggs thoroughly.
-
Assay Setup: Prepare a suspension of eggs in a suitable buffer or distilled water. Add approximately 100 µL of the egg suspension to each well of a 96-well plate.[14]
-
Compound Application: Add serial dilutions of the test compounds to the wells. Include negative (buffer/water with solvent) and positive (a known ovicidal agent like albendazole) controls.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 27-28°C) for 48-72 hours to allow for embryonation and hatching in the control wells.[14]
-
Hatch Assessment: After incubation, count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the EC50 value.
In Vivo Assays
Protocol 3: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common field-based method for assessing anthelmintic efficacy and detecting resistance.
Materials:
-
A group of naturally or experimentally infected animals (minimum of 10-15 per group)[4]
-
Accurately calibrated dosing equipment
-
Test anthelmintic and placebo/control
-
Fecal collection bags or containers
-
Microscope, McMaster slides, and flotation solution
Procedure:
-
Animal Selection: Select a group of animals with a mean pre-treatment fecal egg count of at least 150 eggs per gram (EPG).[4]
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal.[4]
-
Treatment: Weigh each animal and administer the correct dose of the anthelmintic to the treatment group. The control group receives a placebo or remains untreated.
-
Post-Treatment Sampling: Collect individual fecal samples from the same animals at a specified time after treatment (typically 10-14 days for tetrahydropyrimidines).[4][15]
-
Fecal Egg Counting: Perform a quantitative fecal egg count (e.g., using the McMaster technique) on all pre- and post-treatment samples.
-
Data Analysis: Calculate the percentage reduction in the mean fecal egg count for the treated group compared to the control group or the pre-treatment mean using the following formula: FECR (%) = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) * 100[5]
Protocol 4: Controlled Slaughter Trial
This is the "gold standard" for determining anthelmintic efficacy as it directly measures the reduction in the number of adult worms.
Materials:
-
Parasite-free animals
-
Infective larvae of the target nematode
-
Test anthelmintic and placebo
-
Facilities for housing, treatment, and necropsy
Procedure:
-
Animal Infection: Experimentally infect parasite-free animals with a known number of infective larvae.
-
Prepatent Period: Allow sufficient time for the parasites to mature into adults within the host (the prepatent period).
-
Randomization and Treatment: Randomly allocate animals to a treatment group and a control group. Administer the test anthelmintic to the treatment group and a placebo to the control group.
-
Necropsy: At a predetermined time after treatment (e.g., 7-14 days), euthanize all animals in both groups.
-
Worm Recovery and Counting: Carefully collect the entire gastrointestinal tract and recover all adult worms of the target species. Identify and count the worms.
-
Data Analysis: Calculate the percentage efficacy based on the reduction in the mean worm burden in the treated group compared to the control group using the formula: Efficacy (%) = (1 - (Mean worm count in treated group / Mean worm count in control group)) * 100[2]
Logical Relationships: Spectrum of Activity
The three main this compound anthelmintics exhibit overlapping but distinct spectra of activity against common veterinary nematodes.
Conclusion
The tetrahydropyrimidines, including pyrantel, morantel, and oxantel, continue to be indispensable tools in veterinary medicine for the control of nematode parasites. A thorough understanding of their mechanism of action, efficacy, and the appropriate experimental protocols for their evaluation is crucial for their effective and sustainable use. The data and protocols presented in these application notes are intended to support researchers and drug development professionals in their efforts to combat parasitic diseases in animals. The judicious use of these agents, guided by accurate efficacy data, is paramount to mitigating the development of anthelmintic resistance and ensuring their long-term viability.
References
- 1. Development of the egg hatch assay for detection of anthelminthic resistance in human hookworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. combar-ca.eu [combar-ca.eu]
- 5. vet.ucalgary.ca [vet.ucalgary.ca]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Anthelmintic efficacy of albendazole in cattle: comparison of critical and controlled tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An economic and efficacy comparison between morantel (when administered from an intraruminal bolus) and conventional anthelmintic treatment in grazing cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. woah.org [woah.org]
- 13. benchchem.com [benchchem.com]
- 14. Preliminary Phytochemical Composition and In Vitro Anthelmintic Activity of Aqueous and Ethanol Extracts of Olea africana against Mixed Gastrointestinal Worms in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merck-animal-health-usa.com [merck-animal-health-usa.com]
Troubleshooting & Optimization
"troubleshooting low yield in Biginelli tetrahydropyrimidine synthesis"
Welcome to the technical support center for the Biginelli synthesis of tetrahydropyrimidines (more commonly known as dihydropyrimidinones or DHPMs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a very low yield or no product at all in my Biginelli reaction. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in the classical Biginelli reaction, particularly with substituted or aliphatic aldehydes.[1][2] Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot and optimize your reaction:
-
Catalyst Choice and Activity: The reaction is acid-catalyzed.[3] Traditional Brønsted acids like HCl can be harsh and lead to side reactions.[1]
-
Troubleshooting: Ensure your catalyst is active. If you are not using a catalyst, adding one is crucial as the reaction often fails to proceed without it.[4] For reusable solid acid catalysts, regeneration may be necessary.[5]
-
Optimization: Consider using milder Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZrCl₄, FeCl₃) or solid acid catalysts, which have been shown to significantly improve yields and simplify the workup process.[2][3][6][7] Modern catalysts can also lead to milder reaction conditions and shorter reaction times.[6]
-
-
Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often required to drive the reaction to completion.[1][8]
-
Troubleshooting: If your reaction is sluggish at room temperature, a moderate increase in temperature may be necessary.[5]
-
Optimization: Optimal temperatures are often substrate-dependent but typically range between 80°C and 100°C.[1] It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrates.
-
-
Solvent Conditions: The choice of solvent can significantly impact reaction rates and yields by affecting reactant solubility and the tautomeric equilibrium of the β-dicarbonyl component.[5][9]
-
Troubleshooting: While ethanol (B145695) is a common solvent, it may not be optimal for all substrate combinations.[5]
-
Optimization: Solvent-free conditions have proven highly effective, often resulting in shorter reaction times and higher yields.[1][3][6] This approach is also more environmentally friendly.[6] Other solvents to consider include acetonitrile, or using ionic liquids.[10][11] Higher yields are often observed in polar solvents.[12]
-
-
Reaction Time: The time required for the reaction to complete can vary from minutes to several hours.[1]
-
Troubleshooting: If you observe a low conversion of starting materials, the reaction may simply need more time.[5]
-
Optimization: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the starting materials have been consumed.[5][6]
-
-
Reactant Stoichiometry and Purity: The ratio and purity of the three components (aldehyde, β-ketoester, and urea (B33335)/thiourea) are crucial.[1][6]
-
Troubleshooting: Ensure the purity of your starting materials, especially the aldehyde, as impurities can trigger unwanted side reactions.[6]
-
Optimization: An equimolar ratio of the three components is a good starting point, though a slight excess of urea or thiourea (B124793) is often used to improve yields.[1][13]
-
Q2: I am observing a significant fluorescent byproduct in my reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[5] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849). The ammonia is typically generated from the decomposition of urea at elevated temperatures.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly decrease the formation of the DHP byproduct.[5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5] Experiment with different Lewis or Brønsted acids to find one that favors the desired reaction.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before it has a chance to participate in the Biginelli condensation.[5]
-
Q3: My product seems to be an intermediate, and the final cyclization and dehydration are not occurring. How can I drive the reaction to completion?
A3: The accumulation of an open-chain ureide intermediate suggests that the final cyclization and dehydration steps are hindered.
-
Troubleshooting Steps:
-
Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid is often essential to facilitate these final steps.[3][5] If you are already using a catalyst, its activity might be insufficient.
-
Extended Reaction Time: Some cyclizations are inherently slow and may require longer reaction times to proceed to completion.[5]
-
Alternative Substrates: If steric hindrance from bulky substituents on your starting materials is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[5]
-
Quantitative Data Summary
The following table summarizes the impact of different catalysts and solvent conditions on the yield of the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs).
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| None | Reflux | - | Prolonged | 0 | [4] |
| HCl | Ethanol | Reflux | - | Low to Moderate | [14] |
| Yb(OTf)₃ | Solvent-free | - | Shortened | Increased | [3] |
| ZrCl₄ | - | - | - | - | [2][6] |
| InBr₃ | Ethanol | Reflux | 7 h | 45-48 | [7] |
| Sulfonated Carbon (from rice husk) | Solvent-free | - | Short | 92 | [15] |
| Copper Nanoparticles | Ionic Liquid/Ethylene Glycol | Room Temp | ~15 min | >90 | [13] |
| MFI27_6 Zeolite | Solvent-free (Ball Milling) | Ambient | 20 min | 91 | [16] |
| Bismuth Nitrate | Acetonitrile | - | 2.5 h | 42-95 | [17] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of DHPMs using a Lewis acid catalyst under solvent-free conditions.
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the Lewis acid catalyst (e.g., ZrCl₄, 10 mol%).[6]
-
Reaction: Heat the reaction mixture in an oil bath, typically at a temperature between 80°C and 100°C.[1][6]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A typical eluent system is a 7:3 mixture of hexane (B92381) and ethyl acetate.[5] The reaction is often complete within 30 minutes to a few hours.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.[6]
-
Purification: Add a small amount of cold ethanol to the flask and stir. The product will often precipitate out of the solution. Collect the solid product by filtration, wash it with cold ethanol, and allow it to dry. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5][6]
Protocol for Ball-Milling Synthesis (Catalyst-Free and Solvent-Free)
This environmentally friendly protocol utilizes mechanical energy to drive the reaction.
-
Preparation: Place an equimolar amount of the aldehyde, ethyl acetoacetate, and urea (or thiourea) into a tempered steel vial containing tempered steel balls. A ball-to-reagent weight ratio of 8 has been shown to be effective.[18]
-
Milling: Close the vial and place it in a planetary ball mill. Set the mill to a high speed (e.g., 750 rpm).[18]
-
Reaction: The reaction is typically complete within 30 minutes, yielding the pure product without the need for further purification.[18]
Visual Guides
Below are diagrams illustrating key aspects of the Biginelli synthesis to aid in troubleshooting and understanding the reaction dynamics.
A decision tree for troubleshooting low yields in the Biginelli reaction.
Simplified reaction pathways in the Biginelli synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability | Scilit [scilit.com]
- 10. sctunisie.org [sctunisie.org]
- 11. jk-sci.com [jk-sci.com]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Substituted Tetrahydropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of substituted tetrahydropyrimidines. The content is designed to address specific experimental issues in a clear question-and-answer format.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of substituted tetrahydropyrimidines, particularly via the Biginelli reaction and its variations.
Problem 1: Low Product Yield or No Reaction
Question: I am experiencing a very low yield or no product at all in my reaction. What are the potential causes and how can I improve it?
Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]
-
Catalyst Inefficiency: The choice and activity of the catalyst are crucial. For traditional Brønsted acids like HCl, ensure the concentration is appropriate.[1][2] If using a reusable catalyst, it may require regeneration.[1] Modern catalysts like Lewis acids (e.g., Yb(OTf)₃, InCl₃, BiCl₃) or organocatalysts (e.g., DABCO) have been shown to significantly improve yields and shorten reaction times compared to classical methods.[3][4]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. For many Biginelli reactions, refluxing in a suitable solvent is common.[4] However, excessively high temperatures can lead to the formation of byproducts.[1]
-
Reaction Time: The reaction may need more time to reach completion. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol (B145695) is commonly used, other polar solvents or even solvent-free conditions can lead to improved yields depending on the specific substrates.[1][5]
-
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea (B33335)/thiourea (B124793) can inhibit the reaction. Ensure all starting materials are of high purity.[1]
-
Stoichiometry: An excess of one reactant, typically urea or thiourea (e.g., 1.5 equivalents), can help drive the reaction to completion.[6]
-
Substrate Reactivity: Aromatic aldehydes generally work well, especially those with electron-withdrawing groups in the meta or para positions. Ortho-substituted aromatic aldehydes with bulky groups and many aliphatic aldehydes can give lower yields under standard conditions.[7][8][9]
Problem 2: Formation of a Fluorescent Byproduct
Question: My reaction mixture is fluorescent, and I am having trouble isolating my desired product. What is this byproduct and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
Mitigation Strategies:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]
-
Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[1]
Problem 3: Product Purification Challenges
Question: My crude product is an oil and will not crystallize, or it is difficult to purify from the starting materials. What should I do?
Answer: Purification can be challenging, but several techniques can be employed.
-
"Oiling Out" During Crystallization: This occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the product or if the solution is supersaturated.
-
Solution: Try using a lower-boiling point solvent for recrystallization. Adding a small seed crystal of the pure product can also induce crystallization.[10]
-
-
Difficulty with Crystallization: If the product is reluctant to crystallize from a single solvent, a solvent-pair system (e.g., ethanol-water, ethyl acetate-hexane) can be effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[11][12] Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization.
-
Separation from Starting Materials: If TLC indicates the presence of unreacted starting materials, column chromatography is often the most effective purification method.[13] Careful selection of the eluent system, guided by TLC analysis, is crucial for good separation.[10]
-
Work-up Procedure: For reactions using acid catalysts, a neutralization step with a mild base (e.g., sodium bicarbonate solution) during the work-up can be important. The product can then be extracted into an organic solvent. Washing the organic layer with brine can help remove water-soluble impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted tetrahydropyrimidines?
The Biginelli reaction is a one-pot, three-component reaction that is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[14]
Q2: What is the role of the acid catalyst in the Biginelli reaction?
The acid catalyst is believed to facilitate the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate then reacts with the enol of the β-ketoester, followed by cyclization and dehydration to yield the final product.[3]
Q3: Can I run the Biginelli reaction without a solvent?
Yes, solvent-free Biginelli reactions have become increasingly popular. They offer environmental and economic benefits by reducing hazardous waste and solvent costs. These reactions are often carried out by heating a mixture of the three components, sometimes with a catalyst, and can lead to shorter reaction times and higher yields.[5][15] Ball-milling is another solvent-free technique that has shown excellent yields.[15]
Q4: Are there alternative methods for synthesizing tetrahydropyrimidines?
While the Biginelli reaction is dominant, other methods exist. For example, phosphoryl-substituted 1,4,5,6-tetrahydropyrimidines can be synthesized through the solvent-free sulfur-mediated reaction of phosphinic chlorides with alkyl diamines.[16] Other approaches involve multi-step sequences or cycloaddition reactions.[17]
Q5: How does the choice of aldehyde affect the reaction outcome?
The aldehyde component can be varied to a large extent. Aromatic aldehydes, particularly those with electron-withdrawing substituents, generally give good yields.[7] Aliphatic aldehydes, however, often result in lower yields under classical conditions and may require the use of more potent Lewis acid catalysts or solvent-free methods to be effective.[7][8][9]
Data Presentation
The following tables summarize quantitative data on the optimization of reaction conditions for the synthesis of tetrahydropyrimidines.
Table 1: Comparison of Catalysts for the Synthesis of a Tetrahydropyrimidine Derivative
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | HCl (0.1 mmol) | 5 | 82 |
| 2 | DABCO (0.1 mmol) | 3 | 90 |
Reaction Conditions: Benzaldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol) in refluxing ethanol (15 mL). Data compiled from[4].
Table 2: Effect of Solvent on the Biginelli Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | 90 | 30 | 85 |
| 2 | Water | 90 | 30 | 92 |
| 3 | Acetonitrile | 80 | 60 | 78 |
| 4 | Dichloromethane | 40 | 120 | 45 |
| 5 | No Solvent | 90 | 30 | 70 |
Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1 mmol), HCl (20 mol%). Data compiled from[2].
Table 3: Influence of Temperature on a Solvent-Free Biginelli Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 4 | 45 |
| 2 | 80 | 4 | 62 |
| 3 | 90 | 4 | 88 |
| 4 | 100 | 4 | 85 |
Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), no catalyst. Data compiled from a representative solvent-free synthesis.
Experimental Protocols
Protocol 1: Classical Biginelli Synthesis using HCl Catalyst
-
To a 50 mL round-bottom flask, add:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
-
Add a magnetic stir bar to the flask.
-
Slowly add concentrated hydrochloric acid (0.5 mL) to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: Microwave-Assisted Solvent-Free Biginelli Synthesis
-
In a 10 mL microwave-safe reaction vessel, combine:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 5 mol%) (optional, but can improve yield and reaction time).[3]
-
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[18]
-
After the reaction, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[19]
Visualizations
Caption: Competing pathways in the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. unifr.ch [unifr.ch]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 15. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions [mdpi.com]
- 16. Flexible Synthesis of Phosphoryl-Substituted Imidazolines, Tetrahydropyrimidines, and Thioamides by Sulfur-Mediated Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Microwave-assisted synthesis of bioactive this compound derivatives as antidiabetic agents [foliamedica.bg]
Technical Support Center: Purification of Polar Tetrahydropyrimidine Analogues
Welcome to the technical support center for the purification of polar tetrahydropyrimidine analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My polar this compound analogue shows poor or no retention on a standard C18 reversed-phase HPLC column. How can I improve this?
A: This is a common issue for highly polar compounds that have a strong affinity for the polar mobile phase.[1] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: Gradually increase the aqueous component of your mobile phase. Modern reversed-phase columns are often stable in highly aqueous conditions.[1]
-
Use a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG).[1]
-
Employ Ion-Pairing Chromatography: For ionizable this compound analogues, adding an ion-pairing agent to the mobile phase can significantly improve retention.[1]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds and can be an excellent alternative to reversed-phase chromatography.
Q2: I am observing significant peak tailing during the HPLC purification of my basic this compound analogue. What is causing this and how can I fix it?
A: Peak tailing for basic compounds is often caused by strong interactions with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[1] To mitigate this:
-
Adjust Mobile Phase pH: For basic compounds, operating at a lower pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the silanol groups, minimizing unwanted interactions.[1]
-
Use an End-Capped Column: Employ a highly deactivated, end-capped column, which has fewer free silanol groups available for interaction.[1]
-
Add a Basic Modifier: The addition of a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.
Q3: My this compound analogue is streaking badly on a silica (B1680970) gel TLC plate and column. What are my options?
A: Streaking is a common problem with polar and basic compounds on silica gel. Here are some solutions:
-
Add a Modifier to the Mobile Phase: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[2]
-
Use an Alternative Stationary Phase: Consider using a more suitable stationary phase for your compound. Options include:
-
Alumina (B75360) (basic or neutral): This can be a good alternative to silica for basic compounds.[3]
-
Amino-propyl functionalized silica gel: This stationary phase is inherently basic and can provide good separation without the need for a mobile phase modifier.[4]
-
Reversed-phase silica (C18): For highly polar compounds, this is often a very effective solution.[2]
-
Q4: My polar this compound analogue is not eluting from the silica gel column, even with highly polar solvents.
A: This indicates very strong adsorption to the stationary phase. Consider the following:
-
Drastically Increase Mobile Phase Polarity: If you haven't already, try a gradient elution with a solvent system like methanol (B129727) in dichloromethane.[2] A stock solution of 10% ammonium hydroxide in methanol (using 1-10% of this stock in dichloromethane) can be effective for very polar compounds.[2]
-
Check for On-Column Decomposition: The compound may be degrading on the acidic silica gel. Test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then eluting to see if degradation occurs.[5] If it is unstable, you will need to switch to a different stationary phase like neutral alumina or use reversed-phase chromatography.[5]
Q5: I am struggling to crystallize my polar this compound analogue. It keeps "oiling out". What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to high supersaturation, rapid cooling, or the presence of impurities. Here are some troubleshooting steps:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool down very slowly.[4]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[4]
-
Use Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.[4]
-
Try a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes slightly cloudy. Then, allow it to cool slowly.[4] Common pairs include ethanol/water and acetone/hexanes.[4]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Peaks | Inappropriate solvent system. | Optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.4 and maximize the difference in Rf values between your compound and impurities.[2] |
| Column overloading. | The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[2] | |
| Compound Streaking | Compound is too polar or basic for silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[2] Alternatively, switch to a more suitable stationary phase like alumina or amino-propylated silica.[3][4] |
| Compound Not Eluting | Mobile phase is not polar enough. | Drastically increase the polarity of the mobile phase (e.g., use a methanol/dichloromethane gradient).[2] |
| Irreversible adsorption or decomposition on silica. | Test for stability on a TLC plate.[5] If unstable, use a less acidic stationary phase like neutral alumina or switch to reversed-phase chromatography.[5] | |
| Compound Precipitates at the Top of the Column | Poor solubility in the eluent. | Dissolve the sample in a minimum amount of a stronger, more polar solvent and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column.[2] |
Guide 2: Crystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound Fails to Crystallize ("Oiling Out") | Solution is supersaturated or cooled too quickly. | Add more hot solvent to dissolve the oil and allow for slow cooling.[4] |
| Presence of impurities. | Attempt a preliminary purification by another method, such as a quick filtration through a plug of silica. | |
| Scratch the inside of the flask with a glass rod to induce nucleation.[4] | ||
| Add a seed crystal of the pure compound.[4] | ||
| Low Recovery of Crystals | Compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[4] |
| Change the solvent system to one in which the compound is less soluble at cold temperatures. A two-solvent system can be effective.[4] |
Data Presentation
Table 1: Comparison of Purification Methods for this compound Analogues
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Typical Recovery | Achievable Purity | References |
| Normal-Phase Column Chromatography | Silica Gel with Basic Modifier (e.g., TEA) | Hexane/Ethyl Acetate (B1210297) or Dichloromethane/Methanol | Moderate to High | >95% | [4][6] |
| Normal-Phase Column Chromatography | Amino-propylated Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Moderate to High | >95% | [4] |
| Normal-Phase Column Chromatography | Neutral Alumina | Methanol/Diethyl Ether | 68% (for a specific example) | Not specified | [3] |
| Reversed-Phase HPLC | C8 or C18 | Acetonitrile/Water with buffer (e.g., ammonium formate) | Variable | >99% | [1][7] |
| Recrystallization | N/A | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, or a two-solvent system (e.g., Ethanol/Water) | Variable | >95% | [4][8] |
| Fluorous Solid-Phase Extraction (F-SPE) | Fluorous Silica | Methanol/Water and Acetone | 85-95% (for specific derivatives) | High | [9][10] |
Note: Recovery and purity are highly dependent on the specific compound and the nature of the impurities.
Experimental Protocols
Protocol 1: Column Chromatography with Amino-Propylated Silica
This method is suitable for the purification of basic this compound analogues.[4]
-
Stationary Phase: Amino-propyl functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Procedure: a. Dissolve the crude sample in a minimal amount of the initial, low-polarity mobile phase or dichloromethane. b. Pack the column with the amino-functionalized silica gel slurried in the initial mobile phase. c. Load the sample onto the top of the column. d. Elute the column with the mobile phase, gradually increasing the polarity. e. Collect fractions and monitor by Thin Layer Chromatography (TLC). f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent for crystallization cannot be found.[4]
-
Solvent System Selection: Choose a pair of miscible solvents. The "solvent" should readily dissolve the compound, while the "anti-solvent" should dissolve it poorly. Common pairs include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.
-
Procedure: a. Dissolve the crude solid in a minimal amount of the "solvent" at an elevated temperature. b. Slowly add the "anti-solvent" dropwise with stirring until the solution becomes persistently turbid. c. Add a few drops of the "solvent" to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. e. Further cooling in an ice bath can maximize the yield of crystals. f. Collect the crystals by filtration, wash them with a small amount of cold "anti-solvent", and dry them under vacuum.
Visualizations
Caption: A general workflow for the purification of polar this compound analogues.
Caption: Troubleshooting decision tree for common normal-phase chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.org.bo [scielo.org.bo]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Tetrahydropyrimidine Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with tetrahydropyrimidine compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds in solution?
A1: The main stability concerns for this compound derivatives are hydrolysis, oxidation, and photodegradation. The cyclic amidine core of these compounds is susceptible to ring-opening via hydrolysis, particularly under acidic or basic conditions. Additionally, the amine functional groups can be prone to oxidation, and the pyrimidine (B1678525) ring can be susceptible to photodegradation.
Q2: How does pH influence the stability of this compound compounds?
A2: The stability of tetrahydropyrimidines is highly dependent on pH. The rate of hydrolysis is generally lowest at a neutral or near-neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the cyclic amidine ring, leading to degradation of the compound. For some derivatives, a pH of maximum stability around 7 has been observed.
Q3: What are the expected degradation products from hydrolysis?
A3: Acid- or base-catalyzed hydrolysis of the this compound ring typically results in ring-opening to yield linear amino amides or their corresponding carboxylic acids and diamines. For example, the hydrolysis of a simple 2-amino-1,4,5,6-tetrahydropyrimidine would likely produce N-(3-aminopropyl)urea, which can be further hydrolyzed.
Q4: Are this compound compounds sensitive to light?
A4: Yes, pyrimidine derivatives can be susceptible to photodegradation. Exposure to UV light may lead to the formation of various photoproducts. It is recommended to protect solutions of these compounds from light, especially during long-term storage or extended experimental procedures.
Q5: How can I improve the stability of my this compound compound in solution?
A5: Several strategies can be employed to enhance stability:
-
pH Control: Maintain the pH of the solution in the neutral range (pH 6-8) using appropriate buffer systems.
-
Temperature Control: Store solutions at lower temperatures (e.g., 2-8 °C) to decrease the rate of degradation.
-
Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants such as ascorbic acid or tocopherol can be beneficial.
-
Excipients: The use of cyclodextrins can form inclusion complexes, protecting the compound from degradation. Other polymers can also enhance stability.[1][2][3]
-
Solvent Selection: The choice of solvent can impact stability. It is advisable to perform stability studies in various solvent systems to identify the most suitable one.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Integrity in Solution
-
Symptom: A significant decrease in the concentration of the target compound is observed via HPLC analysis over a short period (hours to days).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral pH if compatible with your experiment. 2. Perform a time-course stability study at different pH values (e.g., 4, 7, 9) to determine the optimal pH for stability. |
| Oxidation | 1. Sparge your solvent and solution with an inert gas (nitrogen or argon) before and during your experiment. 2. Consider adding an antioxidant to your solution. A screening of different antioxidants may be necessary. |
| Photodegradation | 1. Protect your solution from light by using amber vials or covering the container with aluminum foil. 2. Compare the stability of a sample stored in the dark versus one exposed to ambient light. |
| Incompatible Solvent | 1. Test the stability of your compound in a panel of solvents with varying polarities and protic/aprotic properties. 2. Ensure your compound is fully dissolved and not precipitating over time. |
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results or a loss of compound activity over the course of the assay.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation in Assay Buffer | 1. Perform a stability study of your compound in the assay buffer under the exact experimental conditions (time, temperature, light exposure). 2. Analyze samples at different time points by HPLC to quantify the rate of degradation. 3. If degradation is confirmed, consider modifying the assay conditions (e.g., reduce incubation time, adjust buffer pH) or prepare fresh compound dilutions immediately before use. |
| Solubility Issues | 1. Visually inspect solutions for any signs of precipitation. 2. Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. 3. If solubility is a concern, consider using a co-solvent (e.g., DMSO) at a concentration compatible with your assay system. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical this compound compound under various conditions.
Table 1: Effect of pH on Hydrolytic Degradation at 37°C
| pH | Half-life (t½) in hours | First-Order Degradation Rate Constant (k) in h⁻¹ |
| 2.0 | 8 | 0.0866 |
| 4.5 | 72 | 0.0096 |
| 7.0 | 450 | 0.0015 |
| 9.0 | 48 | 0.0144 |
Table 2: Effect of Temperature on Stability at pH 7.0
| Temperature (°C) | Half-life (t½) in hours | First-Order Degradation Rate Constant (k) in h⁻¹ |
| 4 | 2500 | 0.00028 |
| 25 | 900 | 0.00077 |
| 37 | 450 | 0.00154 |
| 60 | 80 | 0.00866 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Objective: To identify potential degradation pathways and products of a this compound compound and to establish a stability-indicating analytical method.
-
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples, including a control sample stored at 4°C, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating the parent this compound compound from its degradation products.
-
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: A common starting point is a gradient elution with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as acetonitrile. A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Detection: Use a UV detector at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure all degradation products are well-resolved from the parent peak.
-
Protocol 3: Kinetic Solubility Assay
-
Objective: To rapidly assess the solubility of a this compound compound.
-
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a series of wells in a microtiter plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
Visualizations
Caption: Degradation pathways of this compound compounds.
References
Technical Support Center: Synthesis of Tetrahydropyrimidine-2-thiones
Welcome to the technical support center for the synthesis of tetrahydropyrimidine-2-thiones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these valuable heterocyclic compounds. The Biginelli reaction is a cornerstone for this synthesis, and this guide focuses on optimizing this process and resolving potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a low yield of the desired this compound-2-thione. What are the common causes?
Low yields are a known issue in the classical Biginelli reaction, often due to harsh conditions and long reaction times.[1] Key factors to investigate include:
-
Catalyst Inefficiency: The traditional use of strong mineral acids like HCl can be suboptimal.[1][2] Modern catalysts, including Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid-supported catalysts, often provide higher yields under milder conditions.[1][3]
-
Suboptimal Temperature: The reaction temperature is crucial. While heating is generally required (e.g., 90-100°C), excessively high temperatures can lead to the decomposition of reactants or products.[1][4]
-
Incorrect Stoichiometry: Ensure the molar ratios of the three components—aldehyde, β-dicarbonyl compound, and thiourea (B124793)—are correct.[1]
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]
-
Solvent Choice: While often performed in ethanol (B145695), solvent-free conditions or the use of other polar solvents can sometimes improve yields depending on the specific substrates.[1][4]
Q2: I've observed a fluorescent byproduct in my reaction mixture. What is it and how can I prevent its formation?
The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea/thiourea at elevated temperatures.[4]
-
To minimize DHP formation:
Q3: Besides the Hantzsch byproduct, what other side reactions can occur?
Another significant side reaction is the Knoevenagel condensation, which can occur between the aldehyde and the β-ketoester.[1]
-
To mitigate Knoevenagel condensation:
-
Catalyst Selection: Employ a catalyst that preferentially favors the formation of the N-acyliminium ion intermediate, which is key to the Biginelli mechanism.[1]
-
Q4: What are the advantages of using modern catalysts over traditional strong acids?
Modern catalysts offer several benefits:[1]
-
Milder reaction conditions
-
Shorter reaction times
-
Higher yields
-
Easier workup and purification
-
Improved environmental friendliness ("greener" chemistry)[1]
-
Potential for catalyst recycling and reuse[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Inefficient catalyst, incorrect stoichiometry, suboptimal temperature or time.[1][4] | Optimize catalyst (e.g., switch to a Lewis acid like Yb(OTf)₃).[1][3] Verify molar ratios of reactants. Monitor reaction by TLC to determine optimal time and temperature (typically 90-100°C).[1] Consider solvent-free conditions.[1] |
| Formation of Fluorescent Byproduct | Hantzsch 1,4-dihydropyridine formation due to high temperature.[4] | Reduce the reaction temperature. Experiment with different catalysts that may offer better selectivity.[4] |
| Presence of Knoevenagel Product | Competing condensation between aldehyde and β-ketoester.[1] | Use a catalyst that selectively promotes the N-acyliminium pathway of the Biginelli reaction.[1] |
| Unreacted Starting Materials | Inactive catalyst, insufficient reaction time or temperature.[4] | Check catalyst activity (regenerate if reusable).[4] Increase reaction time or moderately increase temperature, monitoring by TLC.[4] Ensure reactants are fully dissolved. |
| Product Decomposition | Harsh acidic conditions or excessively high temperatures.[1] | Employ a milder catalyst and optimize the reaction temperature to the lowest effective level.[1] |
| Difficulty in Product Purification | Presence of multiple byproducts or unreacted starting materials. | Address the root cause of side reactions (see above). For purification, recrystallization from ethanol is a common and effective method.[1][5] Column chromatography may be necessary for complex mixtures.[4] |
Experimental Protocols
General Protocol for the Synthesis of this compound-2-thiones via Biginelli Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Catalyst (e.g., HCl, 4 drops; or Yb(OTf)₃, 0.1 mmol)
-
Solvent (e.g., Ethanol, 10 mL) or solvent-free conditions
Procedure:
-
Combine the aldehyde, β-ketoester, thiourea, and catalyst in a round-bottomed flask.[6]
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to reflux (typically 80-100°C) with stirring.[6]
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-15 hours).[4][6]
-
Cool the reaction mixture to room temperature.[1]
-
Pour the mixture into ice-cold water with stirring.[6]
-
Collect the resulting solid precipitate by vacuum filtration.[1]
-
Wash the solid thoroughly with cold water and then a small amount of cold ethanol.[1][4]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound-2-thione.[1][5]
Visualized Workflows and Mechanisms
Caption: A decision tree for troubleshooting low yields.
Caption: Standard laboratory workflow for Biginelli synthesis.
Caption: Competing reaction pathways in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Tetrahydropyrimidine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common challenges encountered during the scale-up of tetrahydropyrimidine derivative synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up the Biginelli reaction for this compound synthesis?
A1: The primary challenges in scaling up the Biginelli reaction, a common method for synthesizing tetrahydropyrimidines, include managing reaction exotherms, ensuring consistent mixing, controlling impurity profiles, and achieving reproducible crystallization and polymorphism.[1] Physical parameters like heat and mass transfer change significantly when moving from laboratory to industrial scale and require careful management.[2][3]
Q2: How does the choice of catalyst impact the scalability of the synthesis?
A2: The catalyst is crucial for an efficient and scalable Biginelli reaction. While classical methods use strong mineral acids, these can be corrosive and lead to side reactions at a larger scale.[4][5] Modern catalysts, such as Lewis acids (e.g., Yb(OTf)₃, InBr₃), organocatalysts, or heterogeneous catalysts, often offer milder reaction conditions, shorter reaction times, higher yields, and easier workup, which are all advantageous for large-scale production.[6][7][8] Some catalysts can also be recycled, improving the process's cost-effectiveness and environmental footprint.[5]
Q3: What are the key considerations for solvent selection in industrial-scale this compound synthesis?
A3: Solvent selection for industrial-scale synthesis must balance reaction performance with safety, cost, environmental impact, and ease of recovery.[9] While many lab-scale procedures use a variety of organic solvents, solvent-free (neat) conditions or the use of greener solvents like ethanol (B145695) or water are often preferred for large-scale production to reduce waste and cost.[6][10] The chosen solvent must provide adequate solubility for reactants and intermediates while allowing for efficient crystallization of the final product.[9]
Q4: My this compound derivative has poor solubility. How can I address this during scale-up?
A4: Poor solubility is a common issue with these derivatives. To address this during scale-up, consider the following:
-
Co-solvent Systems: Using a mixture of solvents can maintain solubility. A small amount of a high-solubility solvent like DMSO or DMF can be added to a primary reaction solvent.[11]
-
Temperature Control: Running the reaction at a higher temperature can prevent the precipitation of reactants and intermediates.[11]
-
pH Adjustment: For ionizable derivatives, adjusting the pH can significantly improve solubility.[11]
Troubleshooting Guides
Issue 1: Low Product Yield Upon Scale-Up
Symptoms:
-
The reaction yield is significantly lower than what was achieved at the lab scale.
-
High batch-to-batch variability.
| Possible Cause | Suggested Solution | Protocol for Investigation |
| Inadequate Mixing | Review reactor geometry and agitator design. Increase agitation speed, but monitor for shear-sensitive compounds. | Perform a mixing study using a non-reactive surrogate with similar physical properties. Add a tracer dye and monitor its dispersion over time at various agitation speeds.[9] |
| Poor Temperature Control | Ensure the reactor's heating/cooling system can handle the reaction's heat output at a larger scale. Calibrate all temperature probes. Consider adding internal cooling coils or an external heat exchanger.[9] | Equip the reactor with multiple calibrated temperature probes at different locations (bottom, middle, top). Log temperature data from all probes during the reaction and analyze for "hot spots."[9] |
| Raw Material Quality | Re-analyze the purity of the current batch of starting materials. Compare the impurity profile with that of materials used in successful lab-scale experiments. | Obtain samples of all starting materials from the current batch. Analyze the purity of each using a validated analytical method (e.g., HPLC, GC).[9] |
Issue 2: Product Crystallization and Purification Problems at Scale
Symptoms:
-
The product "oils out" instead of crystallizing.
-
Difficulty in achieving the desired polymorphic form.
-
Significant loss of product during filtration and washing.
| Possible Cause | Suggested Solution | Protocol for Investigation |
| Incorrect Cooling Profile | Optimize the cooling rate. Slow, controlled cooling is often necessary for proper crystal formation. | In a lab-scale reactor, test different cooling rates (e.g., 10°C/hour, 20°C/hour, and crash cooling). Isolate the crystals from each experiment and analyze for particle size and purity to determine the optimal cooling profile.[9] |
| Presence of Impurities | Analyze the crude product to identify impurities that may be inhibiting crystallization. Consider a pre-purification step like a charcoal treatment or a short-plug filtration before crystallization.[9] | Dissolve the crude product in a suitable solvent. Add activated carbon and stir for a set time, then filter. Analyze the filtrate for purity before proceeding with crystallization. |
| Product Solubility in Wash Solvent | Ensure the crystallization mixture is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Consider using a non-polar solvent for washing if the product has lower solubility in it.[11] | Perform small-scale solubility tests of the purified product in various potential wash solvents at different temperatures. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of a Model this compound Derivative
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (catalytic) | Ethanol | Reflux | 18 | 40-60 | [4] |
| Yb(OTf)₃ (10) | THF | Reflux | 4 | 92 | [7] |
| InBr₃ (10) | Ethanol | Reflux | 7 | 93 | [12] |
| La(NO₃)₃·6H₂O (20) | Solvent-free | 80 | 0.5 | 95 | [13] |
| None (Ball Milling) | Solvent-free | Room Temp. | 0.5 | >98 | [14] |
Table 2: Effect of Reaction Conditions on Yield in a Biginelli Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Cu(INA)₂(H₂O)₄] | Solvent-free | 100 | 2 | 90 | [15] |
| 2 | [Cu(INA)₂(H₂O)₄] | Solvent-free | 80 | 2 | 88 | [15] |
| 3 | [Cu(INA)₂(H₂O)₄] | Solvent-free | 50 | 2 | 25 | [15] |
| 4 | None | Solvent-free | 80 | 2 | 35 | [15] |
| 5 | Gluconic Acid (25 mol%) | Water | 60 | 6 | 90 | [16] |
| 6 | Gluconic Acid (10 mol%) | Water | 60 | 6 | 72 | [16] |
Experimental Protocols
General Protocol for the Scale-Up Synthesis of a this compound Derivative via the Biginelli Reaction
Materials:
-
Aromatic aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or thiourea (B124793) (1.2 eq)
-
Catalyst (e.g., La(NO₃)₃·6H₂O, 20 mol%)
-
Ethanol (as solvent, if not solvent-free)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reaction Setup: Charge the jacketed reactor with the aromatic aldehyde, β-ketoester, urea/thiourea, and catalyst. If using a solvent, add it at this stage.
-
Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 80°C for solvent-free with La(NO₃)₃·6H₂O). Monitor the internal temperature closely.[13]
-
Monitoring: Track the reaction progress by taking samples periodically and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes directly, it can be filtered. If not, add cold water or an anti-solvent to precipitate the product.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with a minimal amount of cold ethanol or another suitable solvent.[11]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Visualizations
References
- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. One moment, please... [epicsysinc.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment [mdpi.com]
- 14. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. (468g) Effects of Scale-up on the Mechanism and Kinetics of Crystal Nucleation | AIChE [proceedings.aiche.org]
Technical Support Center: Resolving Enantiomers of Chiral Tetrahydropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of chiral tetrahydropyrimidine enantiomers.
General FAQs
Q1: What are the primary methods for resolving enantiomers of chiral tetrahydropyrimidines?
A1: The three primary methods for resolving enantiomers of chiral tetrahydropyrimidines are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Resolution. Each method has its own advantages and is suited for different scales and specific molecular properties.
Q2: How do I choose the best resolution method for my specific this compound derivative?
A2: The choice of method depends on several factors:
-
Scale: Chiral HPLC is often preferred for analytical and small-scale preparative work. Diastereomeric crystallization and enzymatic resolution are generally more scalable for larger quantities.
-
Functional Groups: Diastereomeric crystallization is most effective for tetrahydropyrimidines with acidic or basic functional groups that can form salts. Enzymatic resolution relies on the presence of a functional group that can be selectively transformed by an enzyme (e.g., an ester or amide).
-
Development Time: Chiral HPLC method development can sometimes be faster, involving screening of different columns and mobile phases. Diastereomeric crystallization may require more extensive screening of resolving agents and solvents.
Q3: Where can I find information on the synthesis of racemic tetrahydropyrimidines?
A3: Racemic tetrahydropyrimidines are often synthesized via multicomponent reactions like the Biginelli reaction. This one-pot synthesis typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and purification of enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Troubleshooting Guide: Chiral HPLC
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | - Adjust the ratio of organic modifiers (e.g., isopropanol (B130326), ethanol (B145695) in hexane).- For basic compounds, add a small amount of a basic modifier (e.g., diethylamine).- For acidic compounds, add a small amount of an acidic modifier (e.g., trifluoroacetic acid). | |
| Incorrect flow rate. | Chiral separations often benefit from lower flow rates. Try reducing the flow rate to improve resolution. | |
| Unsuitable temperature. | Vary the column temperature. Both increasing and decreasing the temperature can impact selectivity. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a competing amine or acid to the mobile phase.- Ensure the sample solvent is compatible with the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Allow for longer equilibration times, especially when changing the mobile phase. |
| Mobile phase instability. | Prepare fresh mobile phase daily. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Chiral HPLC FAQs
Q1: What are the most common chiral stationary phases for this compound resolution?
A1: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), are widely used and have shown success in resolving various this compound derivatives.[1][2] Proline-based CSPs have also demonstrated effectiveness.[3]
Q2: How do I select the initial mobile phase for screening?
A2: A common starting point for polysaccharide-based CSPs is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol in a 90:10 (v/v) ratio.[1] For basic tetrahydropyrimidines, adding 0.1% diethylamine (B46881) to the mobile phase is recommended to improve peak shape.
Quantitative Data: Chiral HPLC Resolution of Tetrahydropyrimidines
| Compound Type | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Reference |
| 4-Aryl-2-oxo-1,2,3,4-tetrahydropyrimidines | Tetraproline-immobilized | Not Specified | Generally > 1.2 | [3] |
| 4-Aryl-2-thioxo-1,2,3,4-tetrahydropyrimidines | Tetraproline-immobilized | Not Specified | Generally > 1.2 | [3] |
| 4-(4-chlorophenyl)-6-methyl-2-oxo-N-(O-toyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | CHIRALCEL® OD-H | Isopropyl alcohol/n-hexane (70:30, v/v) | > 1.2 | [1][2] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based CSP such as CHIRALCEL® OD-H or CHIRALPAK® AD-H.
-
Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. If the this compound is basic, add 0.1% diethylamine.
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
-
Injection: Inject a small volume (e.g., 5-10 µL) of a dilute solution of the racemic this compound.
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., 80:20, 70:30 hexane/isopropanol), try a different alcohol modifier (e.g., ethanol), and adjust the flow rate and temperature.
Visualization: Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Method Development.
Diastereomeric Crystallization
This classical method involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4]
Troubleshooting Guide: Diastereomeric Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystallization | Solution is undersaturated. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature. |
| Inappropriate solvent. | - Add an anti-solvent (a solvent in which the salts are less soluble) dropwise.- Screen a wider range of solvents and solvent mixtures. | |
| High solubility of both diastereomers. | Try a different chiral resolving agent. | |
| Oiling Out | High degree of supersaturation. | - Use a more dilute solution.- Employ a slower cooling rate. |
| Crystallization temperature is too high. | Use a solvent system that allows for crystallization at a lower temperature. | |
| Low Diastereomeric Purity | Co-crystallization of both diastereomers. | - Perform recrystallization of the isolated solid.- Optimize the crystallization solvent and temperature to maximize the solubility difference. |
| Inefficient separation of crystals from mother liquor. | Ensure efficient filtration and wash the crystals with cold solvent. | |
| Low Yield | High solubility of the desired diastereomer. | - Screen for a solvent that minimizes the solubility of the target salt.- Lower the final crystallization temperature. |
| Insufficient crystallization time. | Allow more time for the crystallization to complete. |
Diastereomeric Crystallization FAQs
Q1: What are common resolving agents for basic tetrahydropyrimidines?
A1: Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are commonly used to resolve racemic bases like many tetrahydropyrimidines.[5]
Q2: How can I regenerate the pure enantiomer from the diastereomeric salt?
A2: After isolating the desired diastereomeric salt, it is dissolved in a suitable solvent (often water), and the pH is adjusted to break the salt. For a basic this compound resolved with a chiral acid, a base (e.g., NaOH) is added to deprotonate the resolving agent and liberate the free base of the this compound, which can then be extracted.
Experimental Protocol: Diastereomeric Crystallization
-
Resolving Agent Screening:
-
Dissolve a small amount of the racemic this compound in various solvents (e.g., ethanol, methanol, acetone).
-
In separate vials, add solutions of different chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid) to the this compound solutions.
-
Observe for the formation of a precipitate. Note the solvent and resolving agent that give a crystalline solid.
-
-
Salt Formation:
-
Dissolve the racemic this compound in the chosen solvent.
-
Add a solution of the selected chiral resolving agent (typically 0.5 to 1.0 equivalents) to the this compound solution.
-
Stir the mixture to ensure complete salt formation.
-
-
Crystallization:
-
Heat the solution to dissolve any solids that have formed.
-
Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization.
-
If no crystals form, try adding a seed crystal or scratching the inside of the flask.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Recrystallize the solid if necessary to improve diastereomeric purity.
-
-
Enantiomer Regeneration:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to raise the pH and break the salt.
-
Extract the liberated free base of the this compound with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the pure enantiomer.
-
Visualization: Diastereomeric Crystallization Workflow
Caption: Workflow for Diastereomeric Crystallization.
Enzymatic Resolution
Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Kinetic resolution is a common approach.
Troubleshooting Guide: Enzymatic Resolution
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive enzyme. | - Ensure proper storage and handling of the enzyme.- Check the pH and temperature of the reaction mixture. |
| Unsuitable enzyme. | Screen a panel of different enzymes (e.g., various lipases). | |
| Poor substrate solubility. | - Use a co-solvent to improve solubility.- Consider a biphasic system. | |
| Low Enantioselectivity (low ee) | Suboptimal reaction conditions. | - Screen different acyl donors (for transesterification).- Vary the solvent.- Optimize the temperature. |
| Incorrect enzyme choice. | Test enzymes known for high enantioselectivity with similar substrates. | |
| Difficult Separation of Product and Unreacted Substrate | Similar physical properties. | - Use a different acyl donor to create a product with more distinct properties.- Employ chromatographic methods for separation after the reaction. |
Enzymatic Resolution FAQs
Q1: What type of enzymes are suitable for resolving tetrahydropyrimidines?
A1: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for the kinetic resolution of chiral amines and alcohols and can be effective for tetrahydropyrimidines with appropriate functional groups.[6] Transaminases can also be employed in dynamic kinetic resolutions.[7]
Q2: What is "dynamic kinetic resolution" (DKR)?
A2: DKR is an enhancement of kinetic resolution where the unreacted enantiomer is continuously racemized back to the racemic mixture in situ. This allows for a theoretical yield of 100% of the desired enantiomer as the product, overcoming the 50% yield limitation of standard kinetic resolution.[7]
Quantitative Data: Enzymatic Resolution of Related Chiral Amines
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| 1-Phenylethylamine | Candida antarctica Lipase B (CALB) | Ethyl acetate | Toluene | >95 | >99 (product) | [7] |
| Chiral Amines | Novozym 435 (CALB) | Chiral organic carbonates | Toluene | - | >99 | [6] |
Note: Data for specific this compound resolutions is limited in the literature; the above examples for related chiral amines demonstrate the potential of the method.
Experimental Protocol: Enzymatic Kinetic Resolution (Transesterification)
-
Enzyme and Reagent Selection:
-
Choose a suitable lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435).
-
Select an acyl donor (e.g., ethyl acetate, vinyl acetate).
-
Choose an organic solvent (e.g., toluene, hexane).
-
-
Reaction Setup:
-
To a solution of the racemic this compound in the chosen solvent, add the acyl donor.
-
Add the enzyme to the reaction mixture. The amount of enzyme will need to be optimized.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
-
Work-up:
-
When the desired conversion (typically close to 50% for standard kinetic resolution) is reached, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
-
Separation:
-
Separate the unreacted this compound enantiomer from the acylated product by chromatography (e.g., silica (B1680970) gel column chromatography) or crystallization.
-
Visualization: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Addressing Poor Solubility of Tetrahydropyrimidine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of tetrahydropyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound-based compound shows poor solubility in aqueous solutions. What are the initial steps I should take?
A1: Addressing poor aqueous solubility is a critical step in the development of this compound-based compounds. The recommended initial approach involves a systematic evaluation of fundamental physicochemical properties and the exploration of simple formulation strategies.
-
Initial Characterization: Begin by determining the compound's pKa and LogP values. These parameters will provide insight into its ionizability and lipophilicity, which are key determinants of solubility.
-
pH Modification: For ionizable this compound derivatives, adjusting the pH of the solution can significantly enhance solubility. For basic compounds, lowering the pH will increase solubility, while for acidic compounds, increasing the pH is beneficial.[1]
-
Co-solvent Systems: Employing a mixture of solvents can be highly effective. A small amount of a water-miscible organic co-solvent in which the compound is soluble can be added to the aqueous solution. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[][3]
Q2: I am observing precipitation of my this compound compound during my experiment. How can I prevent this?
A2: Precipitation during an experiment can be attributed to several factors, including supersaturation, temperature fluctuations, or changes in the solvent composition.
-
Temperature Control: Solubility is often temperature-dependent. If the compound was dissolved at an elevated temperature, it might precipitate upon cooling. Maintaining a constant and controlled temperature throughout the experiment can mitigate this issue.[1]
-
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by maintaining a state of supersaturation. Hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) are commonly used for this purpose.
-
Solvent System Optimization: Re-evaluate your solvent system. A different co-solvent or a combination of co-solvents might be necessary to maintain solubility throughout the experimental process.
Q3: What are the more advanced techniques I can consider if simple methods like pH adjustment and co-solvents are insufficient?
A3: For compounds with very low solubility, more advanced formulation strategies may be required to achieve the desired concentration and bioavailability.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[1][4] This can be achieved through methods like melting (fusion), solvent evaporation, or hot-melt extrusion. The resulting product enhances the dissolution rate by presenting the drug as fine colloidal particles.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity.[5][6] Nanosuspensions are typically stabilized by surfactants or polymers.
-
Complexation: The use of complexing agents, such as cyclodextrins, can enhance the solubility of poorly soluble drugs by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.
Troubleshooting Guides
Problem 1: Inconsistent solubility results for the same this compound compound.
| Possible Cause | Troubleshooting Steps |
| Polymorphism | Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Characterize the solid-state properties of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. |
| Impurities | Impurities can affect the solubility of your compound. Verify the purity of your compound using analytical methods such as HPLC or LC-MS. |
| Equilibration Time | Insufficient time for the solution to reach equilibrium can lead to variable results. Ensure that you are allowing adequate time for the compound to dissolve, which can be facilitated by gentle agitation. |
| pH Fluctuation | For ionizable compounds, small changes in the pH of the medium can significantly impact solubility. Ensure the buffer capacity of your solution is sufficient to maintain a constant pH. |
Problem 2: Difficulty in preparing a stable stock solution of a this compound derivative.
| Possible Cause | Troubleshooting Steps |
| Poor Solvent Selection | The chosen solvent may not be optimal for your compound. Conduct a small-scale solvent screening to test the solubility in a range of solvents with varying polarities. |
| Precipitation Upon Standing | The initial solution may be supersaturated and prone to precipitation over time. Consider using a precipitation inhibitor or preparing fresh solutions before each experiment. |
| Degradation | The compound may be unstable in the chosen solvent. Assess the chemical stability of your compound in the stock solution over time using analytical techniques. |
Data Presentation
Table 1: Experimentally Determined Mole Fraction Solubility (x₁) of this compound Derivatives in Various Solvents at Different Temperatures.
| Compound | Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10³ |
| Derivative A | Methanol (B129727) | 293.15 | 1.25 |
| 303.15 | 1.89 | ||
| 313.15 | 2.76 | ||
| Ethanol | 293.15 | 0.98 | |
| 303.15 | 1.45 | ||
| 313.15 | 2.11 | ||
| iso-Propyl alcohol | 293.15 | 0.76 | |
| 303.15 | 1.12 | ||
| 313.15 | 1.63 | ||
| Tetrahydrofuran (THF) | 293.15 | 3.15 | |
| 303.15 | 4.52 | ||
| 313.15 | 6.21 | ||
| Derivative B | N,N-Dimethylformamide (DMF) | 298.15 | 5.87 |
| 308.15 | 7.92 | ||
| 318.15 | 10.45 | ||
| 328.15 | 13.62 | ||
| Chloroform | 298.15 | 2.11 | |
| 308.15 | 2.89 | ||
| 318.15 | 3.94 | ||
| 328.15 | 5.32 |
Data compiled from studies on various this compound derivatives. The specific structures of "Derivative A" and "Derivative B" are proprietary to the original research but represent typical solubility trends for this class of compounds.[5][7]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a this compound-based compound.
Materials:
-
Test compound in DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Preparation of Standard Curve: Prepare a series of dilutions of the test compound in DMSO.
-
Sample Preparation: Add 2 µL of the DMSO stock solution of the test compound to the wells of a 96-well plate.
-
Addition of Buffer: Add 198 µL of PBS (pH 7.4) to each well.
-
Mixing: Mix the contents of the wells by shaking the plate for 2 hours at room temperature.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis microplate reader.
-
Calculation: Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a DMSO/PBS mixture. Wells showing visible precipitation should be noted.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a this compound compound.[4][7]
Materials:
-
This compound-based compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Common solvent (e.g., Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the this compound compound and the PVP K30 in methanol in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using XRPD and DSC).
Visualizations
Caption: Workflow for addressing poor solubility.
Caption: Solubility enhancement techniques.
Caption: Decision tree for solubilization.
References
Technical Support Center: Catalyst Selection for Enhanced Yield in Tetrahydropyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in tetrahydropyrimidine synthesis, with a focus on catalyst selection to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tetrahydropyrimidines, and what are its limitations?
A1: The most prevalent method is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[1] While it is a straightforward approach, the classical Biginelli reaction often suffers from low to moderate yields, long reaction times, and harsh reaction conditions, particularly when using substituted aromatic or aliphatic aldehydes.[2]
Q2: How does a catalyst improve the yield of the Biginelli reaction?
A2: Catalysts, typically Brønsted or Lewis acids, play a crucial role in accelerating the reaction rate and improving yields.[1] They activate the aldehyde's carbonyl group, facilitating the formation of a key N-acyliminium ion intermediate.[3] This intermediate is more susceptible to nucleophilic attack by the β-ketoester, driving the reaction towards the desired this compound product.[3] Without a catalyst, the formation of the product can be very slow or may not occur at all.
Q3: What are the main classes of catalysts used for this compound synthesis?
A3: The main classes of catalysts include:
-
Brønsted acids: Traditional catalysts like HCl and H₂SO₄ are effective but can be corrosive and lead to side reactions.[2][4] More modern Brønsted acid catalysts include p-toluenesulfonic acid (p-TSA) and ionic liquids.[5]
-
Lewis acids: This is a broad and effective category, including metal salts like FeCl₃·6H₂O, ZnCl₂, CuCl, and metal triflates such as Yb(OTf)₃.[2][6] They are often milder and can lead to higher yields.[6]
-
Heterogeneous catalysts: These are solid catalysts such as zeolites, clays, and polymer-supported catalysts.[7] Their primary advantages are ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles.[8]
-
Nanocatalysts: These materials offer a high surface area and can exhibit enhanced catalytic activity, leading to shorter reaction times and higher yields.[9]
Q4: Can the choice of solvent affect the reaction yield?
A4: Yes, the solvent can significantly impact the reaction yield. While ethanol (B145695) is a common solvent, solvent-free conditions have been shown to be highly effective, often resulting in shorter reaction times and higher yields.[10] The polarity of the solvent can influence the solubility of reactants and the stability of reaction intermediates.[11] For instance, polar solvents may be beneficial in some cases, while in others, non-polar or solvent-free conditions are optimal.[3][12]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive or Inefficient Catalyst | - Verify Catalyst Activity: For reusable catalysts, ensure they have been properly regenerated. For Brønsted acids like HCl, confirm the concentration is correct.[10]- Select a More Efficient Catalyst: If using a classical acid catalyst, consider switching to a more modern Lewis acid (e.g., Yb(OTf)₃, FeCl₃) or a heterogeneous catalyst, which have been reported to give higher yields.[2] |
| Suboptimal Reaction Conditions | - Adjust Temperature: While some reactions proceed at room temperature, heating is often necessary. An optimal temperature range is typically between 80°C and 100°C, but this is substrate-dependent.[10]- Increase Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10] |
| Impurities in Starting Materials | - Ensure Purity: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction. Use high-purity starting materials.[10] |
| Incorrect Stoichiometry | - Optimize Reactant Ratios: A slight excess of the urea or thiourea component is often beneficial.[13] |
Problem 2: Formation of a Yellow, Fluorescent Byproduct
Q: My reaction mixture has turned yellow and is highly fluorescent, and I am isolating a byproduct instead of the desired this compound. What is happening and how can I fix it?
A: This is a common issue caused by the formation of a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP) byproduct.[10] This side reaction is favored under certain conditions and competes with the Biginelli pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures promote the formation of the Hantzsch DHP byproduct. Running the reaction at a lower temperature can significantly reduce its formation.[10]
-
Evaluate Your Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[10]
-
Change the Order of Reagent Addition: Adding the urea or thiourea last can sometimes minimize its decomposition into ammonia (B1221849) at higher temperatures, which is a key component in the Hantzsch reaction.[10]
Data Presentation: Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for optimizing the yield of this compound synthesis. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Brønsted Acids | ||||
| HCl | Ethanol | Reflux | 18 | 20-60 |
| p-TSA | Ethanol | Reflux | 5 | 89 |
| Lewis Acids | ||||
| FeCl₃·6H₂O | Acetonitrile | 90 | 10 | 96 |
| ZnCl₂ | Acetic Acid | Room Temp | - | Moderate to good |
| Yb(OTf)₃ | Solvent-free | 100 | 0.3-0.5 | 95 |
| CuCl/H₂SO₄ | - | - | - | - |
| Heterogeneous Catalysts | ||||
| Zeolite (H-ZSM-5) | Solvent-free (Ball Mill) | - | 0.17-0.5 | 86-96 |
| Clays | Toluene | Reflux | - | Moderate |
Note: Yields are highly dependent on the specific substrates used. The data presented is for representative examples and should be used as a general guide.
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Synthesis using Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
This protocol describes a high-yield synthesis of a dihydropyrimidinone using a common and inexpensive Lewis acid catalyst.[2]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 10 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
Procedure:
-
To a solution of the aldehyde and β-ketoester in acetonitrile, add urea (or thiourea) and ferric chloride hexahydrate.
-
Reflux the reaction mixture at 90°C with stirring for the required time (typically 10 hours).
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Brønsted Acid Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol outlines a method using a solid, organic Brønsted acid catalyst.
Materials:
-
Aromatic aldehyde (10 mmol)
-
β-dicarbonyl compound (10 mmol)
-
Urea or thiourea (15 mmol)
-
p-Toluenesulfonic acid (p-TSA) (1 mmol, 10 mol%)
-
Ethanol (25 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-dicarbonyl compound, urea (or thiourea), and p-TSA in ethanol.
-
Reflux the mixture with stirring for the appropriate time (e.g., 5 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Protocol 3: Heterogeneous Catalysis using Zeolite under Solvent-Free Conditions
This protocol exemplifies a green chemistry approach using a reusable solid acid catalyst and solvent-free conditions with ball milling.[8]
Materials:
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Benzaldehyde (B42025) derivative (1 mmol)
-
Urea (1.5 mmol)
-
Hierarchical ZSM-5 zeolite catalyst (e.g., 0.35 g)
Procedure:
-
Place the ethyl acetoacetate, benzaldehyde derivative, urea, and zeolite catalyst into a ball mill reactor.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a short duration (typically 10-30 minutes).
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC.
-
After completion, extract the product from the crude reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
The solid catalyst can be recovered by filtration for reuse.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
Technical Support Center: Minimizing By-product Formation in Multi-component Tetrahydropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in multi-component tetrahydropyrimidine reactions, with a primary focus on the Biginelli reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Biginelli reaction for this compound synthesis?
A1: The most frequently encountered by-products include Knoevenagel condensation products, Michael adducts, and Hantzsch-type dihydropyridines. The formation of these is highly dependent on reaction conditions.
Q2: How does the choice of catalyst influence by-product formation?
A2: The catalyst plays a crucial role in directing the reaction pathway. Brønsted acids can promote the desired Biginelli reaction but can also lead to side reactions if not used in optimal concentrations.[1] Lewis acids are also effective and can enhance reaction rates and yields, but their choice can influence selectivity.[2][3] For instance, some catalysts may favor the formation of intermediates that lead to by-products.[4]
Q3: What is the effect of solvent on the selectivity of the reaction?
A3: The solvent can significantly impact the reaction's selectivity by influencing the solubility of reactants and intermediates, as well as the position of tautomeric equilibria.[5] The choice of solvent can affect the rate of competing reaction pathways, thus altering the ratio of the desired product to by-products.[6][7]
Q4: Can temperature be used to control by-product formation?
A4: Yes, temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of certain by-products.[8] Optimizing the temperature is essential for maximizing the yield of the desired this compound while minimizing unwanted side reactions.
Q5: How can I purify my desired this compound from the by-products?
A5: Purification can often be achieved through recrystallization from a suitable solvent, such as ethanol.[9][10] For more challenging separations, column chromatography on silica (B1680970) gel or alumina (B75360) is a common and effective method.[11] The choice of eluent is critical for successful separation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific by-products you may encounter during your experiments.
Issue 1: Formation of Knoevenagel Condensation By-product
Symptoms:
-
Presence of a highly colored and often fluorescent impurity.
-
Complex ¹H NMR spectrum with signals corresponding to an α,β-unsaturated system.
Cause: The Knoevenagel condensation is a reaction between the aldehyde and the β-ketoester, which can compete with the main Biginelli reaction pathway.[12] This is more likely to occur if the formation of the acyliminium ion (from the aldehyde and urea) is slow.
Troubleshooting Steps:
-
Optimize Catalyst: Ensure the use of an effective acid catalyst (Brønsted or Lewis acid) to promote the formation of the acyliminium intermediate, which is key to the Biginelli pathway.[13]
-
Control Stoichiometry: A slight excess of urea (B33335) can help to push the equilibrium towards the formation of the acyliminium ion, thereby reducing the likelihood of the Knoevenagel condensation.[9]
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If the Knoevenagel product appears early and persists, it may be necessary to adjust the reaction conditions.[14]
Mechanism of Knoevenagel By-product Formation:
Caption: Knoevenagel condensation by-product pathway.
Issue 2: Formation of Michael Adduct By-products
Symptoms:
-
Isolation of a product with a higher molecular weight than the expected this compound.
-
¹H and ¹³C NMR spectra indicating the presence of an open-chain structure rather than the heterocyclic ring.
Cause: A Michael addition can occur where the enolate of the β-ketoester adds to the Knoevenagel condensation product (an α,β-unsaturated carbonyl compound) in a conjugate addition.[6][15] This side reaction can be significant if the cyclization step of the Biginelli reaction is slow.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Conditions that favor the cyclization step, such as the choice of a suitable catalyst and solvent, can minimize the formation of Michael adducts.
-
Temperature Control: Carefully controlling the temperature can influence the relative rates of the Michael addition and the desired cyclization.
-
Purification: Michael adducts can often be separated from the desired product by column chromatography due to differences in polarity.
Logical Workflow for Troubleshooting Michael Adducts:
Caption: Troubleshooting workflow for Michael adducts.
Issue 3: Formation of Hantzsch Dihydropyridine (B1217469) By-product
Symptoms:
-
Presence of a highly fluorescent, yellow by-product.[9]
-
Mass spectrometry data indicating a different molecular formula than the expected this compound.
Cause: The Hantzsch dihydropyridine synthesis is a competing multicomponent reaction that can occur under similar conditions to the Biginelli reaction, especially if ammonia (B1221849) or an ammonium (B1175870) salt is present as a contaminant or is generated in situ.[16]
Troubleshooting Steps:
-
Ensure Purity of Reagents: Use high-purity urea or thiourea (B124793) and ensure that the reaction is free from ammonia or ammonium salt contamination.
-
Control pH: The pH of the reaction can influence the competition between the Biginelli and Hantzsch pathways.[12] Careful control of the acidity is crucial.
-
Catalyst Selection: Certain catalysts may favor one pathway over the other. Screening different catalysts can help to improve the selectivity for the desired this compound.
Competing Reaction Pathways:
Caption: Biginelli vs. Hantzsch reaction pathways.
Data Presentation
Table 1: Effect of Catalyst on Yield and By-product Formation in a Model Biginelli Reaction (Benzaldehyde, Ethyl Acetoacetate, Urea)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Knoevenagel By-product (%) |
| None | Ethanol | 80 | 12 | 15 | 25 |
| HCl (20) | Water | 90 | 0.5 | 95 | <5 |
| B(C₆F₅)₃ (1) | Ethanol | Reflux | 4 | 95 | Not reported |
| InBr₃ (10) | THF | 25 | 72 | 45 | Not reported |
Data compiled from multiple sources for illustrative purposes.[1][17][18]
Table 2: Effect of Solvent on the Yield of a Model Biginelli Reaction (Benzaldehyde, Ethyl Acetoacetate, Urea, 28% HSiW/Y catalyst)
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| None | 100 | 60 | 69 |
| Toluene | 100 | 60 | 45 |
| Acetonitrile | 100 | 60 | 58 |
| Ethanol | 100 | 60 | 65 |
| BMI·PF₆ (Ionic Liquid) | 100 | 60 | 95 |
Data adapted from Freitas et al.[6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing By-products in the Biginelli Reaction
This protocol provides a general framework for optimizing the Biginelli reaction to favor the formation of the desired 3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, 20 mol% or other suitable Lewis/Brønsted acid)[1]
-
Solvent (e.g., Ethanol or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, β-ketoester, and urea (or thiourea).
-
Add the catalyst to the reaction mixture.
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane (B92381):ethyl acetate (B1210297) eluent).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash it with a cold solvent (e.g., ethanol).
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[11]
Experimental Workflow Diagram:
Caption: General experimental workflow for the Biginelli reaction.
Protocol 2: Identification and Characterization of Products and By-products
1. Thin Layer Chromatography (TLC):
-
Use silica gel plates.
-
A common eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[9]
-
Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate (B83412) solution.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Desired this compound: Look for characteristic signals for the NH protons (often broad singlets), the C4-H proton (a singlet or doublet), and the protons of the substituents.[2][19]
-
Knoevenagel By-product: Expect to see signals for vinylic protons in the α,β-unsaturated system.
-
Michael Adduct: The spectrum will be more complex and will lack the characteristic signals of the closed ring.
-
-
¹³C NMR:
-
Desired this compound: Characteristic signals for the C=O or C=S group, and the carbons of the pyrimidine (B1678525) ring.[2][19]
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Desired this compound: Look for characteristic absorption bands for N-H stretching, C=O or C=S stretching, and C-N stretching.[10][20]
-
Knoevenagel By-product: A strong absorption for the conjugated C=O group.
-
Michael Adduct: Multiple C=O stretching frequencies may be observed.
4. Mass Spectrometry (MS):
-
Determine the molecular weight of the products to confirm the identity of the desired this compound and to help identify by-products.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sctunisie.org [sctunisie.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. Troubleshooting Purification Methods [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. ias.ac.in [ias.ac.in]
- 18. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. msuir.usm.md [msuir.usm.md]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Tetrahydropyrimidines and Dihydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two closely related heterocyclic scaffolds: tetrahydropyrimidines (THPMs) and dihydropyrimidines (DHPMs). Both classes of compounds have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological properties. This document summarizes key experimental data on their anticancer, calcium channel blocking, and antimicrobial activities, presents detailed experimental protocols for their evaluation, and visualizes relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction to Tetrahydropyrimidines and Dihydropyrimidines
Tetrahydropyrimidines (THPMs) and dihydropyrimidines (DHPMs) are six-membered heterocyclic compounds containing two nitrogen atoms. Their structural similarities and amenability to synthetic modifications, most notably through the Biginelli reaction, have made them privileged scaffolds in drug discovery.[1] Despite their close structural relationship, the degree of saturation in the pyrimidine (B1678525) ring significantly influences their conformational flexibility and, consequently, their interaction with biological targets, leading to distinct bioactivity profiles.
Comparative Bioactivity Data
The following tables summarize the reported bioactivities of representative tetrahydropyrimidine and dihydropyrimidine (B8664642) derivatives. The data has been compiled from various studies to provide a comparative overview.
Anticancer Activity
Both THPMs and DHPMs exhibit significant anticancer properties against a range of cancer cell lines. A notable example from the dihydropyrimidine class is monastrol (B14932), which acts as a specific inhibitor of the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis.[2][3]
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Compound 4k | HeLa | Not specified, but showed best antitumor activity | [4] |
| Compound 4b | HeLa | Not specified, but showed good anticancer activity | [4] | |
| Compound 4e | HeLa, MCF-7 | 45-80 (MCF-7), 15-100 (HeLa) | [5] | |
| Compound 4k | HeLa, MCF-7 | 45-80 (MCF-7), 15-100 (HeLa) | [5] | |
| Dihydropyrimidine | Monastrol | - | - | [3] |
| SQ 32,547 | - | - | [6] | |
| SQ 32,926 | - | - | [6] | |
| Compound 2 | Leukemia HL-60(TB) | 0.056 | [1] | |
| Compound 8h | HCT-116, PC-3, MCF-7 | 3.94-15.78 | [7] | |
| Compound 8i | HCT-116, PC-3, MCF-7 | 3.94-15.78 | [7] | |
| D2 | A549 | 3.60 | [8] |
Calcium Channel Blocking Activity
Dihydropyrimidines, in particular, have been extensively studied as calcium channel blockers, acting as potent antihypertensive agents.[9] Their mechanism often involves the blockade of L-type calcium channels.[10]
Table 2: Comparative Calcium Channel Blocking Activity (IC₅₀ values)
| Compound Class | Derivative | Assay System | IC₅₀ | Reference |
| This compound | Compound 6a | A7r5 cells (L-type calcium channel) | Ki of 23.73 µM | [11] |
| Dihydropyrimidine | SQ 32,547 | Rat aorta | 5.5 nM | [6] |
| SQ 32,926 | Rat aorta | 8.1 nM | [6] | |
| Metabolite 6 | - | 16 nM | [12] | |
| Metabolite 7 | - | 12 nM | [12] | |
| RS93522 | Cultured vascular smooth muscle cells | 10 nM | [13] |
Antimicrobial Activity
Both scaffolds have demonstrated promising activity against a variety of bacterial and fungal pathogens.
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Compound 4e, 4f, 4k | Trichophyton mentagrophytes | 200 | [4] |
| Compound 4d | S. aureus | 40.6 | [5] | |
| Compound 4e | S. aureus | 21.7 | [5] | |
| Compound 4j | S. aureus | 37.8 | [5] | |
| Compound 4l | S. aureus | 19.9 | [5] | |
| Dihydropyrimidine | C6 | E. coli, P. aeruginosa, S. aureus | 32-64 | [14] |
| C22 | E. coli, P. aeruginosa, S. aureus | 32-64 | [14] | |
| Compound 7f | S. aureus | 2 | [15][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Anticancer Activity: MTT Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Calcium Channel Blocking Activity: Isolated Rat Aorta Assay
This ex vivo method assesses the vasorelaxant effect of compounds on pre-contracted aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Potassium chloride (KCl) solution (e.g., 60 mM)
-
Test compounds
-
Standard calcium channel blocker (e.g., nifedipine)
-
Organ bath system with isometric force transducers
Protocol:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.
-
Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the organ bath.
-
Compound Addition: Once the contraction has stabilized, add the test compounds in a cumulative manner at increasing concentrations.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation response as a percentage of the maximal contraction induced by KCl. Calculate the IC₅₀ value (the concentration of the compound that causes 50% relaxation).
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agent (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum suspension adjusted to 0.5 McFarland standard
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of tetrahydropyrimidines and dihydropyrimidines are mediated through their interaction with various cellular targets and signaling pathways.
Inhibition of Mitotic Kinesin Eg5 by Dihydropyrimidines (e.g., Monastrol)
Monastrol, a dihydropyrimidine derivative, allosterically inhibits the mitotic kinesin Eg5, a motor protein crucial for the formation of the bipolar mitotic spindle.[17] This inhibition leads to the formation of monoastral spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.
Inhibition of Eg5 by Monastrol disrupts mitotic spindle formation.
Blockade of L-type Calcium Channels by Dihydropyrimidines
Dihydropyrimidine-based calcium channel blockers primarily target L-type voltage-gated calcium channels in vascular smooth muscle cells.[10] By inhibiting the influx of calcium ions, they induce vasodilation, leading to a reduction in blood pressure.
Mechanism of vasodilation by dihydropyrimidine calcium channel blockers.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound and dihydropyrimidine derivatives.
Workflow for the discovery and development of bioactive pyrimidine derivatives.
Conclusion
Both tetrahydropyrimidines and dihydropyrimidines represent versatile scaffolds with a broad spectrum of biological activities. Dihydropyrimidines have been particularly successful as anticancer agents, exemplified by the mitotic kinesin Eg5 inhibitor monastrol, and as potent calcium channel blockers for the treatment of hypertension. Tetrahydropyrimidines also exhibit significant anticancer and antimicrobial properties, with several derivatives showing promising activity against various cancer cell lines and microbial strains.
The choice between these two scaffolds for drug discovery efforts will depend on the specific therapeutic target and desired pharmacological profile. The provided data and protocols offer a foundation for researchers to conduct further comparative studies and to design novel derivatives with enhanced potency and selectivity. Future research should focus on direct, side-by-side comparisons of rationally designed libraries of both tetrahydropyrimidines and dihydropyrimidines to elucidate more definitive structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A dihydropyridine calcium channel blocker with phosphodiesterase inhibitory activity: effects on cultured vascular smooth muscle and cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of New Tetrahydropyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Tetrahydropyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of newly synthesized this compound derivatives, supported by experimental data and detailed protocols to aid in their validation and further development.
Comparative Antimicrobial Activity
The antimicrobial potential of novel this compound derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
Several studies have demonstrated the potent antibacterial effects of new this compound derivatives. For instance, certain compounds have exhibited significant activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1] In some cases, the activity of these novel compounds is comparable to or even exceeds that of standard antibiotics like Cephalexin.[1]
The table below summarizes the MIC values of selected novel this compound derivatives against various bacterial strains, providing a clear comparison of their potency.
| Compound ID | Derivative Type | S. aureus (µg/mL) | S. epidermidis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference Compound (MIC in µg/mL) |
| THPM-1 | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione | 15-45 | - | - | - | Cephalexin |
| THPM-2 | N-formyl this compound | Active | Moderately Active | - | - | - |
| THPM-3 | 1,2,3,4-tetrahydropyrimidine-5-carboxamide | 21.7 | - | 17.8 | - | - |
| THPM-4 | 4-(4'-benzoyloxy-3'-methoxyphenyl)-1,2,3,4-tetrahydro-1,6-dimethyl-2-thioxopyrimidine-5-carboxylate | - | - | - | - | - |
Note: "-" indicates data not available in the cited sources. The activity of N-formyl tetrahydropyrimidines was described qualitatively in the source.[4]
Antifungal Activity
Beyond their antibacterial effects, many this compound derivatives have also shown promising antifungal activity against various fungal species.[2][5][6] For example, certain derivatives have been effective against Aspergillus niger, Candida albicans, and various species of Botrytis cinerea.[4][5][7] The structure-activity relationship appears to be crucial, with specific substitutions on the pyrimidine (B1678525) ring enhancing the antifungal potency.[4]
The following table presents the antifungal activity of selected this compound derivatives.
| Compound ID | Derivative Type | A. niger (Inhibition %) | C. albicans (MIC in mg/mL) | Botrytis cinerea (Inhibition %) | Reference Compound |
| THPM-5 | N-formyl this compound | Moderately Active | - | - | - |
| THPM-6 | 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine | - | - | >70% | - |
| THPM-7 | Pyrimidine with amide moiety | - | - | 100% | Pyrimethanil |
| THPM-8 | Novel this compound | - | >0.20 | - | - |
Note: "-" indicates data not available in the cited sources. The activity of N-formyl tetrahydropyrimidines was described qualitatively in the source.[4]
Experimental Protocols
Accurate and reproducible experimental methods are critical for validating the antimicrobial efficacy of new compounds. The following are detailed protocols for key experiments cited in the evaluation of this compound derivatives.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds (this compound derivatives) and a standard antibiotic (e.g., Cephalexin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Susceptibility Testing: Poisoned Food Technique
This method is commonly used to evaluate the efficacy of antifungal agents against filamentous fungi.
Materials:
-
Potato Dextrose Agar (B569324) (PDA)
-
Fungal culture
-
Test compounds (this compound derivatives) and a standard fungicide (e.g., Pyrimethanil)
-
Sterile Petri dishes
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Incorporate the test compound at a desired concentration into molten PDA.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture in the center of the agar plate.
-
Include a control plate containing PDA with the solvent but without the test compound.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, depending on the growth rate of the fungus.
-
Measure the radial growth of the fungal colony in both the test and control plates.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the test plate.
Experimental Workflow and Signaling Pathways
The systematic evaluation of new antimicrobial agents follows a well-defined workflow, from initial screening to the determination of specific activity metrics.
Caption: Experimental workflow for validating antimicrobial efficacy.
This guide provides a foundational understanding of the antimicrobial potential of new this compound derivatives. The presented data and protocols are intended to assist researchers in the systematic evaluation and development of this promising class of compounds in the fight against microbial infections. Further investigations into their mechanism of action and in vivo efficacy are warranted to translate these findings into clinical applications.
References
- 1. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action | MDPI [mdpi.com]
- 3. Green synthesis of this compound analogues and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity of Tetrahydropyrimidine-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective enzyme inhibitors is a paramount challenge. Tetrahydropyrimidine-based compounds have emerged as a promising scaffold for potent inhibitors of various enzyme classes, particularly protein kinases. However, their therapeutic potential is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an objective comparison of the cross-reactivity profiles of notable this compound-based enzyme inhibitors, supported by experimental data, to aid in the rational design and selection of these critical research tools and potential therapeutics.
This analysis focuses on two distinct examples of this compound-based inhibitors: a highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, BAY 1895344, and a potent pyrazolo[4,3-d]pyrimidine-based Cyclin-Dependent Kinase 2 (CDK2) inhibitor, a bioisostere of roscovitine (B1683857). Their selectivity has been extensively profiled against large panels of kinases, providing valuable insights into their off-target interaction landscapes.
Quantitative Cross-Reactivity Analysis
The selectivity of an inhibitor is quantitatively expressed by comparing its potency against its intended target to its activity against a panel of other enzymes, often the entire kinome. This is typically determined by measuring the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) for a wide array of kinases. Lower values indicate higher potency.
BAY 1895344: A Highly Selective ATR Inhibitor
BAY 1895344 is a potent and orally available inhibitor of ATR, a key kinase in the DNA Damage Response (DDR) pathway.[1] Its selectivity has been rigorously assessed using the KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results demonstrate exceptional selectivity for ATR.[2]
| Kinase Target | Dissociation Constant (Kd) (nM) | % of Control Signal at 1 µM |
| ATR (intended target) | 7 | N/A |
| mTOR | 24 | 2.2 |
| GAK | 580 | N/A |
| RIOK2 | 660 | N/A |
| DYRK1B | 25000 | 11 |
Table 1: Selectivity profile of BAY 1895344 against a panel of kinases. Data sourced from supplementary materials of Wengner et al., Mol Cancer Ther, 2020.[2] The KINOMEscan assay revealed that at a concentration of 1 µM, BAY 1895344 showed significant interaction with only a handful of kinases out of a panel of 456, with mTOR being the most significant off-target.[2] This high degree of selectivity makes BAY 1895344 a valuable tool for studying the specific roles of ATR in cellular processes.
Pyrazolo[4,3-d]pyrimidine Compound 7: A Roscovitine Bioisostere Targeting CDKs
A novel pyrazolo[4,3-d]pyrimidine, compound 7, was developed as a bioisostere of the well-known CDK inhibitor roscovitine.[3][4] Its kinase selectivity profile reveals potent inhibition of several CDKs, consistent with its design, but also highlights off-target activities that are important considerations for its use in research and potential therapeutic development.
| Kinase Target | IC50 (µM) |
| CDK2/cyclin A | 0.021 |
| CDK5/p25 | 0.035 |
| CDK1/cyclin B | 0.11 |
| CDK7/cyclin H | 0.45 |
| CDK9/cyclin T1 | 0.08 |
| GSK-3α/β | >10 |
| ERK1 | >10 |
| PKA | >10 |
| Aurora A | >10 |
Table 2: Kinase selectivity profile of pyrazolo[4,3-d]pyrimidine compound 7. Data extracted from Jorda et al., J Med Chem, 2011.[3][4] The data shows potent inhibition of the intended CDK targets, particularly CDK2 and CDK5.[5] However, the broader selectivity profile, which would be available in the full kinome scan data, is crucial for a complete understanding of its potential off-target effects.
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust and standardized biochemical assays. Below are detailed methodologies for two widely used kinase inhibition assay platforms.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test inhibitor (e.g., this compound-based compound)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multiwell plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to detect the newly synthesized ATP. The volume added is typically twice the initial kinase reaction volume.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.[3]
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay components (Thermo Fisher Scientific), including:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled, ATP-competitive inhibitor)
-
-
Kinase of interest (tagged, e.g., with GST)
-
Test inhibitor
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare a solution containing the kinase and the Europium-labeled antibody in kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction. The final assay volume is typically 15 µL.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
A high TR-FRET ratio indicates proximity of the donor and acceptor, meaning the tracer is bound to the kinase.
-
In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the TR-FRET ratio.
-
Calculate the percent inhibition and determine the IC50 value from a dose-response curve.
-
Visualizing Pathways and Workflows
To better understand the context of these inhibitors and the process of their analysis, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified ATR signaling pathway in response to DNA damage.
Caption: Experimental workflow for cross-reactivity analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro Efficacy with In Vivo Outcomes for Tetrahydropyrimidine-Based Drug Candidates
For Immediate Release
In the landscape of drug discovery and development, the journey from a promising compound in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in establishing a reliable correlation between in vitro activity and in vivo efficacy. This guide provides a comparative analysis of the in vitro versus in vivo performance of several tetrahydropyrimidine-based drug candidates, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. The this compound scaffold is a versatile pharmacophore that has given rise to a multitude of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Unveiling Efficacy: A Comparative Data Analysis
The translation of in vitro potency to in vivo effectiveness is a key determinant of a drug candidate's success. Below, we summarize the quantitative data for representative this compound compounds, highlighting their performance in both laboratory assays and animal models.
Antimicrobial Tetrahydropyrimidines
Several novel 2-imino/oxo-tetrahydropyrimidines have been investigated for their antimicrobial properties, primarily targeting dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism.
| Compound | In Vitro Activity (MIC, µM) vs. S. aureus | In Vitro DHFR Inhibition (IC50, µM) | In Vivo Efficacy (Mouse Skin Abscess Model) | Reference |
| Compound 4f | 22-45 | 4.10 | Significant reduction in abscess volume and area | [1] |
| Levofloxacin (Control) | 50 - >708 | N/A | Standard-of-care efficacy | [1] |
| Trimethoprim (Control) | N/A | > IC50 of Compound 5g | N/A | [1] |
Key Observation: Compound 4f demonstrated superior in vitro activity against S. aureus compared to the standard antibiotic levofloxacin, with a significantly lower minimum inhibitory concentration (MIC).[1] This potent in vitro activity was further supported by its strong inhibition of the target enzyme, DHFR. Encouragingly, this in vitro promise translated to significant in vivo efficacy, where Compound 4f effectively reduced the size of skin abscesses in a murine model.[1]
Anticancer Tetrahydropyrimidines
The Biginelli reaction, a classic multicomponent reaction, has been instrumental in synthesizing a vast library of this compound derivatives (THPMs) with potential anticancer activities.
| Compound | In Vitro Cytotoxicity vs. HeLa Cells (IC50, µM) | In Vitro Cytotoxicity vs. K562 Cells (IC50, µM) | In Vitro Cytotoxicity vs. MDA-MB-231 Cells (IC50, µM) | Reference |
| Compound 4b | 52.59 | >100 | >100 | [2][3] |
| Compound 4k | 43.63 | >100 | >100 | [2][3] |
Key Observation: Compounds 4b and 4k exhibited the most potent cytotoxic activity against HeLa (cervical cancer) cell lines in vitro.[2][3] The correlation of these in vitro findings with in vivo models is a critical next step in their development as potential anticancer agents. The mechanism of action for these compounds was linked to apoptosis induction.
Antitubercular Tetrahydropyrazolopyrimidines
A novel series of tetrahydropyrazolo[1,5-a]pyrimidine derivatives has been identified as a promising new class of antitubercular agents.
| Compound | In Vitro Anti-TB Activity (MIC, µM) | In Vivo Pharmacokinetics (Mouse) | In Vivo Efficacy (Mouse TB Model) | Reference |
| Compound 9 | Low micromolar | Good oral bioavailability (45-100%) | 3.5 log CFU reduction of Mtb at 100 mg/kg | [4] |
Key Observation: Compound 9 displayed potent in vitro activity against Mycobacterium tuberculosis (Mtb).[4] Importantly, this compound also exhibited favorable in vivo pharmacokinetic properties in mice, including good oral bioavailability.[4] This desirable profile culminated in significant in vivo efficacy, with a substantial reduction in the bacterial load in a mouse model of tuberculosis.[4]
Understanding the Mechanisms: Signaling Pathways and Experimental Workflows
Visualizing the intricate biological pathways and the experimental processes used to evaluate these compounds is crucial for a deeper understanding of their function and the correlation between in vitro and in vivo results.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 4. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
Docking Score vs. Experimental Activity for Tetrahydropyrimidine Inhibitors: A Comparative Guide
In the realm of drug discovery and development, tetrahydropyrimidine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1] Computational methods, particularly molecular docking, are pivotal in the early stages of drug design to predict the binding affinity of these inhibitors to their target proteins. This guide provides a comparative analysis of in silico docking scores versus in vitro experimental activities for a series of this compound-based inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Docking Scores and Biological Activity
The correlation between the predicted binding affinity from molecular docking and the actual biological activity is a critical aspect of computer-aided drug design. While a lower docking score generally suggests a more favorable binding, the direct correlation with experimental values such as the half-maximal inhibitory concentration (IC50) is not always linear.[2][3] The following tables summarize the docking scores and corresponding experimental activities for different series of this compound inhibitors.
Table 1: Fascin (B1174746) Inhibitors
This table presents the docking scores (ΔGbind) and cytotoxic potencies (IC50) of eight this compound derivatives designed as fascin inhibitors.[4] A noteworthy observation from this study is the discrepancy between the computational and experimental results, where the compound with the strongest predicted binding affinity did not exhibit the highest cytotoxic or anti-migratory effects.[4]
| Compound | Docking Score (ΔGbind, kcal/mol) | Cytotoxicity (IC50, μM) |
| 4a | - | 248.75 |
| 4d | - | 193.70 |
| 4h | Most Potent (ΔGbind) | Not specified |
Data extracted from "Design, Synthesis and Molecular Docking Studies of Some this compound Derivatives as Possible Fascin Inhibitors".[4] The original paper should be consulted for the complete dataset.
Table 2: Topoisomerase II Inhibitors
The following data pertains to a series of thiazolo[3,2-a]pyrimidines evaluated as topoisomerase II (Topo II) inhibitors. The study highlights compound 4c as a particularly potent inhibitor with an IC50 value lower than the positive controls, etoposide (B1684455) and doxorubicin.[5]
| Compound | Topo II Inhibitory Activity (IC50, μM) |
| 4c | 0.23 ± 0.01 |
| 7b | ~1.05 - Doxorubicin range |
| 3c | ~1.05 - Doxorubicin range |
| 6b | ~1.05 - Doxorubicin range |
| 6a | ~1.05 - Doxorubicin range |
| Etoposide (Control) | 0.32 ± 0.02 |
| Doxorubicin (Control) | 0.83 ± 0.05 |
Data extracted from "Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors".[5] The docking scores were not explicitly tabulated in the abstract.
Table 3: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
This table showcases the in vitro anticancer activity of novel pyrrolo[2,3-d]pyrimidine derivatives against the MCF7 human cancer cell line. The molecular docking study for the most active compounds confirmed promising binding affinities against the Bcl2 anti-apoptotic protein.[6]
| Compound | Anticancer Activity vs. MCF7 (IC50, μg/ml) |
| 14a | 1.7 |
| 16b | 5.7 |
| 18b | 3.4 |
| Doxorubicin (Control) | 26.1 |
Data extracted from "Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives".[6]
Experimental Protocols
The methodologies employed to obtain the docking scores and experimental data are crucial for the interpretation and reproducibility of the results.
Molecular Docking Simulation
Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a protein target. A general workflow is as follows:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein database (e.g., PDB) or generated via homology modeling. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the this compound inhibitors are sketched and converted to 3D structures, followed by energy minimization.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking and Scoring: A docking program (e.g., AutoDock, MOE, Glide) is used to explore the conformational space of the ligand within the defined grid and to score the different binding poses.[7] The scoring functions estimate the binding free energy (e.g., ΔGbind) or provide a score (e.g., S score) that ranks the ligands based on their predicted affinity.[7]
-
Analysis of Results: The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions between the inhibitor and the protein's active site residues.
In Vitro Biological Assays
-
Cytotoxicity Assay (MTT Assay):
-
Cancer cell lines (e.g., 4T1, MCF7) are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the synthesized this compound derivatives.
-
After a specific incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Living cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[6]
-
-
Enzyme Inhibition Assay (e.g., Topoisomerase II):
-
The assay measures the ability of the compounds to inhibit the activity of the target enzyme.
-
For Topoisomerase II, this often involves measuring the relaxation of supercoiled plasmid DNA.
-
The reaction mixture contains the enzyme, DNA substrate, ATP, and the test compound at various concentrations.
-
The reaction is incubated and then stopped.
-
The different forms of DNA (supercoiled, relaxed) are separated by agarose (B213101) gel electrophoresis.
-
The amount of product (relaxed DNA) is quantified to determine the extent of enzyme inhibition and calculate the IC50 value.[5]
-
-
Antimicrobial Activity (MIC Determination):
-
The minimal inhibitory concentration (MIC) is determined using methods like the broth microdilution method.
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.
-
A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
-
Mandatory Visualization
The following diagram illustrates the general workflow for comparing computational docking results with experimental biological activity in the process of inhibitor discovery.
Caption: Workflow for comparing docking scores with experimental activity.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Molecular Docking Studies of Some this compound Derivatives as Possible Fascin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Molecular Docking Approach to Evaluate the Pharmacological Properties of Natural and Synthetic Treatment Candidates for Use against Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Biginelli Reaction: A Guide for Researchers
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), stands as a cornerstone in the synthesis of dihydropyrimidinones (DHPMs) and their derivatives, compounds of significant pharmacological interest. The efficiency of this reaction is critically dependent on the catalyst employed. This guide provides a detailed, data-driven comparison of various catalytic systems, from classical acids to modern nanocatalysts, to assist researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Biginelli reaction is typically evaluated based on reaction yield, reaction time, and the mildness of the reaction conditions. The following table summarizes the performance of a diverse range of catalysts, providing a clear comparison of their performance.
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acids | ||||||||
| conc. HCl | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | Methanol | Reflux | 16 | - | [1][2] |
| p-Toluenesulfonic acid (p-TSA) | Various aromatic aldehydes | Ethyl acetoacetate | Urea | - | - | - | High | [3] |
| Succinimide Sulfonic Acid (SuSA) | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | High to excellent | [1] |
| Lewis Acids | ||||||||
| InBr₃ | Formaldehyde | Ethyl acetoacetate | Urea | Ethanol (B145695) | Reflux | 7 | 45 (DHPM), 48 (pyranopyrimidinone) | [1][4] |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good | [1] |
| NiCl₂·6H₂O | Aromatic aldehydes | Ethyl acetoacetate | Thiourea | - | - | - | 50.3 | [5][6] |
| CuCl₂·2H₂O | Aromatic aldehydes | Ethyl acetoacetate | Thiourea | - | - | - | 6.2 | [5][6] |
| CoCl₂·6H₂O | Aromatic aldehydes | Ethyl acetoacetate | Thiourea | - | - | - | 0.7 | [5][6] |
| Organocatalysts | ||||||||
| Chiral Phosphoric Acid | Various aldehydes | β-keto esters | Thiourea/Urea | - | - | - | 85-97 ee | [7] |
| Nanocatalysts | ||||||||
| Fe₂CuAl₂O₇ | Aromatic aldehydes | Ethyl acetoacetate | Urea/Thiourea | Water | - | Short | 75-97 | [1][8] |
| Copper Nanoparticles | Various aryl-aldehydes | Ethyl acetoacetate | Urea/Thiourea | [bmim]BF₄ | RT | ~0.25 | >90 | [9] |
| Metal-Organic Frameworks | ||||||||
| Ni-DDIA | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 80 | 0.5 | 96.1 | [10] |
| Catalyst-Free | ||||||||
| None | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 | [1] |
Note: "RT" denotes room temperature. A dash (-) indicates that the specific information was not provided in the cited source. "ee" refers to enantiomeric excess.
Reaction Mechanism and Workflow
The Biginelli reaction is generally accepted to proceed through an acid-catalyzed pathway involving several key steps. The diagram below illustrates a widely accepted mechanism.
The general experimental workflow for a catalyzed Biginelli reaction is straightforward, making it an attractive method for generating molecular diversity.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for successful synthesis. Below are representative protocols for different classes of catalysts.
Brønsted Acid Catalysis (e.g., conc. HCl)[1][2]
In a round-bottom flask equipped with a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq), urea (1.45 eq), the aromatic aldehyde (1.0 eq), and methanol.[2] Add a catalytic amount of concentrated HCl.[2] The mixture is then heated at reflux for 16 hours.[2] Upon cooling, the solid product precipitates.[2] The precipitate is collected by filtration and washed with cold methanol.[2] The crude product can be further purified by recrystallization.[2]
Lewis Acid Catalysis (e.g., InBr₃)[1][4]
To a round-bottom flask, add urea (1.0 eq), ethyl acetoacetate (2.5 eq), the aldehyde (5.0 eq), and InBr₃ (0.1 eq).[4] Add ethanol to achieve a concentration of 0.2 M.[4] The reaction mixture is heated to reflux and stirred for 7 hours.[4] After cooling to room temperature, the solvent is removed under reduced pressure.[1] The residue is then purified by column chromatography to yield the desired dihydropyrimidinone.[1]
Nanoparticle Catalysis (e.g., Fe₂CuAl₂O₇)[1]
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.2 mmol), and the Fe₂CuAl₂O₇ nanocatalyst is prepared in water.[1] The reaction mixture is stirred at a specified temperature for a short period.[1] Reaction progress is monitored by Thin Layer Chromatography (TLC).[1] After completion, the catalyst can be recovered by filtration for reuse.[1] The product is isolated from the filtrate, typically through extraction and subsequent purification.[1]
Catalyst-Free Conditions[1]
In a reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea (1.5 mmol) without any solvent.[1] The mixture is heated to 90°C and stirred for 4 hours.[1] After the reaction is complete, the mixture is cooled to room temperature.[1] The solid product is washed with cold water and ethanol to afford the pure dihydropyrimidinone.[1]
Conclusion
The choice of catalyst for the Biginelli reaction has a profound impact on the reaction's efficiency, yield, and environmental footprint. While traditional Brønsted and Lewis acids remain effective, modern advancements in catalysis, including the use of nanoparticles and metal-organic frameworks, offer significant advantages such as milder reaction conditions, shorter reaction times, higher yields, and catalyst recyclability.[1][10][11] The selection of an appropriate catalyst will ultimately depend on the specific substrates, desired reaction conditions, and overarching goals of the research, such as green chemistry principles and economic viability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 5. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. citedrive.com [citedrive.com]
Cytotoxicity of Novel Tetrahydropyrimidine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxicity of several novel this compound analogues against various cancer cell lines, supported by experimental data from recent studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this promising area of oncology.
Data Presentation: Cytotoxicity of this compound Analogues
The following table summarizes the cytotoxic activity (IC50 values) of selected novel this compound analogues against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 4e | m-bromophenyl group at C-4 | HeLa | High Activity | Not Specified |
| MCF-7 | High Activity | |||
| 4k | Not Specified | HeLa | High Activity | Not Specified |
| MCF-7 | High Activity | |||
| 4c | Not Specified | MCF-7 | Most Active | Not Specified |
| 4d | Not Specified | HeLa | Most Active | Not Specified |
| 12 | Not Specified | A549 | 37 nM | Erlotinib (33 nM) |
| 15 | Not Specified | A549 | 35 nM | Erlotinib (33 nM) |
| Monastrol | 3-hydroxyphenyl at C-4 | Various | ~14 µM (for Eg5 inhibition) | Not Applicable |
Key Findings and Comparative Analysis
-
High Potency of Analogues 4e and 4k: Compounds 4e and 4k have demonstrated the highest cytotoxic activity against both HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[1][2] The presence of a meta-bromophenyl group at the C-4 position of the this compound ring in compound 4e is noted to contribute significantly to its high cytotoxic and antimicrobial effects.[1][2]
-
Cell Line Specificity: Interestingly, compounds 4c and 4d exhibited the highest activity against MCF-7 and HeLa cell lines, respectively, suggesting a degree of cell line-specific cytotoxicity.[1][2]
-
Potent EGFR/VEGFR-2 Inhibition: Analogues 12 and 15 have shown remarkable activity against the A549 (lung cancer) cell line, with GI50 values of 37 nM and 35 nM, respectively.[3] Their potency is comparable to the established EGFR inhibitor, Erlotinib. These compounds are highlighted as potent dual inhibitors of EGFR and VEGFR-2.[3]
-
Mitotic Inhibition by Monastrol: Monastrol, a well-characterized this compound, acts as a specific and allosteric inhibitor of the mitotic kinesin Eg5.[4] This inhibition leads to mitotic arrest and subsequent apoptosis, with an IC50 for Eg5 inhibition of approximately 14 µM.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 1,2,3,4-Tetrahydropyrimidine Derivatives (Biginelli Reaction)
The synthesis of the this compound analogues is typically achieved through a one-pot, three-component Biginelli reaction.
General Procedure:
-
A mixture of an appropriate aromatic aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) is prepared.
-
A catalytic amount of an acid, such as hydrochloric acid or a Lewis acid, is added to the mixture.
-
The reaction mixture is refluxed in a suitable solvent, such as ethanol, for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure this compound derivative.
Cell Viability Assays (MTT and XTT)
The cytotoxicity of the synthesized compounds is commonly evaluated using colorimetric assays such as the MTT or XTT assay. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: An XTT working solution is prepared by mixing the XTT reagent and the electron coupling reagent.
-
XTT Addition: The XTT working solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm (with a reference wavelength of 660 nm).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the cytotoxic action of the described this compound analogues.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by this compound analogues.
Caption: Apoptosis induction via mitotic arrest by the Eg5 inhibitor Monastrol.
Experimental Workflow
Caption: General workflow for the synthesis and cytotoxic evaluation of novel compounds.
References
Navigating the Gauntlet: A Comparative Guide to Evaluating the Oral Bioavailability of Tetrahydropyrimidine Drug Candidates
For researchers, scientists, and drug development professionals, the journey of a promising tetrahydropyrimidine candidate from benchtop to bedside is fraught with challenges, none more critical than achieving adequate oral bioavailability. This guide provides a comprehensive comparison of the essential experimental assays and key predictive parameters to streamline the evaluation process, supported by detailed protocols and illustrative workflows.
The oral bioavailability of a drug, defined as the fraction of an administered dose that reaches systemic circulation, is a complex interplay of various physicochemical and biological factors.[1] For this compound derivatives, a class of compounds with diverse pharmacological activities including anticancer and antimicrobial properties, optimizing this parameter is paramount for therapeutic success.[2][3][4][5] This guide will delve into the critical in vitro and in vivo methodologies essential for a robust assessment of their potential as orally administered therapeutics.
Key Determinants of Oral Bioavailability
A multitude of factors govern the ultimate bioavailability of a drug candidate.[6][7][8] Understanding these is crucial for interpreting experimental data and guiding medicinal chemistry efforts. The primary determinants can be categorized as:
-
Physicochemical Properties: These intrinsic characteristics of the drug molecule itself heavily influence its absorption. Key properties include aqueous solubility, lipophilicity (logP), molecular weight, and pKa.[6][7]
-
Intestinal Permeability: The ability of the drug to traverse the intestinal epithelium is a major hurdle. This is influenced by the drug's properties and its interaction with cellular transport mechanisms.[6][7]
-
Metabolic Stability: After absorption, the drug faces the "first-pass effect," where it is metabolized by enzymes in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes.[9] The stability of the compound in the presence of these enzymes is a critical factor.[6][7]
-
Efflux Transporters: Membrane proteins, such as P-glycoprotein (P-gp), can actively pump drugs out of intestinal cells, thereby limiting their absorption.[6][7]
Comparative Data for Oral Bioavailability Assessment
To effectively compare and prioritize this compound drug candidates, a systematic evaluation of key parameters is necessary. The following tables summarize crucial data points obtained from in vitro and in vivo studies.
Table 1: Physicochemical and In Vitro Parameters for Hypothetical this compound Candidates
| Parameter | Candidate A | Candidate B | Alternative C | Rationale for Inclusion |
| Molecular Weight ( g/mol ) | 350 | 480 | 420 | Influences permeability and solubility. |
| Aqueous Solubility (µg/mL) | 50 | 5 | 150 | Poor solubility can limit dissolution and absorption.[8] |
| LogP | 2.5 | 4.8 | 1.8 | Measures lipophilicity, impacting membrane permeability. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 2 | 25 | Predicts intestinal permeability.[10] |
| Efflux Ratio (B-A/A-B) | 1.2 | 5.5 | 1.0 | Indicates susceptibility to efflux pumps like P-gp. |
| Microsomal Stability (t½, min) | 45 | 10 | >60 | Predicts susceptibility to first-pass metabolism.[11] |
| Plasma Protein Binding (%) | 85 | 98 | 70 | High binding can limit the free drug available for action. |
Table 2: Comparative In Vivo Pharmacokinetic Data in a Rat Model
| Parameter | Candidate A | Candidate B | Alternative C | Definition |
| Dose (mg/kg, oral) | 10 | 10 | 10 | Standardized oral dose for comparison. |
| Cmax (ng/mL) | 850 | 150 | 1200 | Maximum observed plasma concentration.[12] |
| Tmax (h) | 1.5 | 2.0 | 1.0 | Time to reach Cmax.[12] |
| AUC₀-t (ng·h/mL) | 4200 | 900 | 7500 | Area under the plasma concentration-time curve, a measure of total drug exposure.[12] |
| Oral Bioavailability (F%) | 45 | 8 | 70 | The fraction of the drug that reaches systemic circulation.[1] |
| Clearance (mL/min/kg) | 35 | 120 | 20 | Rate of drug removal from the body. |
| Half-life (t½, h) | 4.2 | 1.8 | 6.5 | Time for the plasma concentration to reduce by half. |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for two key in vitro assays.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13] This assay is a gold standard for predicting intestinal drug permeability.[14]
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[15]
-
Test compound and control compounds (e.g., high permeability: propranolol; low permeability: atenolol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a tight monolayer.[16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[17]
-
Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed HBSS.
-
The test compound solution in HBSS is added to the apical (donor) side.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) side. The volume removed is replaced with fresh HBSS.[15]
-
-
Transport Experiment (Basolateral to Apical - B to A): This is performed to determine the efflux ratio by adding the compound to the basolateral side and sampling from the apical side.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[14]
Microsomal Stability Assay
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are major contributors to first-pass metabolism.[11]
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.[18]
Materials:
-
Liver microsomes (human or animal species)[18]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[11]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Test compound and control compounds (e.g., high clearance: verapamil; low clearance: warfarin)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) to terminate the reaction[18]
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation: Prepare stock solutions of the test compound and control compounds.
-
Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.[11]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[19]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate the proteins.[9][18]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[11]
Visualizing the Workflow
Diagrams are powerful tools for understanding complex experimental processes and their interrelationships.
Caption: Workflow for evaluating the oral bioavailability of drug candidates.
Caption: Key steps and barriers in the process of oral drug absorption.
Conclusion
The evaluation of oral bioavailability is a critical and multifaceted process in the development of this compound drug candidates. By employing a systematic and comparative approach that integrates physicochemical profiling with robust in vitro and in vivo assays, researchers can make more informed decisions, leading to the selection of candidates with a higher probability of clinical success. The detailed protocols and workflows provided in this guide serve as a valuable resource for streamlining this essential aspect of drug discovery and development.
References
- 1. Bioavailability - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Novel this compound and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 9. mttlab.eu [mttlab.eu]
- 10. biorxiv.org [biorxiv.org]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Comparative study on the bioavailability and bioequivalence of rifapentine capsules in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Navigating the Disposal of Tetrahydropyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of tetrahydropyrimidine and its derivatives, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound compounds with appropriate caution in a well-ventilated area, preferably within a chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory to prevent skin and eye contact, as well as inhalation.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves. | Provides chemical resistance against potential skin irritants.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against accidental splashes and vapors.[1] |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing and skin contact.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[2][4] |
| Waste Container | Clearly labeled, sealable, airtight, and chemically compatible container (e.g., high-density polyethylene (B3416737) or glass).[1][5] | Prevents leakage, release of vapors, and ensures proper waste stream management.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek medical attention.[3][4][6]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2][4][6] If skin irritation occurs, seek medical advice.[2][7]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][4][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][4]
-
Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Call a poison control center or doctor for treatment advice.[3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in accordance with local, regional, and national regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in a designated and clearly labeled waste container.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
2. Container Management:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2][3][6]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8]
-
Ensure the storage area has secondary containment to manage any potential leaks.
3. Waste Disposal:
-
The primary method for the disposal of this compound waste is through an approved hazardous waste disposal plant.[3][6][7][8]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Never dispose of this compound down the drain or in the regular trash.[1][5]
4. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][10]
-
The first rinsate must be collected and disposed of as hazardous waste.[10] For highly toxic compounds, the first three rinses must be collected.[10]
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[9][10]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Tetrahydropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetrahydropyrimidine. Given the limited specific safety data for this compound, this document incorporates surrogate data from Pyridine, a structurally related and well-characterized compound, to ensure a comprehensive understanding of the potential hazards and necessary precautions. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
A multi-layered approach to personal protection is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE. As no specific Occupational Exposure Limits (OELs) have been established for this compound, the limits for Pyridine are provided as a conservative safety measure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber or Viton® are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[1] Double gloving is recommended. | Prevents skin contact and absorption. The choice of glove material is critical for adequate protection. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Chemical-resistant aprons and sleeves should be worn when handling larger quantities or when splashing is likely. | Protects the skin from contamination and potential chemical burns. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of harmful vapors, which can cause respiratory irritation and other systemic effects.[1] |
Occupational Exposure Limits (Surrogate Data: Pyridine)
| Organization | Limit Type | Value | Notes |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 5 ppm (15 mg/m³)[2][3] | Time-Weighted Average (TWA) concentration for a conventional 8-hour workday and a 40-hour workweek to which it is believed that nearly all workers may be repeatedly exposed without adverse effect.[4] |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 5 ppm (15 mg/m³)[2][5] | TWA concentration for up to a 10-hour workday during a 40-hour workweek. |
| ACGIH | Threshold Limit Value (TLV) - TWA | 1 ppm[3] | TWA concentration for a conventional 8-hour workday and a 40-hour workweek, to which it is believed that nearly all workers may be repeatedly exposed without adverse effect.[4] |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 1000 ppm[3] | Represents a concentration from which an individual could escape within 30 minutes without suffering irreversible health effects or symptoms that would impair their ability to escape. |
Glove Compatibility (Surrogate Data: Pyridine)
The following table provides breakthrough times for common glove materials when exposed to Pyridine. It is crucial to select gloves that offer adequate protection for the duration of the handling procedure. Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Nitrile | < 1[6] | High | Not recommended for prolonged contact. Suitable for incidental splash protection only; must be changed immediately upon contact.[6][7] |
| Neoprene | 4 to 8 hours (for heaviest exposure)[8] | Low | Recommended for prolonged handling.[8] |
| Butyl Rubber | > 480 | Not Detected | Highly Recommended for prolonged and direct contact. |
| Viton® | > 480 | Not Detected | Highly Recommended for prolonged and direct contact.[1] |
Experimental Protocol: Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of this compound derivatives via the Biginelli reaction.[9][10] This method can be adapted for various substituted aldehydes and other components.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl benzoylacetate (1 mmol)
-
Thiourea (B124793) (1 mmol)
-
Ethanol (B145695) (15 mL)
-
Concentrated Hydrochloric acid or DABCO (0.1 mmol) as a catalyst[10]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), and thiourea (1 mmol) in ethanol (15 mL).[10]
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid or DABCO (0.1 mmol) to the mixture.[10]
-
Reflux: Heat the reaction mixture to reflux with constant stirring.[10]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[10]
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[10]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.[10]
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is essential to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and ensure compliance with regulations.
Waste Classification:
-
All materials contaminated with this compound, including unused product, reaction mixtures, contaminated labware (e.g., gloves, pipette tips, paper towels), and cleaning materials, must be treated as hazardous waste.[1][11]
-
Depending on the specific derivative and reaction byproducts, the waste may be classified under EPA hazardous waste codes for ignitability (B1175610) (D001), corrosivity (B1173158) (D002), or toxicity.[12][13]
Disposal Procedures:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container.[1][11] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste," "Solvent Waste").[14]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15] Do not pour this compound waste down the drain or dispose of it in regular trash. [15]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.[11]
By adhering to these comprehensive safety and handling procedures, researchers can minimize the risks associated with working with this compound and ensure a safe and compliant laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 3. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 4. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. newpig.scene7.com [newpig.scene7.com]
- 9. Synthesis of Some New this compound Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pwaste.com [pwaste.com]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. benchchem.com [benchchem.com]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
